U-73122
Description
structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFAORPFSVMJIW-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036739 | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112648-68-7 | |
| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
U-73122: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122, an aminosteroid compound, is widely utilized in cell biology and pharmacology as a potent inhibitor of phospholipase C (PLC). Its ability to disrupt the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) has made it an invaluable tool for investigating signal transduction pathways that are dependent on PLC activation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its off-target effects, and detailed experimental protocols for its use.
Core Mechanism of Action: Inhibition of Phospholipase C
The primary and most well-documented mechanism of action of this compound is the inhibition of phospholipase C (PLC) enzymes. PLC is a crucial enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers IP₃ and DAG. This process is fundamental for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
This compound is reported to inhibit receptor-coupled PLC activation, thereby attenuating downstream signaling events.[1] It has been shown to effectively block agonist-induced platelet aggregation with IC₅₀ values in the range of 1-5 μM. The inhibitory effect of this compound is believed to stem from its interaction with the substrate, PIP₂, rather than direct inhibition of the enzyme itself, which may also explain its inhibitory action on other PIP₂-dependent enzymes like phospholipase D (PLD).[2]
Quantitative Data on this compound Activity
The following table summarizes the quantitative data regarding the efficacy of this compound against various targets and processes.
| Target/Process | Cell/System Type | Agonist/Stimulus | Parameter | Value | Reference |
| Phospholipase C (PLC) | Human Platelets & Neutrophils | Various Agonists | IC₅₀ | 1-2.1 µM | [3] |
| Agonist-induced Platelet Aggregation | Human Platelets | Various Agonists | IC₅₀ | 1-5 µM | |
| Human Telomerase Activity | Human Jurkat Cells | - | IC₅₀ | 0.2 µM | [3] |
| MPO Release | Cytochalasin B-treated PMNs | FMLP | IC₅₀ | 60 nM | [1] |
| MPO Release | Cytochalasin B-treated PMNs | LTB4 | IC₅₀ | 110 nM | [1] |
| MPO Release | Cytochalasin B-treated PMNs | C5a | IC₅₀ | 115 nM | [1] |
| MPO Release | Cytochalasin B-treated PMNs | PAF | IC₅₀ | 120 nM | [1] |
| Superoxide Anion Production | Cytochalasin B-treated PMNs | C5a | IC₅₀ | 160 nM | [1] |
| Superoxide Anion Production | Cytochalasin B-treated PMNs | FMLP | IC₅₀ | 300 nM | [1] |
| [Ca²⁺]i Rise | FMLP-stimulated PMNs | FMLP | IC₅₀ | 500 nM | [1] |
| IP₃ Production | FMLP-stimulated PMNs | FMLP | IC₅₀ | 2 µM | [1] |
| DAG Production | FMLP-stimulated PMNs | FMLP | IC₅₀ | 2 µM | [1] |
| Recombinant Human PLC-β2 | - | - | IC₅₀ | ~6 µM | [1] |
| Bradykinin-induced [Ca²⁺]i increase | Undifferentiated NG108-15 cells | Bradykinin | IC₅₀ | ~200 nM | [1] |
| hPLCβ3 Activation | Cell-free micellar system | - | EC₅₀ | 13.6 µM | [1][4] |
| Agonist-induced LH Release | Cultured Pituitary Cells | GnRH, ET-1 | IC₅₀ | ~2 µM | [5] |
| Spontaneous LH Release | Cultured Pituitary Cells | - | EC₅₀ | ~7 µM | [5] |
| Hydrolysis of Phosphatidyl[³H]inositol | Soluble fraction from platelets | Thrombin or U-46619 | Kᵢ | 9 µM | [1] |
| Hydrolysis of Phosphatidyl[³H]inositol 4,5-bisphosphate | Soluble fraction from platelets | Thrombin or U-46619 | Kᵢ | 40 µM | [1] |
Off-Target Effects and Considerations
Despite its widespread use as a PLC inhibitor, a growing body of evidence indicates that this compound possesses numerous off-target effects. Researchers must be aware of these non-specific actions to avoid misinterpretation of experimental results.
Key off-target effects include:
-
Inhibition of SERCA Pump: this compound has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which can lead to the depletion of intracellular calcium stores, an effect independent of PLC inhibition.[6][7]
-
Direct Effects on Calcium Channels: The compound can directly affect calcium influx, independent of its action on PLC.[8]
-
Activation of PLC Isoforms: Paradoxically, under certain cell-free conditions, this compound has been observed to activate specific PLC isoforms, such as hPLCβ3, hPLCγ1, and hPLCβ2, through covalent modification of cysteine residues.[4]
-
Inhibition of 5-Lipoxygenase (5-LO): this compound is also a potent inhibitor of 5-LO.[3]
-
Inhibition of Phospholipase D (PLD): Its inhibitory effect on PLD is thought to be mediated by its interaction with the shared substrate, PIP₂.[2]
-
Protonophore Activity of its Analogue: The commonly used inactive control, U-73343, has been shown to act as a protonophore in some systems, which can lead to unexpected cellular effects.[9]
These findings underscore the importance of careful experimental design and the use of multiple controls when employing this compound to probe PLC-dependent pathways.
Experimental Protocols
General Guidelines for Use
This compound is a hydrophobic molecule and requires an organic solvent for dissolution.
-
Stock Solution Preparation: Dissolve this compound in DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound varies depending on the cell type and the specific process being investigated. A typical concentration range is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
-
Pre-incubation Time: Cells are typically pre-incubated with this compound for 15-30 minutes before the addition of an agonist or stimulus.
Protocol for Assessing PLC Inhibition in Cultured Cells
This protocol provides a general framework for evaluating the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization, a downstream event of PLC activation.
Materials:
-
Cultured cells expressing the receptor of interest
-
This compound
-
U-73343 (inactive analog, as a control)
-
Agonist for the receptor of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto a suitable culture plate (e.g., 96-well black-walled plate for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Dye Loading: Wash the cells with the physiological buffer. Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells twice with the physiological buffer to remove excess dye.
-
Pre-treatment: Add the physiological buffer containing either this compound (at the desired concentration, e.g., 10 µM), U-73343 (at the same concentration as this compound), or vehicle (e.g., DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Stimulation: Add the agonist at a predetermined effective concentration to stimulate the cells.
-
Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence of this compound to the vehicle control and the U-73343 control. A significant reduction in the calcium response in the this compound treated cells compared to the controls indicates inhibition of the PLC pathway.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Caption: Summary of the primary off-target effects of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound does not specifically inhibit phospholipase C in rat pancreatic islets and insulin-secreting beta-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
U-73122: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Phospholipase C Inhibitor U-73122
This compound is a widely utilized aminosteroid derivative recognized for its role as a potent inhibitor of phospholipase C (PLC). This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its chemical structure, properties, mechanism of action, and practical considerations for its use in experimental settings.
Core Chemical and Physical Properties
This compound is a synthetic compound with a complex structure that underpins its biological activity.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | [2] |
| Synonyms | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | [1] |
| CAS Number | 112648-68-7 | [1][3][4][5] |
| Molecular Formula | C₂₉H₄₀N₂O₃ | [1][3][4][6] |
| Molecular Weight | 464.64 g/mol | [4] |
| Appearance | Off-white to yellow solid | [4][6] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO (up to 10 mM), chloroform (10 mg/ml), and ethanol (0.7 mg/ml). Insoluble in water. | [1][3] |
| Storage | Store at room temperature as a solid. Solutions in DMSO or ethanol can be stored at -20°C for up to two months. | [6] |
Mechanism of Action: Inhibition of the Phospholipase C Signaling Pathway
This compound primarily functions as an inhibitor of phospholipase C (PLC), a crucial enzyme in cellular signal transduction. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting PLC, this compound effectively blocks these downstream signaling events.[3]
The inhibitory action is attributed to the electrophilic maleimide group within the this compound structure, which can form covalent bonds with nucleophilic residues, such as thiols and amines, on the PLC enzyme.[7][8] It is important to note that this reactivity can also lead to off-target effects and interactions with other cellular components.[9]
Quantitative Biological Activity
This compound exhibits potent inhibitory activity against PLC, with IC₅₀ values typically in the low micromolar range. However, its potency can vary depending on the specific PLC isoform and the experimental system.
| Target | Activity | Concentration | Cell Type/System | Source |
| Phospholipase C (PLC) | IC₅₀ | 1 - 2.1 µM | Agonist-induced activation in human platelets and neutrophils | [2][4][6] |
| Phospholipase C (PLC) | IC₅₀ | ~6 µM | PLC-β3 | [1] |
| 5-Lipoxygenase (5-LO) | Inhibition | - | - | [2][4] |
| Human Neutrophil Adhesion | IC₅₀ | < 50 nM | - | [10][11] |
| ET-1 induced Ca²⁺ transients | IC₅₀ | 800 nM | - | |
| Parathyroid hormone-induced Ca²⁺ transients | IC₅₀ | 500 nM | - |
Experimental Protocols and Considerations
Due to its poor aqueous solubility, careful preparation of this compound solutions is critical for reproducible experimental results.
Stock Solution Preparation
-
Primary Stock: Dissolve this compound in an organic solvent such as DMSO or chloroform.[3][6] For example, a 10 mM stock solution can be prepared in DMSO.[1]
-
Storage: Store the stock solution at -20°C for up to two months.[6] Avoid repeated freeze-thaw cycles. Discard the solution if it turns pink, as this indicates a loss of inhibitory activity.[6]
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for investigating the effects of this compound on a cellular response.
Example Experimental Protocol: Inhibition of Ca²⁺ Flux in Human Neutrophils
This protocol is adapted from methodologies described in the literature.[12]
-
Cell Preparation: Isolate human neutrophils from whole blood using standard density gradient centrifugation techniques. Resuspend the cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
This compound Preparation: Prepare a working solution of this compound by diluting the DMSO stock in the cell buffer. A typical final concentration range is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubation: Pre-incubate the neutrophil suspension with the this compound working solution or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add a known agonist (e.g., fMLP or IL-8) to induce Ca²⁺ flux.
-
Measurement: Immediately measure the change in intracellular Ca²⁺ concentration using a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) and a fluorometric plate reader or fluorescence microscope.
Important Considerations
-
Chemical Stability: this compound is unstable in aqueous media, with a half-life that can be as short as 18 minutes in complete cell culture medium.[7][8] This is due to the reactivity of the maleimide group, which can conjugate with components of the medium such as L-glutamine and bovine serum albumin (BSA).[7][8] The presence of BSA can significantly reduce the effective concentration of this compound.[8] Researchers should be mindful of this instability and consider its impact on experimental design and data interpretation.
-
Use of Controls: It is highly recommended to use the inactive analog, U-73343, as a negative control in experiments. U-73343 has a similar structure to this compound but lacks the reactive maleimide group, rendering it inactive as a PLC inhibitor.[13] This helps to distinguish the specific effects of PLC inhibition from potential off-target effects of the compound.
-
Off-Target Effects: While this compound is a widely used PLC inhibitor, it has been reported to have other biological activities, including the inhibition of 5-lipoxygenase and modulation of TRPM channels.[2][4][10][11] These off-target effects should be considered when interpreting experimental results.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of phospholipase C in a wide array of cellular processes. A thorough understanding of its chemical properties, mechanism of action, and experimental limitations is essential for its effective and appropriate use in research. By following carefully designed protocols and incorporating the necessary controls, researchers can leverage the inhibitory properties of this compound to gain deeper insights into PLC-mediated signal transduction pathways.
References
- 1. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
U-73122: A Technical Guide to a Widely Used Phospholipase C Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-73122, chemically known as 1-(6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione, is a widely utilized aminosteroid compound in cell signaling research. Initially characterized as a potent inhibitor of phospholipase C (PLC), an enzyme crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), its application has been pivotal in dissecting numerous cellular processes. However, a growing body of evidence reveals a more complex pharmacological profile, with multiple off-target effects that necessitate careful consideration in experimental design and data interpretation. This guide provides an in-depth overview of the discovery, mechanism of action, and experimental considerations for this compound, presenting key data in a structured format and outlining detailed experimental protocols.
Discovery and Initial Characterization
This compound emerged from early pharmacological screens as a selective inhibitor of receptor-coupled PLC activity.[1] Studies in human platelets and polymorphonuclear neutrophils demonstrated its ability to reduce agonist-induced IP3 production and subsequent intracellular calcium ([Ca2+]i) mobilization.[2] An important tool in these early studies was the development of its structurally related but inactive analog, U-73343, which differs by the saturation of a double bond in the maleimide ring to a succinimide.[3][4] This structural difference is critical, as the electrophilic maleimide moiety of this compound is implicated in its reactivity and potential for off-target covalent modifications.[5]
Mechanism of Action: Beyond PLC Inhibition
While initially lauded for its specificity, the mechanism of action of this compound is now understood to be multifaceted.
Phospholipase C Inhibition
This compound has been shown to inhibit various PLC isoforms, with a degree of selectivity. For instance, it significantly inhibits recombinant human PLC-β2 while having little effect on PLC-β1, PLC-β3, or PLC-β4.[6][7] The inhibition of PLC disrupts the canonical signaling pathway that leads to IP3-mediated calcium release from the endoplasmic reticulum and DAG-mediated activation of protein kinase C (PKC).
Off-Target Effects
Numerous studies have documented effects of this compound that are independent of PLC inhibition. These include:
-
Inhibition of SERCA Pump: this compound can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a depletion of intracellular calcium stores and an increase in cytosolic calcium levels.[1][4]
-
Direct Ion Channel Activation: The compound has been shown to directly activate ion channels in the plasma membrane, further impacting intracellular calcium homeostasis.[8][9]
-
Activation of PLC Isoforms: Paradoxically, under certain cell-free conditions, this compound has been observed to activate specific PLC isoforms, such as hPLCβ3, hPLCγ1, and hPLCβ2, through covalent modification of cysteine residues.[5]
-
Inhibition of 5-Lipoxygenase: this compound is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.[2][10]
-
Interaction with PIP2: Some evidence suggests that this compound's inhibitory effect on other enzymes, like phospholipase D (PLD), may be indirect, resulting from its interaction with the substrate PIP2.[11]
These off-target effects underscore the importance of using appropriate controls, including the inactive analog U-73343, and employing multiple experimental approaches to validate findings attributed to PLC inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound from various experimental systems.
| Parameter | System/Target | Value | Reference |
| IC50 | PLC (general) | 1-2.1 µM | [12] |
| IC50 | Recombinant human PLC-β2 | ~6 µM | [6][7] |
| IC50 | FMLP-induced [Ca2+]i rise in PMNs | 500 nM | [2] |
| IC50 | FMLP-induced IP3 production in PMNs | 2 µM | [2] |
| IC50 | FMLP-induced DAG production in PMNs | 2 µM | [2] |
| IC50 | Collagen-induced platelet aggregation | 1-5 µM | [2] |
| IC50 | IL-8-induced Ca2+ flux in human neutrophils | ~6 µM | [6] |
| IC50 | LTB4-induced chemotaxis in human neutrophils | ~5 µM | [6] |
| IC50 | 5-Lipoxygenase (isolated human recombinant) | ~30 nM | [10] |
| Ki | Hydrolysis of phosphatidyl[3H]inositol (platelet soluble fraction) | 9 µM | [2] |
| Ki | Hydrolysis of phosphatidyl[3H]inositol 4,5-bisphosphate (platelet soluble fraction) | 40 µM | [2] |
| EC50 | Activation of hPLCβ3 (cell-free micellar system) | 13.6 µM | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound. Below are generalized protocols for key experiments.
In Vitro Phospholipase C Activity Assay
This protocol is adapted from studies measuring the hydrolysis of radiolabeled PIP2.
-
Preparation of Substrate: Prepare mixed micelles containing phosphatidylinositol 4,5-bisphosphate ([3H]PIP2) and a suitable detergent (e.g., n-dodecyl-β-D-maltoside).
-
Enzyme Preparation: Use purified recombinant PLC isoforms or a soluble fraction from cell lysates.
-
Inhibition Assay:
-
Pre-incubate the PLC enzyme with varying concentrations of this compound or U-73343 (dissolved in DMSO) in an appropriate assay buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the [3H]PIP2 substrate mixture.
-
Incubate at 37°C for a time course that ensures less than 15% substrate hydrolysis.
-
Quench the reaction by adding a chloroform/methanol/HCl solution.
-
Separate the aqueous and organic phases by centrifugation.
-
Measure the radioactivity of the aqueous phase (containing the water-soluble [3H]inositol phosphates) using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (DMSO) and determine the IC50 value.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of fluorescent calcium indicators.
-
Cell Loading:
-
Culture cells to the desired confluency on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess dye.
-
-
Inhibitor Pre-treatment: Pre-incubate the dye-loaded cells with this compound or U-73343 at the desired concentration for a specified period (e.g., 5-30 minutes).
-
Stimulation and Measurement:
-
Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add an agonist known to stimulate PLC-mediated calcium release (e.g., carbachol, thrombin).
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.
-
-
Data Analysis: Quantify the change in fluorescence as a measure of the change in [Ca2+]i. Compare the agonist-induced calcium response in the presence and absence of the inhibitor.
Visualizations of Signaling Pathways and Workflows
Canonical PLC Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Off-Target Effects of this compound on Calcium Homeostasis
Caption: Off-target effects of this compound on cellular calcium regulation.
Experimental Workflow for Assessing this compound Effects on [Ca2+]i
Caption: Workflow for measuring this compound's effect on agonist-induced Ca²⁺ mobilization.
Conclusion and Recommendations
-
Use the lowest effective concentration of this compound.
-
Always include the inactive analog, U-73343, as a negative control.
-
Employ multiple, independent methods to corroborate findings, such as genetic knockdown or knockout of PLC isoforms.
-
Carefully consider the cellular context , as the effects of this compound can vary between cell types.
By adhering to these principles, the scientific community can continue to leverage this compound as a powerful, albeit complex, modulator of cellular signaling, leading to more robust and reliable research outcomes.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rupress.org [rupress.org]
- 4. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. In vivo activity of a phospholipase C inhibitor, 1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione (U73122), in acute and chronic inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aminosteroid phospholipase C antagonist this compound (1-[6-[[17-beta-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) potently inhibits human 5-lipoxygenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
U-73122 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122, an aminosteroid compound, is widely recognized in cellular biology and pharmacology as a potent inhibitor of phospholipase C (PLC). PLC enzymes are pivotal in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a crucial role in regulating intracellular calcium levels, protein kinase C (PKC) activation, and a myriad of downstream cellular processes. While this compound is a valuable tool for investigating PLC-dependent signaling, a deeper understanding of its mechanism reveals a more complex pharmacological profile, including off-target effects that are critical for the accurate interpretation of experimental results. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative data on its effects, detailed experimental protocols, and a discussion of its off-target activities. Its inactive analog, U-73343, is often used as a negative control in experiments.[1][2]
Core Mechanism of Action: Phospholipase C Inhibition
The canonical signaling pathway inhibited by this compound begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activation leads to the stimulation of PLC, which then cleaves PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of PKC, which in turn phosphorylate a wide range of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. This compound is thought to exert its inhibitory effect by interfering with the function of PLC, thereby blocking the entire downstream cascade.
References
U-73122 and Its Impact on Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound in cell biology and pharmacology, primarily known for its role as an inhibitor of phospholipase C (PLC). PLC is a critical enzyme in the phosphoinositide signaling pathway, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptors on the endoplasmic reticulum (ER) triggers the release of stored calcium (Ca2+) into the cytoplasm, a fundamental process in numerous cellular functions. Consequently, this compound has been extensively employed as a tool to investigate the involvement of the PLC/IP3 pathway in intracellular calcium mobilization.
However, a growing body of evidence highlights significant off-target effects of this compound, which can confound the interpretation of experimental results. This technical guide provides an in-depth overview of the effects of this compound on intracellular calcium, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Its inactive analog, U-73343, which does not inhibit PLC, is often used as a negative control in experiments to distinguish between PLC-dependent and independent effects.
Core Mechanism of Action and Off-Target Effects
This compound is reported to selectively inhibit the activity of phosphoinositide-specific phospholipase C (PI-PLC).[1] This inhibition is expected to block the production of IP3 and thereby prevent the release of calcium from intracellular stores. However, research has revealed that this compound can influence intracellular calcium levels through various PLC-independent mechanisms.
These off-target effects include:
-
Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps: this compound has been shown to inhibit the SERCA pump, which is responsible for pumping calcium from the cytosol back into the ER.[1][2][3] This inhibition leads to a depletion of ER calcium stores and an elevation of basal cytosolic calcium levels.[1][3][4]
-
Direct effects on ion channels: this compound can directly activate or inhibit various ion channels, including certain Transient Receptor Potential (TRP) channels.[5][6][7] For instance, it has been shown to be a potent agonist of TRPA1[7] and TRPM4 channels while inhibiting TRPM3 channels.
-
Modulation of store-operated calcium entry (SOCE): this compound has been observed to reduce the influx of calcium across the plasma membrane following the depletion of intracellular stores.[8][9][10]
-
Direct release of intracellular calcium: Some studies suggest that this compound can directly cause the release of calcium from intracellular stores, independent of PLC inhibition.[11][5][12]
These multifaceted actions of this compound necessitate careful experimental design and interpretation of data to dissect its specific effects on the PLC pathway from its off-target consequences.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative data on the effects of this compound on PLC inhibition and intracellular calcium mobilization from various studies.
| Parameter | Cell Type/System | Agonist/Stimulus | This compound Concentration | Effect | Reference |
| PLC Inhibition | |||||
| IC50 | Human Platelets | Thrombin | 1-5 µM | Inhibition of aggregation | [13] |
| IC50 | Human Neutrophils | fMLP | ~6 µM | Inhibition of Ca2+ flux | [13] |
| IC50 | Human Neutrophils | fMLP | 2 µM | Inhibition of IP3 production | [13] |
| Ki | Platelet soluble fraction | - | 9 µM (for PI hydrolysis), 40 µM (for PIP2 hydrolysis) | Inhibition of hydrolysis | [13] |
| Intracellular Ca2+ Mobilization | |||||
| IC50 | NG108-15 cells | Bradykinin | ~200 nM | Blockade of Ca2+ increase | [13][14] |
| IC50 | Neutrophils | fMLP (in Ca2+-containing medium) | 0.62 ± 0.04 µM | Suppression of [Ca2+]i elevation | [15] |
| IC50 | Neutrophils | fMLP (in Ca2+-free medium) | 0.52 ± 0.02 µM | Reduction of Ca2+ mobilization | [15] |
| IC50 | Neutrophils | Cyclopiazonic acid (CPA) | 4.06 ± 0.27 µM | Suppression of [Ca2+]i elevation | [15] |
| IC50 | Neutrophils | Ionomycin | 4.04 ± 0.44 µM | Suppression of [Ca2+]i elevation | [15] |
| - | Colonic myocytes | Caged IP3 photolysis | 1 µM | 76 ± 6% decrease in [Ca2+]cyto transient | [1] |
| - | Colonic myocytes | Caged IP3 photolysis | 10 µM | 91 ± 2% decrease in [Ca2+]cyto transient | [1] |
| - | Colonic myocytes | Caffeine | 10 µM | 73 ± 11% decrease in caffeine-evoked [Ca2+]cyto transient | [1] |
| - | MDCK cells | - | 20 µM | 75% of Ca2+ signal from influx | [16] |
Experimental Protocols
Measurement of Intracellular Calcium Using Fluorescent Indicators
A common method to assess the effect of this compound on intracellular calcium is through the use of fluorescent calcium indicators such as Fura-2, Fluo-3, or Indo-1.
1. Cell Preparation:
-
Culture cells to an appropriate confluency (e.g., 80-90%) in a suitable format, such as 96-well black-walled plates for plate reader assays or on coverslips for microscopy.[17]
-
Wash the cells with a physiological buffer, such as HEPES-buffered saline (HBS).[17]
2. Loading with Calcium Indicator:
-
Prepare a loading solution containing the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM, Fluo-3 AM, Indo-1 AM) in the physiological buffer. The final concentration of the dye is typically in the low micromolar range.
-
The loading solution may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[17]
-
Incubate the cells with the loading solution for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
3. De-esterification and this compound Treatment:
-
After loading, wash the cells with the physiological buffer to remove excess dye.
-
Allow a de-esterification period for the cellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.
-
Pre-incubate the cells with the desired concentration of this compound or its inactive analog U-73343 for a specified time before stimulating with an agonist.
4. Calcium Measurement:
-
Measure the fluorescence of the calcium indicator using a suitable instrument, such as a fluorescence plate reader, a flow cytometer, or a fluorescence microscope.[17]
-
For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence emission at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.[17]
-
For single-wavelength dyes like Fluo-3, changes in fluorescence intensity are monitored.
-
Establish a baseline fluorescence before adding an agonist to stimulate calcium release.
-
Record the change in fluorescence over time after agonist addition.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the introduction of substances like caged IP3 directly into the cell.
1. Cell Preparation:
-
Prepare single cells (e.g., myocytes) for patch-clamp recording.
2. Patch-Clamp Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
The intracellular solution in the patch pipette can contain a fluorescent calcium indicator (e.g., fluo-3) and caged IP3.[1]
3. Experimental Procedure:
-
Voltage-clamp the cell at a holding potential (e.g., -70 mV).[1]
-
Apply this compound to the bath solution.
-
Release IP3 from its caged form by a flash of UV light (photolysis) to directly activate IP3 receptors, bypassing the need for PLC activation.[1]
-
Simultaneously record the changes in intracellular calcium concentration via the fluorescence of the indicator and any changes in membrane currents.
Signaling Pathways and Experimental Workflows
Conclusion
This compound remains a valuable pharmacological tool for investigating PLC-mediated signaling pathways. However, its use requires a thorough understanding of its multiple and complex effects on intracellular calcium homeostasis. Researchers and drug development professionals must exercise caution when interpreting data obtained solely with this compound and should incorporate appropriate controls, such as its inactive analog U-73343, and complementary experimental approaches to validate their findings. This guide provides a comprehensive resource to aid in the design of rigorous experiments and the accurate interpretation of results when studying the role of this compound in intracellular calcium signaling.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor this compound inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct modulation of TRPM4 and TRPM3 channels by the phospholipase C inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium homeostasis in mouse fibroblast cells: affected by this compound, a putative phospholipase C beta blocker, via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevation of Extracellular Ca2+ Induces Store-Operated Calcium Entry via Calcium-Sensing Receptors: A Pathway Contributes to the Proliferation of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
U-73122 and Inositol Phosphate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound that has been instrumental in elucidating the role of phosphoinositide-specific phospholipase C (PLC) in cellular signaling.[1] PLC enzymes are critical components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively modulating a vast array of physiological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action on inositol phosphate production, relevant experimental protocols, and a critical discussion of its off-target effects.
Mechanism of Action: Inhibition of Phospholipase C
This compound is primarily characterized as an inhibitor of PLC.[1] By blocking the activity of PLC, this compound prevents the generation of IP3 and DAG, thereby attenuating downstream signaling events such as intracellular calcium mobilization and PKC activation. The inhibitory effect of this compound has been demonstrated across various cell types and in response to numerous stimuli that act via G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
However, it is crucial to note that some studies have reported paradoxical effects of this compound. In cell-free systems, this compound has been shown to activate certain PLC isoforms.[2][3] This highlights the importance of careful interpretation of data obtained using this inhibitor and the necessity of employing its inactive analog, U-73343, as a negative control in experiments.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on PLC activity and downstream signaling, compiled from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound on PLC-Mediated Responses
| Cell Type/System | Agonist/Stimulus | Measured Response | IC50 Value |
| NG108-15 cells | Bradykinin | Intracellular Ca2+ release | ~200 nM |
| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | Intracellular Ca2+ elevation | 0.62 ± 0.04 µM |
| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | IP3 Production | 2 µM |
| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | DAG Production | 2 µM |
| Human Platelets | Various agonists | Aggregation | 1-5 µM |
| Pituitary Gonadotrophs | GnRH, Endothelin-1 | Inositol Phosphate Production | ~2 µM |
| Recombinant human PLC-β2 | - | Enzyme activity | ~6 µM |
Table 2: Other Reported Quantitative Effects of this compound
| Cell Type/System | Effect | Concentration |
| Rabbit Platelets | Inhibition of U46619-induced Ca2+ increase | 10 µM |
| Pituitary Gonadotrophs | Stimulation of LH release (EC50) | ~7 µM |
| Smooth Muscle Cells | Decrease in IP3-evoked Ca2+ transient | 1 µM (76% decrease) |
| Smooth Muscle Cells | Decrease in IP3-evoked Ca2+ transient | 10 µM (91% decrease) |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of PLC and Inhibition by this compound
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inositol Phosphate Measurement
Caption: General workflow for measuring inositol phosphate production.
Off-Target Effects of U-73122dot
References
U-73122: A Technical Guide to its Activity in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound recognized primarily for its role as a potent inhibitor of phospholipase C (PLC). This enzyme family is a critical component of cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC) mediate a vast array of physiological processes. Consequently, this compound has been an invaluable pharmacological tool for dissecting PLC-dependent signaling pathways. However, accumulating evidence reveals a more complex pharmacological profile, with significant off-target effects that necessitate careful consideration in experimental design and data interpretation. This guide provides an in-depth technical overview of this compound's activity across various cell types, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action and Off-Target Effects
This compound is classically understood to inhibit PLC, thereby attenuating agonist-induced Ca2+ increases in a multitude of cell types including platelets and polymorphonuclear neutrophils (PMNs)[1]. The generally accepted IC50 value for PLC inhibition is in the range of 1-2.1 µM[2][3]. However, its mechanism is not a straightforward enzymatic blockade. Some studies suggest that the inhibitory effect of this compound on PLC activity may be an indirect consequence of a decreased availability of its substrate, PIP2[4].
Crucially, a growing body of literature highlights significant off-target activities of this compound that are independent of PLC inhibition. These non-canonical effects are critical for researchers to acknowledge:
-
Inhibition of SERCA Pumps: In smooth muscle cells, this compound has been shown to be a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump[3]. This action disrupts intracellular Ca2+ homeostasis by depleting stores, an effect that can be mistakenly attributed to PLC inhibition[5].
-
Direct Ca2+ Release: Studies in mouse pancreatic acinar cells have demonstrated that this compound can directly promote the release of Ca2+ from intracellular stores, independent of its effects on PLC[6].
-
Activation of PLC Isoforms: Paradoxically, in cell-free systems, this compound has been observed to activate several human PLC isozymes, including hPLCβ2, hPLCβ3, and hPLCγ1, through covalent modification of cysteine residues[7]. This raises questions about its inhibitory role under all experimental conditions.
-
Inhibition of 5-Lipoxygenase (5-LO): this compound is also a known inhibitor of 5-LO, an enzyme involved in the synthesis of leukotrienes, with an IC50 comparable to that for PLC[2][3].
-
Effects on Ion Channels: In pancreatic acinar cells, this compound has been shown to directly activate ion channels[6].
-
General Interference with G-protein Signaling: In Chinese hamster ovary (CHO) cells expressing adenosine A1 receptors, this compound was found to interfere more generally with G-protein signaling at the pre-effector level[8].
It is also important to note that its commonly used inactive analog, U-73343, has been reported to act as a protonophore in rabbit parietal cells, indicating that it may not always be a reliable negative control[9].
Activity in Different Cell Types: A Quantitative Overview
The following tables summarize the observed effects and effective concentrations of this compound across a range of cell types.
| Cell Type | Agonist/Stimulus | Observed Effect | Effective Concentration / IC50 | Reference |
| Human Platelets | Collagen, Thrombin, ADP, Arachidonic Acid | Inhibition of aggregation | IC50: 1-5 µM | [1] |
| Human Polymorphonuclear Neutrophils (PMNs) | FMLP | Inhibition of FMLP-induced aggregation, IP3 and diacylglycerol production | Not specified | [1] |
| Pancreatic Acini | Cholecystokinin, Carbachol | Inhibition of phosphatidylinositol (PI) hydrolysis | 10 µM (maximal effect) | [1] |
| Smooth Muscle Cells | Carbachol, Caffeine, Caged IP3 | Inhibition of Ca2+ transients, inhibition of SR Ca2+ pump | 1-10 µM | [5] |
| Human Osteosarcoma MG-63 Cells | - | Reduced cell number and cell-cell adhesion, altered morphology | 1, 10 µM | [3] |
| UMR-106 Osteosarcoma Cells | Endothelin-1, Parathyroid Hormone | Dose-dependent inhibition of calcium transients | 0.2-10 µM | [3] |
| β-TC3 Insulinoma Cells | Carbachol | Dose-dependent inhibition of intracellular free calcium and insulin release | 2-12 µM | [3] |
| Human Promonocytic U937 Cells | PMA | Inhibition of differentiation into macrophages | Not specified | [10] |
| Mouse Primary Peritoneal Macrophages | LPS | Blocked expression of pro-inflammatory cytokines (TNF-α, IL-1β) | Not specified | [10] |
| Rabbit Parietal Cells | Histamine, Carbachol | Resistant to inhibition of Ca2+ transients; augmented acid secretion | 10 µM | [9] |
| CHO-K1 Cells (expressing human adenosine A1 receptors) | Adenosine A1 receptor agonist | Inhibition of phosphoinositide hydrolysis | 1-15 µM | [8] |
Experimental Protocols
Preparation and Handling of this compound
This compound is sparingly soluble in aqueous solutions. Proper preparation is critical for reliable experimental outcomes.
Stock Solution Preparation:
-
Method 1 (for immediate use): Dissolve this compound directly in anhydrous DMSO or ethanol immediately before use. Stock solutions in DMSO are unstable and should not be stored[11][12].
-
Method 2 (for storage): For longer-term storage, dissolve this compound in anhydrous chloroform or methylene chloride. Aliquot the desired amounts into solvent-resistant tubes, evaporate the solvent under a stream of nitrogen to form a thin film, and store the dried aliquots at -20°C. When needed, the film can be reconstituted in DMSO (up to 5 mM), ethanol (up to 2 mM), or an aqueous medium containing serum or serum albumin (1-10 mg/mL)[11][12].
Caution: Discard any solutions that have turned a pink color, as this indicates a loss of inhibitory activity[12].
In Vitro Assay for PLC Inhibition in Human Platelets
This protocol is adapted from descriptions of this compound's effect on platelet aggregation[1].
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
-
Inhibitor Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.
-
Agonist Stimulation: Initiate platelet aggregation by adding an agonist such as thrombin, collagen, or ADP.
-
Measurement of Aggregation: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the platelet suspension over time.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
Measurement of Intracellular Calcium in Smooth Muscle Cells
This protocol is based on studies investigating this compound's effects on Ca2+ signaling in smooth muscle[5].
-
Cell Preparation: Isolate single smooth muscle cells from tissue (e.g., colonic myocytes) by enzymatic digestion.
-
Fluorescent Dye Loading: Load the isolated cells with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a physiological salt solution containing the dye.
-
Inhibitor Treatment: Perfuse the cells with a solution containing this compound (e.g., 1-10 µM) for a defined period.
-
Stimulation and Imaging: Stimulate the cells with an agonist (e.g., carbachol to induce IP3-mediated Ca2+ release) or directly release Ca2+ from intracellular stores (e.g., using caffeine to activate ryanodine receptors or photolysis of caged IP3).
-
Fluorescence Measurement: Record changes in intracellular Ca2+ concentration by measuring the fluorescence intensity of the indicator dye using a fluorescence microscopy setup.
-
Data Analysis: Quantify the amplitude and kinetics of the Ca2+ transients in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
Canonical PLC Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Off-Target Effects of this compound on Calcium Homeostasis
Caption: Off-target effects of this compound on intracellular calcium stores.
Experimental Workflow for Assessing this compound Specificity
Caption: Logical workflow for validating the specificity of this compound in an experiment.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of phospholipase C inhibitor U73122: Inhibition of monocyte-to-macrophage transformation and LPS-induced pro-inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
U-73122: A Critical Review of its Role as a Phospholipase C Inhibitor and its Off-Target Effects
Introduction
U-73122 is a widely utilized aminosteroid compound primarily recognized for its role as an inhibitor of phospholipase C (PLC).[1] It has been an essential pharmacological tool for investigating cellular signaling pathways that are dependent on the hydrolysis of phosphoinositides.[1][2] Canonically, PLC activation is a critical step in signal transduction, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] By inhibiting PLC, this compound has been instrumental in elucidating the role of this pathway in a multitude of cellular processes, including neutrophil activation, platelet aggregation, and hormone secretion.[4][5][6]
However, a growing body of evidence highlights significant off-target effects and non-specific actions of this compound, which complicates the interpretation of experimental data.[7][8][9] These effects range from direct interaction with ion channels and Ca2+ pumps to paradoxical activation of certain PLC isoforms.[1][2][9] This guide provides a comprehensive technical overview of this compound, presenting its established mechanism of action, detailing its off-target effects, summarizing quantitative data from key studies, and outlining common experimental protocols.
Mechanism of Action and Off-Target Effects
This compound is most commonly described as a potent inhibitor of G-protein-mediated PLC activation.[4] It is thought to interfere with the interaction between the G-protein and PLC or with the catalytic activity of PLC itself. Its structural analogue, U-73343, which has an inactive pyrrolidine-dione ring, is often used as a negative control to demonstrate the specificity of the effects of this compound.[8][10]
Despite its widespread use as a specific PLC inhibitor, numerous studies have reported effects that are independent of PLC inhibition:
-
Calcium Signaling: this compound can directly induce the release of Ca2+ from intracellular stores and inhibit sarcoplasmic reticulum (SR) Ca2+ pumps, leading to depletion of Ca2+ stores.[1][7][11] This action is independent of IP3 receptor activation and can confound studies aiming to investigate PLC-mediated Ca2+ release.[7][11]
-
Ion Channels: The compound has been shown to directly activate ion channels in pancreatic acinar cells and activate TRPM4 while inhibiting TRPM3 channels.[1][2][5]
-
Enzyme Activity: this compound is a potent inhibitor of 5-lipoxygenase (5-LO).[4] Furthermore, some studies have surprisingly shown that this compound can activate certain PLC isoforms, such as hPLCβ3 and hPLCγ1, in cell-free systems through covalent modification of cysteine residues.[9] It has also been reported to inhibit cardiac phospholipase D (PLD) by interacting with its cofactor, PIP2.[12]
-
General Cellular Effects: At higher concentrations (10-15 µM), this compound can induce morphological changes and even cell death, and it may interfere with G-protein signaling upstream of PLC.[8]
These findings underscore the importance of careful experimental design and the use of appropriate controls when employing this compound to probe PLC-dependent signaling.
Quantitative Data Presentation
The following tables summarize the reported inhibitory and excitatory concentrations of this compound across various cellular systems and targets.
Table 1: Inhibitory Concentrations (IC50/Ki) of this compound
| Target/Process | Cell Type/System | IC50 / Ki Value | Reference(s) |
| Phospholipase C (PLC) | General | 1-2.1 µM | [13] |
| Agonist-induced Platelet Aggregation | Human Platelets | 1-5 µM | [4][5] |
| PLC-β2 | Recombinant Human | ~6 µM | [4] |
| Interleukin-8 induced Ca2+ flux | Human Neutrophils | ~6 µM | [4] |
| Leukotriene B4-induced Chemotaxis | Human Neutrophils | ~5 µM | [4] |
| Bradykinin-induced Ca2+ increase | NG108-15 Cells | ~200 nM | [4] |
| FMLP-stimulated IP3/DAG production | Human Polymorphonuclear Neutrophils (PMNs) | 2 µM | [4] |
| FMLP-stimulated [Ca2+]i rise | Human PMNs | 500 nM | [4] |
| Human Telomerase Activity | Human Jurkat Cells | 0.2 µM | [4] |
| Phosphoinositide Hydrolysis (GnRH/ET-1 induced) | Pituitary Gonadotrophs | ~2 µM | [6] |
| Phosphatidylinositol Hydrolysis | Platelet Soluble Fraction | Ki = 9 µM | [4] |
| Phosphatidylinositol 4,5-bisphosphate Hydrolysis | Platelet Soluble Fraction | Ki = 40 µM | [4] |
Table 2: Excitatory Concentrations (EC50) and Other Effects of this compound
| Effect | Cell Type/System | EC50 / Concentration | Reference(s) |
| Activation of hPLCβ3 | Cell-free micellar system | EC50 = 13.6 µM | [9] |
| Activation of hPLCγ1 | Cell-free micellar system | >10-fold increase at 10 µM | [9] |
| Activation of hPLCβ2 | Cell-free micellar system | ~2-fold increase at 10 µM | [9] |
| Stimulation of LH Release | Perifused Pituitary Cells | EC50 ≈ 7 µM | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the canonical PLC signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Canonical PLC signaling pathway showing the intended inhibitory action of this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound.
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound, synthesized from common practices reported in the literature.
Protocol 1: Measurement of Phosphoinositide Hydrolysis
This assay measures the production of inositol phosphates (IPs), the direct products of PLC activity.
-
Cell Labeling:
-
Culture cells to near confluency in appropriate growth medium.
-
Label cells with myo-[³H]inositol (e.g., 0.5 µCi/mL) in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Pre-treatment and Stimulation:
-
Wash cells with a buffer (e.g., Krebs-Ringer bicarbonate) containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).[14]
-
Stimulate the cells with the agonist of interest for an appropriate duration (e.g., 30-60 minutes).
-
-
Extraction and Analysis:
-
Terminate the reaction by adding cold trichloroacetic acid (TCA) (e.g., 10% final concentration).
-
Separate the soluble (containing IPs) and insoluble fractions by centrifugation.
-
Isolate the total inositol phosphates from the soluble fraction using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantify the radioactivity of the eluted IPs using liquid scintillation spectrometry.[4]
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol uses fluorescent Ca²⁺ indicators to measure changes in cytosolic calcium concentration.
-
Cell Loading:
-
Incubate cultured cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Wash the cells to remove extracellular dye. The dye is trapped intracellularly after cleavage by cellular esterases.
-
-
Inhibitor and Agonist Addition:
-
Place the coverslip with dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a buffer and establish a baseline fluorescence reading.
-
Pre-treat the cells by adding this compound (e.g., 1-10 µM) to the perfusion buffer for several minutes.[7]
-
Add the agonist to stimulate a Ca²⁺ response.
-
-
Data Acquisition:
-
Excite the cells at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (e.g., at 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. This ratio is used to calculate [Ca²⁺]i.[4]
-
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
Given that this compound can be cytotoxic, it is crucial to assess its impact on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, vehicle control, and a positive control for cytotoxicity for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement:
-
Remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
This compound remains a valuable tool for studying signal transduction, but its reputation as a specific PLC inhibitor must be viewed with considerable caution. The extensive documentation of its off-target effects—including modulation of Ca2+ homeostasis, direct ion channel activity, and even activation of certain PLC isozymes—necessitates a rigorous and critical approach to experimental design and data interpretation.[8][9][10] Researchers must incorporate appropriate controls, such as the inactive analog U-73343, and combine pharmacological inhibition with other techniques like genetic knockdown to validate findings.[3][8] A thorough understanding of the complex pharmacology of this compound, as outlined in this guide, is essential for its proper use in delineating the intricate roles of PLC in cellular physiology and pathophysiology.
References
- 1. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 4. selleckchem.com [selleckchem.com]
- 5. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
- 6. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phospholipase C inhibitor this compound inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
U-73122 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound primarily recognized for its role as a potent inhibitor of phospholipase C (PLC).[1][2] PLC enzymes are crucial components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This pathway ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a myriad of cellular processes. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, potential off-target effects, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound is understood to exert its inhibitory effect on G-protein-mediated PLC activation.[1][4] By blocking PLC, this compound prevents the generation of IP3 and DAG, thereby attenuating agonist-induced increases in intracellular calcium concentration ([Ca2+]i).[1] However, researchers should be aware of its potential non-specific effects. Studies have indicated that this compound can also directly impact calcium channels, inhibit the sarcoplasmic reticulum (SR) Ca2+ pump, and interact with other signaling molecules.[5][6][7] Some evidence suggests that its inhibitory action on PLC may be an indirect consequence of reducing the availability of its substrate, PIP2.[8]
Off-Target Effects and Experimental Controls
Given the potential for off-target effects, it is crucial to incorporate appropriate controls in experiments involving this compound. The structurally similar but inactive analog, U-73343, is often used as a negative control. However, it is important to note that U-73343 has been reported to exhibit its own biological activities in some cell systems, such as acting as a protonophore.[9] Therefore, careful interpretation of results is warranted.
Data Presentation
The following tables summarize the effective concentrations and inhibitory constants of this compound in various cell types and experimental conditions.
Table 1: IC50 Values of this compound for PLC Inhibition and Related Processes
| Cell Type/System | Agonist/Process | IC50 Value | Reference |
| Human Platelets | Agonist-induced PLC activation | 1.0 - 5.0 µM | [1] |
| Human Neutrophils | Agonist-induced PLC activation | ~1.0 - 2.1 µM | [10] |
| Human Neutrophils | fMLP-induced [Ca2+]i elevation | 0.62 ± 0.04 µM | [11] |
| Human Neutrophils | IL-8 and LTB4-induced Ca2+ flux | ~6 µM | [1] |
| Human Neutrophils | IL-8 and LTB4-induced chemotaxis | ~5 µM | [1] |
| Pituitary Gonadotrophs | GnRH- and endothelin-1-induced IP3 formation | ~2 µM | [12] |
| Human Jurkat cells | Telomerase activity | 0.2 µM | [1] |
Table 2: Working Concentrations of this compound in Cell Culture Experiments
| Cell Line | Assay Type | Concentration | Incubation Time | Reference |
| MG-63 Osteosarcoma Cells | Cell growth | 1 µM | 1 - 24 hours | [3] |
| Mouse Lacrimal Cells | Intracellular calcium response | 10 µM | 5 minutes | [13] |
| Rat Hippocampal Neurons | In Vitro Assay | 100 µM | 45 minutes | |
| Mouse Macrophages | Bacterial stimulation | Not specified | Pre-treatment | |
| MCF-7 Cells | Western Blotting | Not specified | 30 minutes | [2] |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits Phospholipase C (PLC), blocking the generation of IP3 and DAG.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying the effects of this compound on cellular responses.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is poorly soluble in aqueous solutions.[4][10] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent.
-
Dissolve this compound in DMSO to a concentration of 1-10 mM.[10] For example, to make a 10 mM stock solution, dissolve 4.65 mg of this compound (MW = 464.64 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may aid in solubilization.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to two months.[10] Discard the solution if it turns pink, as this indicates a loss of inhibitory activity.[10]
Note on Stability: this compound can react with components of cell culture media, such as L-glutamine and bovine serum albumin (BSA), which can reduce its effective concentration over time.[14] The half-life of this compound in various media can range from approximately 18 to 150 minutes.[14]
Protocol 2: Inhibition of Agonist-Induced Intracellular Calcium Mobilization
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well plates
-
This compound stock solution
-
U-73343 (inactive analog) stock solution (as a negative control)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist of interest
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom dishes or a 96-well plate and allow them to adhere overnight.
-
Calcium Indicator Loading:
-
Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
This compound Pre-treatment:
-
Dilute the this compound stock solution to the desired final working concentration (typically 1-10 µM) in HBSS. Prepare a vehicle control (DMSO or ethanol) and a U-73343 negative control at the same final concentration.
-
Add the this compound, U-73343, or vehicle control to the respective wells/dishes and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.[13]
-
-
Measurement of Calcium Response:
-
Place the plate or dish in a fluorescence microscope or plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the agonist of interest at its effective concentration and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the relative change in fluorescence (for single-wavelength dyes like Fluo-4).
-
Compare the agonist-induced calcium response in this compound-treated cells to the vehicle-treated and U-73343-treated control cells.
-
Protocol 3: Assessment of Cell Viability/Proliferation
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Cell Viability Assay:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer before reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 for cell growth inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating PLC-mediated signaling pathways. However, its use requires careful consideration of its potential off-target effects and the implementation of appropriate experimental controls. The protocols and data provided in these application notes offer a framework for designing and executing robust experiments to elucidate the role of PLC in various cellular functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound reduces the cell growth in cultured MG-63 ostesarcoma cell line involving Phosphoinositide-specific Phospholipases C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: U-73122 as a Phospholipase C Inhibitor
Introduction
U-73122 is a widely utilized aminosteroid compound for studying signal transduction pathways mediated by Phospholipase C (PLC). It is frequently employed as a pharmacological tool to investigate the involvement of PLC in a multitude of cellular processes, including calcium signaling, cell proliferation, and inflammatory responses. These application notes provide detailed information on the use of this compound, including its mechanism of action, effective concentrations in various systems, and experimental protocols for its application.
Mechanism of Action
This compound is commonly described as an inhibitor of Phospholipase C. PLC enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By inhibiting PLC, this compound is expected to block this cascade.
However, the precise mechanism of this compound is complex and subject to debate. Some studies suggest its inhibitory effect may result from reducing the availability of the PLC substrate, PIP2, rather than by directly acting on the enzyme itself[1]. Furthermore, research in cell-free systems has surprisingly shown that this compound can activate certain PLC isozymes (e.g., hPLCβ3, hPLCγ1, hPLCβ2), while not affecting others (hPLCδ1)[2]. This suggests that its effects in whole-cell systems may be indirect[2].
Due to its reactive maleimide moiety, this compound is known to have several off-target effects, interacting with various other proteins, including 5-lipoxygenase, calcium channels, and telomerase[2][3][4]. Therefore, experimental results obtained using this compound should be interpreted with caution, and the use of its inactive analog, U-73343, as a negative control is strongly recommended[4][5].
Caption: PLC signaling pathway and the putative inhibitory action of this compound.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies significantly depending on the cell type, the specific PLC isoform, and the biological process under investigation. The following table summarizes reported IC₅₀ values and working concentrations from various studies.
| Cell Line / System | Assay Type / Endpoint Measured | Effective Concentration (IC₅₀ / Range) | Reference(s) |
| Recombinant Human PLC-β2 | Enzyme Activity | ~6 µM | [3][6][7] |
| Recombinant Human PLC-β3 | Enzyme Activity | ~6 µM | [8] |
| Human Platelets | Agonist-induced Aggregation | 1 - 5 µM | [3] |
| Human Platelets (soluble fraction) | Hydrolysis of Phosphatidylinositols | Kᵢ = 9 and 40 µM | [3] |
| Human Neutrophils | Ca²⁺ Flux and Chemotaxis | ~5 - 6 µM | [3][7] |
| Human Neutrophils (PMNs) | Superoxide Anion Production | 160 - 300 nM | [3] |
| Human Neutrophils (PMNs) | IP3 and DAG Production | 2 µM | [3] |
| Human Jurkat Cells | Inhibition of Telomerase Activity | 0.2 µM | [3][9] |
| NG108-15 Cells | Bradykinin-induced Ca²⁺ Increase | ~200 nM | [3] |
| Pancreatic Acini | Phosphatidylinositol (PI) Hydrolysis | 10 µM (maximal effect) | [3] |
| tsA / CHO Cells | DAG Production | 2.5 µM (effective block) | [4] |
| MG-63 Osteosarcoma Cells | Reduction in Viable Cells | 1 - 10 µM | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound has low solubility in aqueous media. It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Reconstitution Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are recommended.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage:
2. General Protocol for Cellular Treatment
This protocol provides a general workflow for inhibiting PLC in cultured cells. Specific parameters such as cell density, incubation time, and this compound concentration should be optimized for each cell line and experiment.
-
Materials:
-
Cultured cells in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
U-73343 (inactive analog) stock solution (same concentration and solvent)
-
Vehicle control (e.g., DMSO)
-
PLC agonist (e.g., Carbachol, Bradykinin)
-
-
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow, typically overnight.
-
Pre-treatment:
-
Prepare working solutions of this compound and U-73343 by diluting the stock solution in a serum-free or low-serum medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all conditions and typically ≤ 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing this compound, U-73343, or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 15-60 minutes) at 37°C. This pre-incubation time allows the inhibitor to enter the cells and act on its target.
-
-
Stimulation: Add the specific PLC agonist to the wells to stimulate the signaling pathway.
-
Assay: Proceed immediately to the chosen downstream assay to measure the effect of the inhibitor (e.g., calcium imaging, IP3 measurement, western blotting for phosphorylated proteins).
-
Caption: General experimental workflow for using this compound to study PLC inhibition.
3. Protocol for Assessing PLC Inhibition via Intracellular Calcium Measurement
One of the most common methods to assess PLC inhibition is to measure agonist-induced intracellular calcium release.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
-
Inhibitor Treatment: Add HBSS containing this compound, U-73343, or vehicle control to the cells and incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Measurement:
-
Place the plate or dish in the fluorescence reader or on the microscope stage.
-
Begin recording the baseline fluorescence.
-
After establishing a stable baseline, add the PLC agonist and continue recording the fluorescence signal to capture the calcium transient.
-
-
Analysis: Quantify the change in fluorescence intensity upon agonist stimulation. Effective PLC inhibition by this compound will result in a significant attenuation or complete blockage of the agonist-induced calcium peak compared to the vehicle control. The U-73343 control should show little to no effect on the calcium peak.
-
Important Considerations and Off-Target Effects
-
Negative Control: Always include the inactive analog U-73343 at the same concentration as this compound to control for off-target effects not related to PLC inhibition.[4][11] Some studies have reported that even U-73343 can have unexpected effects, such as acting as a protonophore in rabbit parietal cells, highlighting the need for careful experimental design.[11]
-
PLC-Independent Effects: this compound has been shown to inhibit Ca²⁺ release from intracellular stores independently of PLC inhibition, potentially by affecting the sarcoplasmic reticulum Ca²⁺ pump.[12]
-
Alkylation: The maleimide group of this compound is reactive and can covalently modify nucleophilic residues (like cysteines) on various proteins, leading to a broad range of effects.[2][4]
-
Other Targets: Known off-target effects include inhibition of 5-lipoxygenase and modulation of TRPM3 and TRPM4 channels.[3][13]
-
Concentration: Use the lowest effective concentration possible, as determined by a dose-response experiment, to minimize off-target effects.
By carefully considering these factors and incorporating appropriate controls, researchers can effectively use this compound as a tool to probe the role of PLC in cellular signaling.
References
- 1. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. This compound reduces the cell growth in cultured MG-63 ostesarcoma cell line involving Phosphoinositide-specific Phospholipases C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 8. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plc inhibitor u73122: Topics by Science.gov [science.gov]
Application Notes and Protocols for U-73122
Audience: Researchers, scientists, and drug development professionals.
Introduction: U-73122 is a widely used aminosteroid compound primarily known as a potent inhibitor of phospholipase C (PLC).[1][2] It is a valuable pharmacological tool for investigating signal transduction pathways that involve G-protein-mediated PLC activation.[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] By inhibiting this step, this compound effectively blocks the subsequent IP3-mediated release of intracellular calcium (Ca2+) and DAG-mediated activation of protein kinase C (PKC).[1][3]
These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of this compound. Critical considerations regarding its stability and potential off-target effects are also discussed to ensure accurate experimental design and interpretation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₃[3] |
| Molecular Weight | 464.7 g/mol [3] |
| CAS Number | 112648-68-7[3] |
| Appearance | Off-white or crystalline solid[4][5] |
| Purity | ≥95-99%[4][5] |
Solubility and Stock Solution Preparation
The solubility of this compound is highly dependent on the solvent and its purity. The presence of moisture can significantly reduce its solubility, particularly in DMSO.[1] Therefore, the use of fresh, anhydrous solvents is strongly recommended.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 93 mg/mL (200.15 mM)[1] | Solubility is significantly reduced by moisture.[1] Other sources report 0.5-2.6 mg/mL.[3][4][5] |
| Chloroform | 3-10 mg/mL[3] | - |
| Methylene Chloride | Soluble[4] | Concentration not specified. |
| Dimethyl Formamide | ~3.3 mg/mL[5] | - |
| Ethanol | Up to 5 mg/mL (with heating)[3] | Solubility is limited at room temperature (~0.5-1 mg/mL).[4][5] May require 24 hours to fully dissolve.[5] |
| Water | Insoluble[3] | Sparingly soluble in aqueous buffers.[5] |
Protocol 1: Preparation of High-Concentration Stock Solution
-
For maximum solubility, use fresh, anhydrous DMSO.
-
Weigh the required amount of this compound powder in a suitable tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle heating can aid dissolution.[3]
-
Critical Note: Solutions in DMSO and ethanol are reported to be unstable. It is best to prepare them immediately before use.[4] If storage is necessary, follow the guidelines in Table 2.
Protocol 2: Preparation for Aqueous Biological Systems
This compound is not soluble in aqueous media.[3][5] Therefore, stock solutions in organic solvents must be diluted into the final aqueous buffer or cell culture medium immediately before the experiment.
-
Prepare a concentrated stock solution in anhydrous DMSO or ethanol as described in Protocol 1.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5] Typically, the final solvent concentration should be kept below 0.5%.
Storage and Stability
Proper storage is critical to maintain the activity of this compound. The stability of the compound differs between its solid form and when in solution.
Table 2: Recommended Storage and Stability Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | ≥ 4 years[5] | Some suppliers recommend -20°C for long-term storage (3 years).[1] |
| Stock Solution | -20°C | 1-2 months[1][4] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] |
| Stock Solution | -80°C | Up to 1 year[1] | Provides longer-term stability for solutions. |
| Aqueous Solution | On Ice (2-8°C) | Use within 12 hours[5] | Fresh preparations are strongly recommended for each experiment.[5] |
Stability Alert:
-
Color Change: Discard any solutions that have turned pink, as this indicates degradation and loss of inhibitory activity.[4]
-
Reactivity in Media: this compound contains a reactive maleimide group that can conjugate with nucleophiles like glutamine and proteins (e.g., albumin) in cell culture medium.[6] This can significantly reduce its effective concentration, with a reported half-life as short as 18-30 minutes in complete medium.[6] This reactivity should be considered when designing experiments, especially those with long incubation times.
Mechanism of Action & Signaling Pathway
This compound is classically defined by its inhibition of phospholipase C (PLC). Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺. DAG remains in the membrane to activate protein kinase C (PKC). This compound blocks the generation of both IP3 and DAG.[1][3]
Caption: Canonical PLC signaling pathway inhibited by this compound.
Important Experimental Considerations & Off-Target Effects
While widely used as a PLC inhibitor, researchers must be aware that this compound has several documented off-target and PLC-independent effects. These can confound data interpretation if not properly controlled for.
-
Direct Ca²⁺ Release: this compound can itself cause the release of Ca²⁺ from intracellular stores, independent of PLC inhibition.[7][8]
-
Ion Channel Modulation: It has been shown to directly activate TRPM4 and inhibit TRPM3 channels.[9]
-
Sarcoplasmic Reticulum Ca²⁺ Pump Inhibition: In smooth muscle cells, this compound was found to inhibit the SR Ca²⁺ pump, which could deplete stores and indirectly reduce Ca²⁺ release.[10]
-
PLC Activation: Paradoxically, in certain cell-free assays, this compound has been observed to activate specific PLC isozymes.[11]
To account for these effects, it is highly recommended to use the structurally related but inactive analog, U-73343 , as a negative control in experiments.[10]
Experimental Protocols
Protocol 3: General Protocol for Inhibiting PLC in Cell Culture
This protocol provides a general workflow for using this compound to determine if a cellular response is PLC-dependent.
-
Cell Preparation: Plate and culture cells to the desired confluency according to standard protocols for your cell line.
-
Prepare Reagents:
-
Prepare a fresh stock solution of this compound (and U-73343 as a negative control) in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).[1] Also prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with U-73343).
-
-
Pre-incubation:
-
Stimulation: Add the agonist or stimulus of interest directly to the wells and incubate for the desired period.
-
Assay: Measure the downstream endpoint. This could include:
-
Intracellular calcium imaging using fluorescent indicators (e.g., Fura-2).
-
Quantification of IP3 or DAG levels.
-
Western blot analysis of downstream protein phosphorylation.
-
Gene expression analysis.
-
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
- 10. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Phospholipase C Inhibitor U73122 Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Signaling and Insulin Resistance in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-73122 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid derivative that functions as a potent inhibitor of phospholipase C (PLC).[1][2] In the context of platelet biology, PLC plays a crucial role in the signaling cascade that leads to platelet activation and aggregation. Activation of PLC by various agonists, such as thrombin and collagen, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, both of which are critical steps in platelet aggregation.[3]
These application notes provide detailed protocols and data on the use of this compound as a tool to study and inhibit platelet aggregation. Also discussed are its broader effects and the importance of appropriate controls in experimental design.
Mechanism of Action
This compound primarily exerts its inhibitory effect on platelet aggregation by blocking the activity of phospholipase C.[1][2] It has been shown to inhibit both the PLC-β and PLC-γ isoforms, which are activated by G-protein coupled receptors (e.g., thrombin receptor) and tyrosine kinase-linked receptors (e.g., collagen receptor), respectively.[4][5][6] By preventing the generation of IP3 and DAG, this compound effectively blocks downstream signaling events, including intracellular calcium mobilization and PKC activation, which are essential for platelet shape change, granule secretion, and aggregation.
It is important to note that while this compound is a powerful tool for studying PLC-dependent pathways, some studies suggest it may have off-target effects. These can include interference with calcium channels and a potential reduction in the availability of PIP2, the substrate for PLC.[7][8] Therefore, careful experimental design, including the use of the inactive analog U-73343 as a negative control, is highly recommended to ensure that the observed effects are specifically due to PLC inhibition.[5][6][8]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on platelet aggregation induced by various agonists.
Table 1: Inhibitory Concentration (IC50) of this compound on Agonist-Induced Platelet Aggregation
| Agonist | IC50 Range (µM) | Reference |
| Collagen | 1 - 5 | [1] |
| Thrombin | 1 - 5 | [1] |
| ADP | 1 - 5 | [1] |
| Arachidonic Acid | 1 - 5 | [1] |
| U-46619 (Thromboxane A2 mimetic) | 1 - 5 | [4] |
Table 2: Effect of this compound on Key Signaling Molecules in Platelets
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| IP3 Production | Thrombin, U-46619 | 10 µM | Inhibition | [1] |
| Intracellular Ca2+ Increase | Thrombin, Collagen | Abolished | [5] | |
| Thromboxane A2 Release | Collagen | Blocked | [4] | |
| Pleckstrin Phosphorylation (PKC substrate) | U-46619 | Inhibited | [4] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from whole human blood for use in light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes[9]
-
Centrifuge with a swinging bucket rotor
-
Polypropylene tubes
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Use a 19-21 gauge needle to minimize platelet activation during venipuncture.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[9][10]
-
Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a clean polypropylene tube. Keep the PRP at room temperature for use within 3-4 hours.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[10]
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a reference blank in the aggregometer.
Protocol 2: Light Transmission Aggregometry (LTA) to Assess the Effect of this compound
This protocol outlines the use of LTA to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
This compound (and U-73343 as a negative control) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet agonists (e.g., collagen, thrombin, ADP)
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound (or U-73343 or vehicle control) to the PRP and incubate for a specified period (e.g., 2-10 minutes) at 37°C with stirring.
-
Initiate the recording of light transmission.
-
Add the platelet agonist to the cuvette to induce aggregation. The final concentration of the agonist should be predetermined to cause submaximal aggregation for optimal observation of inhibitory effects.
-
Record the aggregation for a set period of time (e.g., 5-10 minutes) or until a maximal aggregation plateau is reached.
-
The percentage of aggregation inhibition can be calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound```dot
Caption: Workflow for assessing this compound's inhibitory effect on platelet aggregation.
Logical Relationship of this compound's Effects
Caption: Logical overview of this compound's primary and potential secondary effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor U73122 inhibits phorbol ester-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U73122 affects the equilibria between the phosphoinositides as well as phospholipase C activity in unstimulated and thrombin-stimulated human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Studying GPCR Signaling with U-73122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using U-73122, a widely employed aminosteroid inhibitor of phospholipase C (PLC), for the investigation of G protein-coupled receptor (GPCR) signaling pathways. This document outlines the mechanism of action of this compound, presents its quantitative effects on various cellular processes, details experimental protocols for its use, and critically discusses its off-target effects and necessary experimental controls.
Introduction to this compound in GPCR Signaling
G protein-coupled receptors that signal through the Gαq subunit activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound is a valuable pharmacological tool used to dissect this signaling cascade by inhibiting PLC activity.[1] However, it is crucial for researchers to be aware of its potential non-specific effects to ensure accurate data interpretation.[2][3]
Mechanism of Action
This compound is reported to inhibit PLC, thereby preventing the generation of IP3 and DAG.[1][4] This leads to the attenuation of downstream signaling events, including intracellular calcium mobilization and PKC activation. The inhibitory action of this compound is thought to be dependent on its maleimide group, as its inactive analog, U-73343, which has a succinimide group instead, shows negligible inhibitory activity and serves as a useful negative control.[1]
It is important to note that some studies suggest this compound may not directly inhibit PLC but rather interferes with the availability of its substrate, PIP2.[5] Additionally, there is evidence of this compound covalently modifying cysteine residues on PLC, which in some contexts can lead to activation rather than inhibition.
Quantitative Data Summary
The inhibitory potency of this compound varies depending on the cell type, the specific PLC isoform, and the experimental conditions. The following tables summarize the reported IC50 values for this compound's effects on PLC-dependent and other cellular processes.
Table 1: IC50 Values for PLC-Dependent Processes
| Cell Type/System | Agonist/Process | IC50 Value | Reference |
| Human Platelets | Thrombin, Collagen, ADP, Arachidonic Acid (Aggregation) | 1-5 µM | [4] |
| Human Polymorphonuclear Neutrophils (PMNs) | fMLP (IP3 and DAG production) | 2 µM | [4] |
| Pituitary Gonadotrophs | GnRH, Endothelin-1 (Inositol Phosphate Production) | ~2 µM | [6] |
| NG108-15 Cells | Bradykinin (Intracellular Ca2+ increase) | ~200 nM (20-min exposure) | [4][7] |
| Recombinant Human PLC-β2 | In vitro assay | ~6 µM | [4] |
| Human Jurkat Cells | Telomerase Activity | 0.2 µM | [4] |
Table 2: IC50 Values for Off-Target Effects
| Effect | Cell Type/System | IC50 Value | Reference |
| Inhibition of Ca2+ influx (CPA-induced) | Neutrophils | 4.06 ± 0.27 µM | [8] |
| Inhibition of Ca2+ influx (Ionomycin-induced) | Neutrophils | 4.04 ± 0.44 µM | [8] |
| Inhibition of Mn2+ influx (resting neutrophils) | Neutrophils | 6.72 ± 0.30 µM | [8] |
| Inhibition of Mn2+ influx (CPA-activated neutrophils) | Neutrophils | 7.16 ± 0.28 µM | [8] |
| Inhibition of fMLP-induced Ca2+ elevation (Ca2+-free medium) | Neutrophils | 0.52 ± 0.02 µM | [8] |
| Inhibition of CPA-induced Ca2+ mobilization (Ca2+-free medium) | Neutrophils | 6.82 ± 0.74 µM | [8] |
| Inhibition of 5-lipoxygenase | Not specified | Not specified | [9] |
Signaling Pathway Diagram
Caption: GPCR-Gq-PLC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration in response to GPCR agonist stimulation, and its inhibition by this compound, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the GPCR of interest
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and U-73343 (inactive analog)
-
GPCR agonist
-
Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.[10]
-
Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (2.5 mM) can be included to prevent dye extrusion.[10][11][12] b. Remove the cell culture medium and wash the cells once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12][13]
-
Washing and De-esterification: a. Remove the loading solution and wash the cells twice with HBSS.[10] b. Add fresh HBSS (with probenecid if used previously) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[10][13]
-
Inhibitor and Agonist Treatment: a. Pre-incubate the cells with the desired concentration of this compound or U-73343 for 15-30 minutes. A typical concentration range is 1-10 µM.[5] b. Place the plate in the fluorescence reader and begin recording the baseline fluorescence ratio (F340/F380). c. Add the GPCR agonist and continue recording the fluorescence ratio to measure the change in intracellular calcium.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm). b. Normalize the data to the baseline ratio before agonist addition. c. The change in the ratio is proportional to the change in intracellular calcium concentration.
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Inositol Phosphate (IP) Accumulation Assay
This radioactive assay directly measures the product of PLC activity, inositol phosphates.
Materials:
-
Cells expressing the GPCR of interest
-
myo-[3H]inositol
-
LiCl (Lithium Chloride)
-
This compound and U-73343
-
GPCR agonist
-
Perchloric acid or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: a. Seed cells in 12- or 24-well plates. b. Label the cells by incubating them overnight in inositol-free medium containing myo-[3H]inositol (e.g., 1 µCi/ml).
-
Inhibitor and Agonist Treatment: a. Wash the cells to remove unincorporated [3H]inositol. b. Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs. c. Add this compound or U-73343 at the desired concentration and incubate for an additional 15-30 minutes. d. Stimulate the cells with the GPCR agonist for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: a. Terminate the reaction by adding ice-cold perchloric acid or TCA. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet the precipitate.
-
Purification and Quantification: a. Neutralize the supernatant. b. Apply the supernatant to a Dowex AG1-X8 column to separate the inositol phosphates from free inositol. c. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid). d. Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Normalize the counts per minute (CPM) to a measure of total incorporated radioactivity or protein content. b. Compare the IP accumulation in agonist-stimulated cells with and without the inhibitor.
Caption: Workflow for the inositol phosphate accumulation assay.
Protein Kinase C (PKC) Activation Assay (Western Blot)
This protocol assesses PKC activation by observing its translocation to the membrane or by detecting the phosphorylation of a downstream substrate.
Materials:
-
Cells expressing the GPCR of interest
-
This compound and U-73343
-
GPCR agonist
-
Cell lysis buffer
-
Subcellular fractionation kit (optional)
-
Primary antibodies (e.g., anti-PKC, anti-phospho-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: a. Grow cells to confluency in culture dishes. b. Pre-incubate the cells with this compound or U-73343 for 30 minutes.[14] c. Stimulate the cells with the GPCR agonist for the desired time (e.g., 5-15 minutes).[14]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. c. (Optional) Perform subcellular fractionation to separate cytosolic and membrane fractions. d. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). c. Incubate the membrane with the primary antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. For translocation assays, calculate the ratio of membrane to cytosolic PKC. c. For phosphorylation assays, normalize the phosphorylated protein signal to the total protein signal.
Caption: Workflow for assessing PKC activation by Western Blot.
Considerations for Experimental Design and Data Interpretation
-
Use of the Inactive Analog: Always include the inactive analog, U-73343, as a negative control to distinguish PLC-specific effects from non-specific actions of the aminosteroid backbone.[1]
-
Concentration and Time Dependence: The effects of this compound are concentration and time-dependent.[7] It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and assay.
-
Off-Target Effects: Be aware of the potential off-target effects of this compound. At concentrations often used to inhibit PLC (1-10 µM), it can also affect calcium channels, SERCA pumps, and other enzymes.[2][8] These off-target effects can confound the interpretation of results, especially in studies focused on calcium signaling.
-
PLC-Independent Calcium Release: this compound has been shown to induce a small increase in intracellular calcium by releasing it from intracellular stores, independent of PLC inhibition.[7] This should be considered when interpreting calcium imaging data.
-
Cell-Type Specificity: The selectivity and effects of this compound can vary significantly between different cell types.[7] It is crucial to validate its effects in your specific experimental system.
-
Alternative Approaches: To confirm findings obtained with this compound, consider using complementary approaches such as RNA interference (siRNA) to deplete PLC expression or using structurally different PLC inhibitors.
By carefully considering these factors and employing the appropriate controls, researchers can effectively utilize this compound as a tool to investigate the role of PLC in GPCR-mediated signal transduction.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Phospholipase C Inhibitor U73122 Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Signaling and Insulin Resistance in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. hellobio.com [hellobio.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
U-73122 Protocol for In Vivo Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-73122 is a widely utilized aminosteroid compound recognized for its role as a potent inhibitor of phospholipase C (PLC).[1] This enzyme is a critical component of cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] These molecules, in turn, trigger the release of intracellular calcium and activate protein kinase C, respectively. Consequently, this compound has been instrumental in dissecting PLC-dependent signaling pathways in a variety of physiological and pathological processes. This document provides a comprehensive overview of the in vivo applications of this compound, detailing its mechanism of action, experimental protocols, and potential off-target effects.
Mechanism of Action
This compound is primarily characterized as an inhibitor of G-protein-mediated phospholipase C.[1][2] It has been shown to be particularly effective against the PLC-β2 isoform, with an IC50 of approximately 6 μM.[1][3] Its inhibitory action on other PLC-β isoforms (β1, β3, and β4) is significantly less pronounced.[1][3] The inhibition of PLC by this compound disrupts the production of IP3 and DAG, thereby attenuating downstream signaling events such as intracellular calcium mobilization.[1][2]
It is crucial to note that while this compound is a valuable tool, its specificity has been questioned. Studies have revealed several off-target effects that researchers must consider when interpreting experimental results. These include:
-
Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump: this compound can inhibit the SERCA pump, leading to a depletion of intracellular calcium stores. This effect is independent of its action on PLC.[4][5][6]
-
Inhibition of Phospholipase D (PLD): this compound has been shown to inhibit cardiac PLD activity, an effect that appears to be dependent on its interaction with PIP2.[7][8]
-
Inhibition of 5-Lipoxygenase (5-LO): The compound can directly inhibit 5-LO, an enzyme involved in the synthesis of leukotrienes.[1][9]
-
Direct effects on ion channels and calcium release: Some studies suggest that this compound can directly activate ion channels and promote the release of calcium from intracellular stores, independent of PLC inhibition.[10][11]
An inactive analog, U-73343, which has a pyrrolidinedione group instead of a pyrroledione group, is often used as a negative control in experiments to help distinguish the specific effects of PLC inhibition from off-target effects.[6][12]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound and its off-target effects.
In Vivo Experimental Protocols
This compound has been employed in a variety of animal models to investigate its effects on inflammatory responses. The following table summarizes key experimental parameters from published in vivo studies.
| Animal Model | Inducing Agent | This compound Dosage | Administration Route | Key Findings | Reference |
| Rats | Carrageenan (hind paw edema) | 30 mg/kg | Intraperitoneal (i.p.) | Blocked swelling by 65% at 1 hour and 80% at 3 hours post-challenge. | [1] |
| Dogs | Carrageenan (subcutaneous chambers) | 0.1 mg/mL (local administration) | Subcutaneous | Inhibited macrophage and lymphocyte accumulation by 65% and 74%, respectively. | [1] |
| Mice | Lipopolysaccharide (LPS) (peritonitis) | 30 mg/kg | Intraperitoneal (i.p.) | Completely inhibited LPS-induced macrophage and lymphocyte infiltration and reduced prostaglandin E2 production by 80%. | [1] |
| Mice | 12-O-tetradecanoylphorbol-13-acetate (TPA) (ear edema) | Not specified | Not specified | Inhibited TPA-induced ear edema. | [3] |
Preparation and Administration:
This compound is soluble in chloroform (10 mg/ml), DMSO (0.9 mg/ml), and ethanol (0.7 mg/ml), but is insoluble in water.[2] For in vivo studies, it is typically dissolved in a vehicle such as DMSO and then diluted in saline for intraperitoneal injection. It is recommended to prepare fresh solutions for each experiment.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with this compound.
Quantitative Data Summary
The following tables present a summary of the inhibitory concentrations (IC50) of this compound from various in vitro and in vivo studies.
In Vitro IC50 Values
| Target/Process | Cell Type/System | IC50 | Reference |
| PLC-β2 | Recombinant human | ~6 μM | [1][3] |
| Platelet Aggregation (various agonists) | Human platelets | 1-5 μM | [1] |
| Ca2+ Flux and Chemotaxis (IL-8, LTB4) | Human neutrophils | ~5-6 μM | [1] |
| FMLP-induced Ca2+ rise, IP3 & DAG production | Human neutrophils | 0.5 μM, 2 μM, 2 μM | [1] |
| 5-Lipoxygenase | Human PMNL homogenates | ~2.4 μM | [9] |
| Recombinant 5-Lipoxygenase | Isolated human | ~30 nM | [9] |
In Vivo Efficacy
| Animal Model | Endpoint | This compound Dose | % Inhibition | Reference |
| Rat | Carrageenan-induced paw edema (1 hr) | 30 mg/kg i.p. | 65% | [1] |
| Rat | Carrageenan-induced paw edema (3 hr) | 30 mg/kg i.p. | 80% | [1] |
| Dog | Carrageenan-induced macrophage accumulation | 0.1 mg/mL s.c. | 65% | [1] |
| Dog | Carrageenan-induced lymphocyte accumulation | 0.1 mg/mL s.c. | 74% | [1] |
| Mouse | LPS-induced PGE2 production | 30 mg/kg i.p. | 80% | [1] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of phospholipase C in various in vivo models, particularly in the context of inflammation. However, researchers must be cognizant of its potential off-target effects and design experiments accordingly. The use of the inactive analog U-73343 as a negative control is highly recommended to ensure the specificity of the observed effects. Careful consideration of dosage, administration route, and appropriate outcome measures is essential for obtaining robust and interpretable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vivo activity of a phospholipase C inhibitor, 1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione (U73122), in acute and chronic inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The aminosteroid phospholipase C antagonist this compound (1-[6-[[17-beta-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) potently inhibits human 5-lipoxygenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-73122 as a Tool to Investigate Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound in cell biology and pharmacology research as a tool to investigate lipid signaling pathways.[1][2][3] It is primarily known as an inhibitor of phospholipase C (PLC), a crucial family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade plays a fundamental role in regulating a multitude of cellular processes, including intracellular calcium mobilization, protein kinase C (PKC) activation, cell proliferation, and apoptosis.[4][5]
These application notes provide detailed information and protocols for the effective use of this compound in laboratory settings. A critical aspect of using this tool is the awareness of its potential off-target effects and the appropriate use of its inactive analog, U-73343, as a negative control.[6][7]
Chemical Properties and Storage
| Property | Value |
| Chemical Name | 1-(6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione |
| Molecular Formula | C₂₉H₄₀N₂O₃ |
| Molecular Weight | 464.64 g/mol |
| CAS Number | 112648-68-7 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (≥5.67 mg/mL) and Ethanol (≥15.5 mg/mL with warming). Insoluble in water.[3][4] |
| Storage | Store solid at -20°C. Stock solutions in DMSO or ethanol can be stored at -20°C for up to two months. Avoid repeated freeze-thaw cycles. Discard solutions that have turned pink, as this indicates a loss of inhibitory activity.[3] |
Mechanism of Action
This compound is reported to inhibit PLC activity, thereby blocking the production of IP3 and DAG.[1] This, in turn, prevents the IP3-mediated release of calcium from intracellular stores, such as the endoplasmic reticulum, and the DAG-mediated activation of PKC. The inhibitory effect of this compound is attributed to its maleimide group, which can covalently modify nucleophilic residues on target proteins.[2]
However, it is crucial to note that the mechanism of action of this compound is complex and not fully understood. Some studies have shown that in cell-free systems, this compound can paradoxically activate certain PLC isoforms, such as PLCβ3 and PLCγ1, through covalent modification of cysteine residues.[2] This highlights the importance of careful experimental design and data interpretation.
Caption: Simplified signaling pathway of Phospholipase C (PLC) and the inhibitory action of this compound.
Quantitative Data: Inhibitory Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, the specific PLC isoform being targeted, and the experimental conditions. The following table summarizes some reported IC₅₀ values.
| Target/Process | Cell Type/System | IC₅₀ Value | Reference |
| PLC-β2 | Recombinant human | ~6 µM | [1][5] |
| Agonist-induced PLC activation | Human platelets and neutrophils | 1.0 - 2.1 µM | [3] |
| Interleukin-8 induced Ca²⁺ flux | Human neutrophils | ~6 µM | [5] |
| Leukotriene B4 induced chemotaxis | Human neutrophils | ~5 µM | [5] |
| FMLP-induced IP3 production | Human neutrophils | 2 µM | [8] |
| FMLP-induced DAG production | Human neutrophils | 2 µM | [8] |
| Bradykinin-induced Ca²⁺ increase | NG108-15 cells | ~200 nM | [8] |
Off-Target Effects and Critical Considerations
Despite its widespread use as a PLC inhibitor, this compound has been shown to exert several off-target effects, which must be considered for accurate data interpretation.
-
Calcium Channels: this compound can directly affect intracellular and plasma membrane calcium channels, independent of its action on PLC.[9] It has been reported to inhibit sarcoplasmic reticulum Ca²⁺ pumps, leading to a depletion of intracellular calcium stores.[2]
-
Other Enzymes: this compound can inhibit other enzymes, including 5-lipoxygenase (5-LO).[1]
-
Reactivity: The maleimide moiety of this compound is highly reactive and can form conjugates with thiols and amines present in cell culture media, such as L-glutamine and bovine serum albumin (BSA), potentially reducing its effective concentration.[10]
-
Inactive Analog (U-73343): U-73343 is often used as a negative control due to its structural similarity to this compound but lacking the reactive maleimide group. However, some studies have reported that U-73343 is not always inert and can have its own biological effects, such as acting as a protonophore.[11]
Experimental Protocols
Preparation of this compound and U-73343 Stock Solutions
Materials:
-
This compound powder
-
U-73343 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound and U-73343 powders to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving 4.65 mg in 1 mL of anhydrous DMSO.
-
Prepare a 10 mM stock solution of U-73343 by dissolving 4.67 mg in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compounds are completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary.[3]
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two months.[3]
Protocol: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of this compound to inhibit agonist-induced intracellular calcium release, measured by the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well black-walled plate
-
This compound (10 mM stock in DMSO)
-
U-73343 (10 mM stock in DMSO)
-
Fura-2 AM (1 mM in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist of interest
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Seeding: Seed cells onto coverslips or into a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For each mL of HBSS, add 1 µL of 1 mM Fura-2 AM and 1 µL of 20% Pluronic F-127 (final concentration of Fura-2 AM is 1 µM).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Inhibitor and Control Treatment:
-
Prepare working solutions of this compound and U-73343 in HBSS at the desired final concentrations (e.g., 1-10 µM). Include a vehicle control (DMSO at the same final concentration as the inhibitor solutions).
-
Pre-incubate the cells with the inhibitor, control, or vehicle for a specific duration before agonist stimulation (e.g., 15-30 minutes). This pre-incubation time may need optimization.
-
-
Calcium Measurement:
-
Place the coverslip in a perfusion chamber on the microscope stage or the 96-well plate in the plate reader.
-
Establish a stable baseline fluorescence ratio (F340/F380) for each sample.
-
Add the agonist of interest and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio.
-
Compare the agonist-induced calcium response in the presence of this compound to the vehicle control and the U-73343 control.
-
Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM and this compound.
Protocol: Inositol Phosphate (IP3) Accumulation Assay
This protocol provides a general framework for measuring IP3 accumulation. Specific details may vary depending on the commercial assay kit used.
Materials:
-
Cells of interest
-
This compound (10 mM stock in DMSO)
-
U-73343 (10 mM stock in DMSO)
-
Agonist of interest
-
Lithium chloride (LiCl) solution
-
Cell lysis buffer
-
IP3 measurement kit (e.g., competitive binding assay or ELISA-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate multi-well plates.
-
Pre-treat cells with LiCl for a specified time (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP3.
-
Pre-incubate cells with this compound, U-73343, or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with the agonist for the desired time.
-
-
Cell Lysis and IP3 Extraction:
-
Terminate the reaction by adding ice-cold lysis buffer (e.g., trichloroacetic acid).
-
Collect the cell lysates and process them according to the IP3 kit manufacturer's instructions to extract the inositol phosphates.
-
-
IP3 Quantification:
-
Quantify the amount of IP3 in the samples using the chosen assay kit. This typically involves a competitive binding reaction where cellular IP3 competes with a labeled IP3 tracer for binding to a specific binding protein.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP3.
-
Determine the concentration of IP3 in the experimental samples by interpolating from the standard curve.
-
Compare the agonist-induced IP3 accumulation in this compound-treated cells with the vehicle and U-73343 controls.
-
Protocol: Western Blot Analysis of PLC Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of the PLC pathway, such as PKC substrates or ERK1/2.
Materials:
-
Cells of interest
-
This compound (10 mM stock in DMSO)
-
U-73343 (10 mM stock in DMSO)
-
Agonist of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-phospho-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with this compound, U-73343, or vehicle, followed by agonist stimulation as described in the previous protocols.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., GAPDH).
-
Troubleshooting and Data Interpretation
-
No effect of this compound:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Incubation time: The pre-incubation time may be too short. Try increasing the pre-incubation time.
-
Compound stability: Ensure that the this compound stock solution is fresh and has been stored correctly. The compound can degrade in aqueous solutions and react with components of the cell culture medium.[10]
-
-
Unexpected or paradoxical effects:
-
High background or variability:
-
Vehicle control: Ensure that the vehicle (DMSO) concentration is consistent across all samples and is at a non-toxic level.
-
U-73343 control: Always include the inactive analog U-73343 to control for non-specific effects of the compound structure. However, be aware that U-73343 may not be completely inert in all systems.[11]
-
Caption: A logical guide for interpreting and troubleshooting experiments with this compound.
Conclusion
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Understanding Graphics Contrast [w3c.github.io]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-73122 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73122 is a widely utilized aminosteroid compound primarily known as an inhibitor of phospholipase C (PLC).[1][2][3] In the field of cellular signaling and electrophysiology, it has been instrumental in dissecting the involvement of the PLC pathway in a myriad of cellular processes. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. However, accumulating evidence from patch-clamp studies has revealed that this compound possesses a complex pharmacological profile with significant off-target effects, necessitating careful experimental design and data interpretation.[1][2] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology, with a focus on its mechanism of action, off-target effects, and best practices for its application.
Mechanism of Action and Off-Target Effects
While this compound is employed to block the G-protein-mediated activation of PLC, its effects are not exclusively limited to this pathway.[3][4] Researchers must consider its potential to directly modulate ion channels, influence intracellular calcium dynamics independently of PLC inhibition, and interact with other cellular components.[1][2][5] Its inactive analog, U-73343, which has a succinimide group instead of a maleimide group, is often used as a negative control; however, some studies have reported that U-73343 can also exhibit biological activity.[6][7]
Key Off-Target Effects of this compound:
-
Direct Ion Channel Modulation: this compound has been shown to directly activate certain ion channels, including members of the Transient Receptor Potential (TRP) channel family such as TRPA1 and TRPM4.[8][9] Conversely, it can inhibit other channels like TRPM3 and acetylcholine-activated potassium channels (IKACh).[6][10]
-
Intracellular Calcium Release: Studies have demonstrated that this compound can induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, independent of its action on PLC.[1][2][5] It may also potentiate IP3-mediated calcium release.[1][2]
-
Inhibition of Calcium Pumps: this compound has been found to inhibit the sarcoplasmic reticulum Ca2+ pump, which can lead to a depletion of intracellular calcium stores.[5]
-
Alkylation: Some of the PLC-independent actions of this compound have been attributed to the alkylation of protein thiol groups.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various patch-clamp electrophysiology studies.
| Target | Action | Reported Concentration/IC50 | Cell Type | Reference |
| Phospholipase C (PLC) | Inhibition | IC50: ~1-40 µM | Platelets, Pancreatic Acini | [3][5][11] |
| Acetylcholine-activated K+ current (IKACh) | Inhibition | IC50: 0.12 µM | Mouse atrial myocytes | [6] |
| TRPM4 Channels | Activation | 5 µM | CHO cells | [8][10] |
| TRPM3 Channels | Inhibition | 5 µM | [10] | |
| TRPA1 Channels | Activation | Low nanomolar range | HEK293t cells, primary afferent neurons | [9] |
| Voltage-gated Ca2+ channels | Slight Inhibition | 1 µM | NG108-15 cells | [3] |
| Sarcoplasmic Reticulum Ca2+ Pump | Inhibition | 1 µM | Smooth muscle cells | [5] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound, the following diagrams illustrate its canonical signaling pathway, off-target effects, and a general experimental workflow for its use in patch-clamp electrophysiology.
Caption: this compound's intended action on the PLC pathway.
Caption: Summary of this compound's PLC-independent effects.
Caption: A generalized workflow for a patch-clamp experiment.
Experimental Protocols
The following are generalized protocols for using this compound in patch-clamp experiments. Specific parameters should be optimized for the cell type and ion channel of interest.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is suitable for investigating the effect of this compound on ion channels in the whole-cell configuration.
1. Cell Preparation:
-
Isolate or culture the cells of interest on glass coverslips suitable for microscopy and patch-clamping.
2. Solutions:
-
External Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O2 / 5% CO2.[12]
-
Internal (Pipette) Solution: Composition in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[12] Include an intracellular dye like biocytin if post-hoc cell morphology analysis is needed.[13]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline currents using appropriate voltage-clamp protocols (e.g., voltage steps or ramps).
-
Apply the agonist of interest to activate the PLC-dependent pathway and record the response.
-
After washout of the agonist, pre-incubate the cell with the desired concentration of this compound (typically 1-10 µM) for 3-5 minutes.
-
Co-apply the agonist and this compound and record the current to determine the inhibitory effect.
-
Perform control experiments with the inactive analog U-73343.
Protocol 2: Perforated Patch-Clamp Recording
This configuration is useful for preserving the intracellular signaling environment.
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
External Solution: Same as in Protocol 1.
-
Internal (Pipette) Solution: Same as in Protocol 1, but with the addition of a perforating agent like Amphotericin B (240 µg/mL) or Nystatin (200 µg/mL).[6]
-
This compound Stock Solution: Same as in Protocol 1.
3. Electrophysiological Recording:
-
Follow the initial steps of Protocol 1 to form a gigaohm seal.
-
Monitor the series resistance until it decreases and stabilizes, indicating successful perforation of the membrane patch.
-
Proceed with the recording protocol as described in Protocol 1.
Protocol 3: Inside-Out Patch Recording
This protocol is ideal for investigating direct effects of this compound on the ion channel of interest.
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
External (Bath) Solution: This will be the "intracellular" solution, similar in composition to the pipette solution in Protocol 1.
-
Internal (Pipette) Solution: This will contain the ions that will carry the current through the channel, similar to the external solution in Protocol 1.
-
This compound Solution: Prepare this compound in the bath solution at the desired concentration.
3. Electrophysiological Recording:
-
Establish a gigaohm seal in the cell-attached mode.
-
Retract the pipette from the cell to excise the membrane patch, resulting in the inside-out configuration.
-
Record single-channel or macroscopic currents from the patch.
-
Perfuse the bath with the this compound containing solution to observe its direct effect on the channel.
Conclusion
This compound remains a valuable pharmacological tool for studying PLC-mediated signaling pathways. However, its utility in patch-clamp electrophysiology is nuanced by a range of off-target effects. Researchers must be cognizant of these PLC-independent actions and design experiments with appropriate controls, such as the use of its inactive analog U-73343 and multiple experimental approaches (e.g., whole-cell vs. inside-out patch), to accurately interpret their findings. The protocols and data presented here provide a comprehensive guide for the informed application of this compound in electrophysiological studies.
References
- 1. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetylcholine-activated K+ currents by U73122 is mediated by the inhibition of PIP2-channel interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct modulation of TRPM4 and TRPM3 channels by the phospholipase C inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
U-73122: A Tool for Interrogating Smooth Muscle Contraction
Application Notes and Protocols for Researchers
U-73122 is a widely utilized pharmacological agent in the study of smooth muscle physiology. It is primarily known as an inhibitor of phospholipase C (PLC), a critical enzyme in signal transduction pathways that lead to muscle contraction. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound for investigating smooth muscle contraction, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an aminosteroid that is structurally designed to inhibit the activity of phospholipase C.[1] In the canonical pathway, activation of G-protein coupled receptors (GPCRs) on the smooth muscle cell surface by agonists such as carbachol, phenylephrine, or vasopressin, leads to the activation of PLC.[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[4][5] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for the cascade of events leading to smooth muscle contraction.[3]
By inhibiting PLC, this compound is intended to block the production of IP3 and DAG, thereby preventing the release of intracellular Ca2+ and subsequent muscle contraction.[6] This makes it a valuable tool for studying the contribution of the PLC/IP3 pathway in agonist-induced smooth muscle contraction.
However, it is crucial to note that several studies have identified off-target effects of this compound, particularly in smooth muscle preparations. Evidence suggests that this compound can directly inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[7][8][9][10] Inhibition of the SERCA pump impairs the re-uptake of Ca2+ into the SR, leading to a depletion of intracellular Ca2+ stores and an elevation of basal cytosolic Ca2+ levels.[4][9][11] This effect is independent of its action on PLC and can also lead to the inhibition of smooth muscle contraction by preventing Ca2+ release from a depleted SR.[4][11] Therefore, careful experimental design and the use of appropriate controls, such as its inactive analog U-73343, are essential when interpreting data obtained using this compound.[4][9][11]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathway of agonist-induced smooth muscle contraction and the proposed sites of action for this compound.
Figure 1: Agonist-Induced Smooth Muscle Contraction Pathway and the Primary Target of this compound.
Figure 2: Off-Target Effect of this compound on the SERCA Pump.
Quantitative Data
The following table summarizes the effective concentrations and inhibitory constants of this compound in various smooth muscle preparations.
| Parameter | Agonist/Condition | Tissue/Cell Type | Value | Reference |
| IC50 | Antigen (Ovalbumin) | Guinea Pig Trachea | 7 µM | [6] |
| IC50 | Carbachol-induced [Ca2+]cyto transients | Single Colonic Myocytes | ~1 µM | [4] |
| IC50 | FMLP-induced MPO release | Human Polymorphonuclear Neutrophils | 60 nM | [12] |
| IC50 | FMLP-induced superoxide production | Human Polymorphonuclear Neutrophils | 300 nM | [12] |
| IC50 | FMLP-induced [Ca2+]i rise | Human Polymorphonuclear Neutrophils | 500 nM | [12] |
| IC50 | Thrombin/Collagen-induced platelet aggregation | Human Platelets | 1-5 µM | [12] |
| Ki | Hydrolysis of Phosphatidylinositol | Human Platelets | 9 µM | [12] |
| Ki | Hydrolysis of Phosphatidylinositol 4,5-bisphosphate | Human Platelets | 40 µM | [4] |
| Effective Concentration | Inhibition of agonist-induced contraction | Rat Tail Artery | 1-10 µM | [2] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study smooth muscle contraction.
Protocol 1: Isometric Contraction Measurement in Isolated Tissue Baths
This protocol is designed to measure the effect of this compound on agonist-induced contractions of smooth muscle strips.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, rat aorta)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound and its inactive analog U-73343
-
Agonist of interest (e.g., carbachol, phenylephrine)
-
Tissue bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Prepare Krebs-Henseleit solution and equilibrate with 95% O2 / 5% CO2 at 37°C.
-
Dissect smooth muscle tissue into strips of appropriate size and mount them in the tissue baths containing the physiological salt solution.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with washes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of a depolarizing agent (e.g., KCl) to ensure tissue viability. Wash thoroughly and allow the tissue to return to baseline.
-
Pre-incubate the tissues with the desired concentration of this compound or U-73343 (vehicle control) for a specified period (e.g., 10-30 minutes).
-
Generate a cumulative concentration-response curve to the agonist of interest by adding increasing concentrations of the agonist to the tissue bath.
-
Record the isometric tension at each agonist concentration.
-
Analyze the data to determine changes in the maximal response and the EC50 of the agonist in the presence and absence of this compound.
Figure 3: Experimental Workflow for Isometric Contraction Measurement.
Protocol 2: Intracellular Calcium Measurement in Isolated Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium transients in response to agonists in the presence of this compound using fluorescent Ca2+ indicators.
Materials:
-
Isolated single smooth muscle cells
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound and its inactive analog U-73343
-
Agonist of interest
-
Fluorescence microscopy system with a perfusion chamber
Procedure:
-
Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.
-
Load the isolated cells with a fluorescent Ca2+ indicator by incubating them with the AM ester form of the dye.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Place the cells in a perfusion chamber on the stage of a fluorescence microscope.
-
Perfuse the cells with the physiological salt solution and record a stable baseline fluorescence.
-
Perfuse the cells with a solution containing this compound or U-73343 for a defined pre-incubation period.
-
Stimulate the cells with the agonist of interest while continuously recording the fluorescence intensity.
-
At the end of the experiment, calibrate the fluorescence signal to [Ca2+]i using ionomycin and a Ca2+-free solution with a Ca2+ chelator (e.g., EGTA).
-
Analyze the data to quantify the amplitude and kinetics of the Ca2+ transients.
Important Considerations
-
Controls: Always include a vehicle control and a control with the inactive analog, U-73343, to distinguish the specific effects of PLC inhibition from non-specific actions.
-
Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. The effective concentration can vary between tissue types and experimental conditions.
-
Off-Target Effects: Be aware of the potential for this compound to inhibit the SERCA pump and other cellular targets.[4][13] Experiments to directly assess SR Ca2+ content (e.g., using caffeine or thapsigargin) can help to dissect the mechanism of action.
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of the solvent in the experimental buffer is low and does not affect the biological response.
By carefully considering its mechanism of action and potential off-target effects, and by employing rigorous experimental design, this compound remains a valuable pharmacological tool for elucidating the role of the phospholipase C signaling pathway in the complex process of smooth muscle contraction.
References
- 1. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 6. Effect of phospholipase C inhibitor this compound on antigen-induced airway smooth muscle contraction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.dkit.ie [eprints.dkit.ie]
- 8. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The phospholipase C inhibitor this compound inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
U-73122 not inhibiting PLC activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the phospholipase C (PLC) inhibitor, U-73122.
Troubleshooting Guide: this compound Not Inhibiting PLC Activity
Question 1: My this compound is not inhibiting PLC-mediated signaling. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting PLC activity in your experiments. These can be broadly categorized into issues with the compound itself, experimental design, or off-target and unexpected effects of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity and Handling:
-
Solubility and Stability: this compound has poor aqueous solubility. Ensure it is properly dissolved in a suitable organic solvent like DMSO or ethanol before diluting into your aqueous experimental buffer.[1][2][3] Solutions in DMSO are stable for up to two months when stored at -20°C.[1][3] Discard any solutions that have turned pink, as this indicates a loss of inhibitory activity.[1][3]
-
Fresh Preparations: It is highly recommended to use freshly prepared aqueous solutions of this compound for each experiment, ideally within 12 hours of preparation.[2]
-
Purity: Ensure the purity of your this compound lot. Impurities can lead to inconsistent results.
-
-
Optimize Experimental Parameters:
-
Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions, with reported IC50 values ranging from nanomolar to micromolar concentrations.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Pre-incubation Time: The time required for this compound to exert its inhibitory effect can vary. A pre-incubation time of 30 minutes is often used, but this may need to be optimized.[5]
-
Cell Type Specificity: The effects of this compound can be cell-type specific. In some systems, like rabbit parietal cells, it has been shown to be ineffective at inhibiting PLC.[6]
-
-
Consider Off-Target and Paradoxical Effects:
-
PLC-Independent Effects: this compound has been shown to have numerous off-target effects that can complicate the interpretation of results. These include inhibition of sarcoplasmic reticulum Ca2+ pumps, which can deplete intracellular calcium stores independently of PLC inhibition.[7] It has also been reported to directly activate ion channels and potentiate IP3-mediated Ca2+ release.[8]
-
Activation of PLC: Surprisingly, in some cell-free systems, this compound has been observed to activate, rather than inhibit, certain PLC isozymes.[9] This paradoxical effect is thought to involve covalent modification of the enzyme.[9]
-
Interaction with Other Signaling Pathways: this compound can interfere with other signaling pathways, such as inhibiting phospholipase D (PLD) activity.[10][11]
-
-
Utilize Proper Controls:
-
Inactive Analog (U-73343): Always include the inactive analog, U-73343, as a negative control in your experiments.[12] U-73343 is structurally similar to this compound but lacks the reactive maleimide group and is generally considered inactive towards PLC.[9] However, be aware that U-73343 has also been reported to have its own biological effects in some systems.[6][11][12][13]
-
Positive Controls: Use a known agonist of PLC in your system to ensure that the pathway is functional.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound as a PLC inhibitor?
This compound is widely described as an inhibitor of G-protein-mediated phospholipase C (PLC) activation.[4] It is thought to act by preventing the interaction between the G-protein and PLC, thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][14]
Q2: What are the known off-target effects of this compound?
This compound is known to have a range of off-target effects, which can complicate data interpretation. Researchers should be aware of these potential confounding factors.
| Off-Target Effect | Description | Citations |
| Inhibition of Ca2+ Pumps | This compound can inhibit the sarcoplasmic reticulum Ca2+ pump, leading to depletion of intracellular Ca2+ stores independent of PLC inhibition. | [7] |
| Direct Ion Channel Activation | It has been shown to directly activate ion channels in the plasma membrane. | [8] |
| Potentiation of IP3-mediated Ca2+ Release | In some cases, this compound can potentiate the Ca2+ release induced by IP3. | [8] |
| Inhibition of Phospholipase D (PLD) | This compound can inhibit PLD activity, potentially by interacting with its cofactor, PIP2. | [10][11] |
| Inhibition of 5-Lipoxygenase (5-LO) | This compound is also a potent inhibitor of 5-LO. | [4][5] |
| General Interference with Signal Transduction | The reactive maleimide group of this compound can interact with various cellular nucleophiles, leading to non-specific effects. | [9][15] |
Q3: Can this compound activate PLC?
Paradoxically, some studies have shown that in cell-free systems, this compound can directly activate certain PLC isozymes, such as hPLCγ1 and hPLCβ2.[9] This activation is proposed to occur through covalent modification of cysteine residues on the PLC enzyme by the maleimide moiety of this compound.[9]
Q4: What is U-73343 and why is it used as a control?
U-73343 is a close structural analog of this compound that is often used as a negative control.[12] It lacks the reactive maleimide group present in this compound and is therefore considered inactive as a PLC inhibitor.[9] However, it is crucial to note that U-73343 has been reported to have its own biological effects in certain experimental systems, and its inactivity should be verified.[6][11][12][13]
Q5: What are some alternative PLC inhibitors?
Given the potential for off-target effects with this compound, researchers may consider using alternative PLC inhibitors. One such inhibitor is edelfosine (ET-18-OCH3), which has been shown to block muscarinic receptor-coupled PLC activation without the complex side effects observed with this compound.[15]
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Cultured Cells
-
Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO or 100% ethanol.[1] For example, a 10 mM stock in DMSO. Store aliquots at -20°C for up to two months.[1]
-
Working Solution Preparation: Immediately before use, dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Ensure the final concentration of the organic solvent is minimal and does not affect your cells (typically <0.1%).
-
Pre-incubation: Replace the cell culture medium with the medium containing the desired concentration of this compound. Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Stimulation: After the pre-incubation period, add your agonist of interest to stimulate the PLC pathway.
-
Assay: Proceed with your downstream assay to measure PLC activity (e.g., IP3 measurement, intracellular calcium imaging, or DAG measurement).
Protocol 2: In Vitro PLC Activity Assay
This is a generalized protocol and may need optimization for specific PLC isozymes.
-
Reaction Buffer: Prepare a reaction buffer containing HEPES (pH 7.2), KCl, CaCl2, EGTA, DTT, cholate, and fatty acid-free BSA.[16]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme and Substrate: Add the purified PLC enzyme and the fluorescently labeled substrate (e.g., WH-15) to the reaction buffer.[16]
-
Initiate Reaction: Add the this compound dilutions or vehicle control (DMSO) to the enzyme-substrate mixture.
-
Measurement: Monitor the change in fluorescence over time at 37°C to determine the rate of substrate hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition of PLC activity for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments where this compound fails to inhibit PLC.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. plc inhibitor u73122: Topics by Science.gov [science.gov]
- 15. rupress.org [rupress.org]
- 16. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: U-73122 and Calcium Signaling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals using the phospholipase C (PLC) inhibitor, U-73122. While this compound is a valuable tool for studying PLC-mediated signaling, it is crucial to be aware of its significant non-specific effects on calcium channels and calcium homeostasis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), quantitative data, and experimental protocols to help you navigate these complexities and ensure the accurate interpretation of your experimental results.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: I applied this compound to my cells, and instead of just blocking agonist-induced calcium release, I observed an increase in the baseline cytosolic calcium concentration. Is this expected?
A: Yes, this is a well-documented off-target effect. This compound can inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1] This pump is responsible for sequestering calcium back into the ER/SR. Inhibition of SERCA leads to a gradual depletion of intracellular calcium stores and a subsequent rise in steady-state cytosolic calcium levels.[2] This effect is notably similar to that of known SERCA inhibitors like cyclopiazonic acid (CPA).[3]
Q2: My agonist-independent calcium oscillations were abolished after applying this compound. Does this confirm they are PLC-dependent?
A: Not necessarily. This compound has been shown to abolish calcium oscillations through mechanisms that do not involve PLC.[1] For instance, by inhibiting the SERCA pump, this compound depletes the calcium stores that are essential for generating these oscillations.[2] Therefore, the cessation of oscillations could be due to store depletion rather than direct PLC inhibition.
Q3: I am studying store-operated calcium entry (SOCE), and this compound blocked this process. Can I conclude that PLC is required for SOCE activation?
Q4: In my patch-clamp experiments, this compound is directly activating an ion channel. What could be the cause?
A: this compound is a potent and selective agonist of the TRPA1 channel, capable of activating it in the low nanomolar range.[5][6] It can also directly activate TRPM4 channels.[2][7] If your experimental system expresses these channels, the observed activation is likely a direct, PLC-independent effect.
Q5: How can I design my experiment to confidently attribute an observed effect to PLC inhibition by this compound, rather than its off-target effects?
-
Use the Inactive Analog: Always include a negative control using U-73343, a close structural analog of this compound that does not inhibit PLC.[1][8] If U-73343 does not produce the same effect, it strengthens the case for PLC involvement, although it doesn't rule out all off-target actions of this compound.
-
Vary Concentrations: Be aware that the concentrations of this compound required to inhibit PLC are often significantly higher than those that affect calcium channels or pumps.[3][9] For example, the IC₅₀ for inhibiting agonist-induced calcium transients can be as low as 1 µM, whereas the IC₅₀ for PI-PLC inhibition can be 40 µM.[3]
-
Use Alternative Methods: Do not rely solely on this compound. Corroborate your findings using other pharmacological inhibitors or, ideally, non-pharmacological methods like siRNA or shRNA to knock down PLC expression.
-
Directly Measure PLC Activity: If possible, directly measure the production of inositol 1,4,5-trisphosphate (IP₃) to confirm that this compound is inhibiting PLC at the concentrations used in your experiments.[10][11]
Q6: this compound completely blocked depolarization-induced calcium influx in my neuronal cell line. Does this mean it's a general voltage-gated calcium channel (VGCC) blocker?
A: The effect of this compound on VGCCs appears to be highly cell-type dependent. While it has been shown to completely block depolarization-induced calcium influx in differentiated NG108-15 cells, it only slightly inhibits VGCCs in dorsal root ganglion (DRG) neurons.[8] Therefore, you should not assume it is a universal VGCC blocker without specific validation in your cell type.
Quantitative Data: this compound Effects on PLC and Off-Target Proteins
The following table summarizes the effective concentrations and IC₅₀ values for this compound on its intended target (PLC) and various non-specific targets related to calcium signaling.
| Target Protein/Process | Cell/System Type | Effect | Effective Concentration / IC₅₀ | Reference(s) |
| Phospholipase C (PLC) | Human Platelets | Inhibition of IP₃ production | IC₅₀ ≈ 10-40 µM | [3][9] |
| Human Neutrophils | Inhibition of IP₃ production | IC₅₀ ≈ 2 µM | [10] | |
| Recombinant human PLC-β2 | Inhibition | IC₅₀ ≈ 6 µM | [10][12] | |
| SERCA Pump | Smooth Muscle | Inhibition | Potent inhibition (similar to CPA) | [13][1] |
| TRPA1 Channel | HEK293t cells, Primary Afferent Neurons | Activation (Agonist) | Low nanomolar range | [5] |
| TRPM3 Channel | - | Inhibition | - | [7] |
| TRPM4 Channel | - | Activation | - | [2][7] |
| Store-Operated Ca²⁺ Entry | Neutrophils | Inhibition of Mn²⁺ influx | IC₅₀ ≈ 7 µM | [14] |
| Mouse Lacrimal Cells | Inhibition | 10 µM (full prevention) | [4] | |
| Voltage-Gated Ca²⁺ Channels | Differentiated NG108-15 cells | Inhibition | Complete block at 1 µM | [8] |
| DRG Neurons | Slight Inhibition | - | [8] | |
| Agonist-Induced Ca²⁺ Rise | Human Platelets | Inhibition | IC₅₀ ≈ 1-5 µM | [10] |
| fMLP-stimulated Neutrophils | Inhibition | IC₅₀ ≈ 0.5-0.6 µM | [10][14] |
Experimental Protocols
1. Intracellular Calcium Measurement with Fura-2
This protocol is used to measure changes in cytosolic calcium concentration ([Ca²⁺]i) in response to this compound and/or other stimuli.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM.
-
Incubate cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with fresh buffer to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 20 minutes at room temperature before imaging.
-
-
Microfluorimetry:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light, and capture the emission at ~510 nm.
-
Establish a stable baseline [Ca²⁺]i reading.
-
Perfuse the cells with a solution containing the desired concentration of this compound, its inactive analog U-73343, or another agonist.
-
Record the change in the 340/380 nm fluorescence ratio over time, which corresponds to the change in [Ca²⁺]i.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure direct effects of this compound on ion channel currents (e.g., activation of TRPA1).
-
Cell Preparation: Use cells plated at low density on glass coverslips.
-
Pipette and Solutions:
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain appropriate ions (e.g., Cs-glutamate to block K⁺ channels) and a calcium buffer like EGTA.
-
The extracellular solution should be a physiological saline solution (e.g., HBSS).
-
-
Recording:
-
Obtain a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents and establish a baseline.
-
Perfuse the cell with the extracellular solution containing this compound.
-
Record any changes in the current-voltage (I-V) relationship or holding current to determine if this compound directly activates or inhibits any channels.
-
Signaling and Off-Target Pathways Visualization
The following diagrams illustrate the intended inhibitory effect of this compound on the canonical PLC signaling pathway and its multiple non-specific interactions within the calcium signaling network.
Caption: Intended inhibitory action of this compound on the canonical Gq-PLC signaling pathway.
Caption: Overview of this compound's off-target effects on various calcium channels and pumps.
References
- 1. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for separate effects of U73122 on phospholipase C and calcium channels in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 13. eprints.dkit.ie [eprints.dkit.ie]
- 14. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
U-73122 Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using U-73122 in cytotoxicity and cell viability experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as an inhibitor of phosphoinositide-specific phospholipase C (PI-PLC).[1][2][3] PLC enzymes are crucial in signal transduction pathways by catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting PLC, this compound is intended to block these downstream signaling events.[4]
Q2: What are the known off-target effects of this compound?
While this compound is a potent PLC inhibitor, it is crucial to be aware of its off-target effects, which can influence experimental outcomes. Notably, this compound can directly affect calcium signaling independently of PLC inhibition.[5][6] Studies have shown that it can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a depletion of intracellular calcium stores.[1][7] Additionally, it may block Ca2+ influx through PLC-independent mechanisms.[6] At higher concentrations, this compound can exhibit general cytotoxic effects.[8] Some studies have even reported that this compound can activate certain PLC isozymes in cell-free systems, highlighting the complexity of its effects.[9]
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Generally, concentrations ranging from 1 µM to 10 µM are used to inhibit PLC-mediated signaling.[1][2][10] However, it is imperative to perform a dose-response curve to determine the effective concentration for your specific cell line and to minimize off-target effects.
Q4: How should I prepare and store this compound solutions?
This compound has limited solubility in aqueous solutions.[3][11] It is typically dissolved in organic solvents such as DMSO or ethanol.[3][11] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium immediately before use. Unused portions of the stock solution can be stored at -20°C for up to two months.[11] It is important to note that this compound can react with components in cell culture medium, such as L-glutamine and bovine serum albumin (BSA), which can reduce its effective concentration.[12]
Q5: Should I use a control compound for this compound?
Yes, it is highly recommended to use the inactive analog, U-73343, as a negative control in your experiments.[1][10] U-73343 has a similar chemical structure to this compound but lacks the inhibitory effect on PLC, allowing you to distinguish between specific PLC inhibition and potential off-target or solvent effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in control (vehicle-treated) cells | DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium is below a toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess DMSO toxicity. |
| Inconsistent results between experiments | Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Be aware that components like serum and glutamine in the media can reduce its stability and availability.[12] Consider reducing incubation times or using serum-free media for the treatment period if compatible with your cells. |
| No observable effect of this compound | Sub-optimal concentration. | Perform a dose-response experiment to determine the optimal working concentration for your cell line. The IC50 for PLC inhibition can vary significantly between cell types. |
| This compound degradation. | Ensure proper storage of the stock solution at -20°C and protect from light.[11] Discard any solution that has changed color.[11] | |
| PLC-independent pathway. | The cellular response you are measuring may not be dependent on the PLC pathway. Consider alternative signaling pathways. | |
| Unexpected increase in intracellular calcium | Off-target effect on SERCA pumps. | This compound can inhibit SERCA pumps, leading to a net increase in cytosolic calcium.[7] Interpret calcium imaging data with caution and consider using other PLC inhibitors or genetic approaches to confirm findings. |
| Cell death observed at expected inhibitory concentrations | General cytotoxicity. | At higher concentrations, this compound can induce cytotoxicity that is not specific to PLC inhibition.[8] Determine the cytotoxic threshold for your cells and work below this concentration for mechanistic studies. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | Cell/System Type | IC50 Value | Reference |
| Phospholipase C (PLC) | Human Platelets and Neutrophils | 1.0 - 2.1 µM | [11] |
| PLC-β2 | Recombinant Human | ~6 µM | [2] |
| Agonist-induced Ca2+ increase | Platelets | 1 µM | [1] |
| FMLP-induced MPO release | Human Polymorphonuclear Neutrophils | 60 nM | [2] |
| LTB4-induced MPO release | Human Polymorphonuclear Neutrophils | 110 nM | [2] |
| C5a-induced MPO release | Human Polymorphonuclear Neutrophils | 115 nM | [2] |
| PAF-induced MPO release | Human Polymorphonuclear Neutrophils | 120 nM | [2] |
| FMLP-induced superoxide production | Human Polymorphonuclear Neutrophils | 160 nM | [2] |
| C5a-induced superoxide production | Human Polymorphonuclear Neutrophils | 300 nM | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[13][14]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound and U-73343 (control)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, U-73343, and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[15][16][17][18]
Principle: The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound and U-73343 (control)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, U-73343, and a vehicle control. Include untreated cells for a negative control and cells treated with lysis solution for a positive control (maximum LDH release).
-
Incubate for the desired treatment period.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Calculate cytotoxicity as a percentage of the maximum LDH release from the positive control.
Visualizations
Caption: Canonical PLC signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 5. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intellicyt.com [intellicyt.com]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Optimizing U-73122 Concentration for Specific Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of U-73122, a commonly used inhibitor of phospholipase C (PLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is widely recognized as an inhibitor of phospholipase C (PLC), an enzyme crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This action leads to the attenuation of downstream signaling events, such as the release of intracellular calcium.[1] It is important to note that some studies have shown that this compound can also activate certain PLC isoforms, such as hPLCβ3, hPLCγ1, and hPLCβ2, in cell-free systems, suggesting a complex interaction.[3]
Q2: What are the known off-target effects of this compound?
Researchers should be aware of several well-documented off-target effects of this compound, which can complicate data interpretation. These include:
-
Inhibition of other enzymes: this compound has been shown to inhibit 5-lipoxygenase (5-LO).[1]
-
Modulation of ion channels: It can inhibit sarcoplasmic reticulum Ca2+ pumps, leading to a depletion of intracellular calcium stores, a mechanism independent of PLC inhibition.[4][5] It has also been reported to activate TRPM4 and inhibit TRPM3 channels.
-
Chemical reactivity: The maleimide group in this compound's structure makes it reactive with nucleophiles like thiols and amines. This can lead to covalent modification of proteins other than PLC and conjugation with components of cell culture media, such as L-glutamine and bovine serum albumin (BSA).[2][3]
Q3: How stable is this compound in cell culture medium?
This compound is unstable in aqueous solutions and can react with components commonly found in cell culture media.[2] Its half-life can be as short as 18 minutes in Dulbecco's modified Eagle's medium (DMEM) with 2 mM L-glutamine and it is rapidly lost in the presence of 0.5% BSA.[2][6] Therefore, it is recommended to prepare fresh solutions of this compound immediately before use.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and ethanol.[7] For long-term storage, it is advisable to store the compound as a solid at room temperature.[7] Once dissolved in a solvent like DMSO, it can be stored at -20°C for up to two months, although preparing fresh solutions is highly recommended.[7] Some protocols suggest preparing a stock solution in anhydrous chloroform, aliquoting, drying under nitrogen, and storing at -20°C. For experimental use, the dried aliquot can be reconstituted in a small volume of DMSO.[8]
Troubleshooting Guide
Problem 1: No effect of this compound is observed in my experiment.
-
Cause: Inactivation of this compound in the culture medium.
-
Solution: Prepare a fresh stock solution of this compound immediately before each experiment. Minimize the pre-incubation time. Consider using serum-free or low-protein medium during the treatment period if compatible with your cell line.[2]
-
-
Cause: Incorrect concentration.
-
Solution: The optimal concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental endpoint. Refer to the data table below for reported effective concentrations in various cell lines.
-
-
Cause: Insufficient incubation time.
-
Solution: The time required for this compound to exert its effect can vary. Conduct a time-course experiment to identify the optimal incubation period.
-
Problem 2: High levels of cytotoxicity are observed.
-
Cause: this compound concentration is too high.
-
Solution: High concentrations of this compound can induce cytotoxicity.[9] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. Use the lowest effective concentration that elicits the desired biological response without significant cell death.
-
-
Cause: Off-target effects.
-
Solution: The observed cytotoxicity may be due to off-target effects rather than PLC inhibition. As a control, use the inactive analog U-73343, which has a similar structure but lacks the reactive maleimide group.[10] If U-73343 does not cause cytotoxicity, the effect of this compound is more likely to be specific.
-
Problem 3: Inconsistent or unexpected results.
-
Cause: Off-target effects of this compound.
-
Solution: The observed phenotype might be a consequence of this compound's off-target activities. For example, an effect on intracellular calcium levels could be due to inhibition of sarcoplasmic reticulum Ca2+ pumps rather than PLC inhibition.[5] Consider using alternative methods to confirm the involvement of PLC, such as siRNA-mediated knockdown of specific PLC isoforms.
-
-
Cause: this compound may activate certain PLC isoforms.
-
Solution: Be aware that in some contexts, this compound has been shown to activate, rather than inhibit, specific PLC isoforms.[3] This paradoxical effect can lead to unexpected results. Review the literature for studies on your specific PLC isoform of interest.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines and Systems
| Cell Line/System | Assay Type | Effective Concentration (IC50/EC50) | Incubation Time | Reference |
| Human Platelets | Agonist-induced aggregation | 1-5 µM | Not Specified | [1] |
| Human Polymorphonuclear Neutrophils (PMNs) | FMLP-induced aggregation | Not Specified | Not Specified | [1] |
| Human Polymorphonuclear Neutrophils (PMNs) | MPO and B12-BP release (FMLP-induced) | 60 nM (MPO), 105 nM (B12-BP) | Not Specified | [1] |
| Human Polymorphonuclear Neutrophils (PMNs) | Superoxide production (FMLP-induced) | 300 nM | Not Specified | [1] |
| Human Jurkat cells | Inhibition of human telomerase activity | 0.2 µM | Not Specified | [1] |
| NG108-15 cells | Bradykinin-induced Ca2+ increase | ~200 nM | 20 minutes | [1] |
| Human Neutrophils | IL-8 and LTB4-induced Ca2+ flux | ~6 µM and ~5 µM, respectively | Not Specified | [1] |
| MG-63 Osteosarcoma cells | Reduction in viable cells | 1 µM | 1-6 hours | [11] |
| Human Adipocytes | Attenuation of inflammatory signaling | 5-15 µmol/L | 30 minutes | [12] |
| Smooth Muscle Cells | Inhibition of carbachol-evoked Ca2+ | 1-10 µM | Not Specified | [5] |
| Purified hPLCβ3 (cell-free) | Activation of enzyme activity | 13.6 µM (EC50) | Not Specified | [3] |
Experimental Protocols
1. Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound: Immediately before use, dissolve this compound in DMSO to make a high-concentration stock solution. Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration for your experiments should be the highest concentration that does not cause significant cytotoxicity.
2. Protocol for Assessing PLC Inhibition via Calcium Imaging
-
Cell Seeding: Plate your cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope and record the baseline fluorescence intensity.
-
Pre-incubation with this compound: Add the desired concentration of this compound (determined from the viability assay) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known PLC-activating agonist (e.g., carbachol, bradykinin) to the cells while continuously recording the fluorescence.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: An effective inhibition of PLC by this compound should result in a significant reduction or complete blockage of the agonist-induced calcium release compared to cells treated with the agonist alone.
Mandatory Visualizations
Caption: this compound inhibits Phospholipase C (PLC), blocking downstream signaling.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. intellicyt.com [intellicyt.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces the cell growth in cultured MG-63 ostesarcoma cell line involving Phosphoinositide-specific Phospholipases C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Phospholipase C Inhibitor U73122 Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Signaling and Insulin Resistance in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
U-73122 Technical Support Center: Troubleshooting Solubility and Experimental Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental considerations associated with U-73122, a widely used inhibitor of phospholipase C (PLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of phospholipase C (PLC).[1] It is widely used in cell signaling research to investigate pathways involving G-protein coupled receptor (GPCR) activation of PLC. This compound is believed to act by inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream calcium mobilization and protein kinase C (PKC) activation.
Q2: What is U-73343 and why is it used in conjunction with this compound?
U-73343 is a close structural analog of this compound that is inactive as a PLC inhibitor.[2][3][4] It is commonly used as a negative control in experiments to help ensure that any observed effects of this compound are due to its specific inhibition of PLC and not to off-target or non-specific effects.[2][3][4]
Q3: In which solvents is this compound soluble?
This compound is practically insoluble in water and aqueous buffers.[5] It is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and dimethylformamide (DMF).[5][6] For cell-based assays, it is typically prepared as a concentrated stock solution in an organic solvent and then diluted into the aqueous experimental medium immediately before use.[5][6]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Solutions
Problem: I'm observing precipitation when I add my this compound stock solution to my cell culture medium or aqueous buffer.
Cause: this compound is highly lipophilic and has very poor solubility in aqueous solutions.[5][6] When a concentrated stock in an organic solvent is diluted into an aqueous medium, the this compound can quickly exceed its solubility limit and precipitate out of solution.
Solutions:
-
Minimize Final Organic Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible, as high concentrations can be toxic to cells.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help to keep the compound in solution.
-
Use of a Carrier Protein: For cellular delivery, this compound can be complexed with serum proteins like bovine serum albumin (BSA).[6] The compound can be dried as a thin film and then dissolved in a medium containing serum or albumin.[6]
-
Immediate Use: Prepare the final working solution of this compound immediately before adding it to your experiment. Aqueous solutions of this compound are not stable and should be used within hours of preparation.[5]
Issue 2: Inconsistent or No Inhibitory Effect
Problem: I'm not observing the expected inhibition of PLC signaling in my experiments, or the results are highly variable.
Causes & Solutions:
-
Compound Instability: this compound is unstable in some organic solvents, such as DMSO and ethanol, over time. It is recommended to prepare fresh stock solutions or to store aliquots of a chloroform stock solution dried under nitrogen at -20°C for up to 6 months. Reconstitute the dried aliquots in anhydrous DMSO or ethanol just before use. The presence of moisture in solvents can significantly lower the solubility of this compound.[1]
-
Reactivity with Media Components: this compound contains a maleimide group that can react with nucleophiles present in cell culture media, such as L-glutamine and serum albumin.[7][8] This can lead to a rapid decrease in the effective concentration of the active compound. Consider using a simpler buffer system for short-term experiments if possible, or be aware of the potential for inactivation in complex media. The half-life of this compound can be as short as 18-30 minutes in some complete cell culture media.[7][8]
-
Off-Target Effects: Research has indicated that this compound may have off-target effects, including the potential to activate PLC in cell-free systems, inhibit the SERCA pump, and affect calcium influx through PLC-independent mechanisms.[9][10][11][12] It is crucial to use the inactive analog, U-73343, as a negative control to differentiate specific PLC inhibition from other effects.[2][3][4]
-
Incorrect Concentration: The IC50 of this compound for PLC inhibition is typically in the low micromolar range (1-2.1 µM).[6] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the effective concentration for your specific system.
Issue 3: Cellular Toxicity
Problem: I'm observing signs of cytotoxicity after treating my cells with this compound.
Causes & Solutions:
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Keep the final solvent concentration in your culture medium below a level that is tolerated by your specific cell line (typically <0.5%).
-
Off-Target Effects: As mentioned, this compound can have effects on other cellular processes besides PLC inhibition, which may contribute to toxicity.[10][13][14] Again, the use of U-73343 as a negative control is essential to assess if the observed toxicity is a non-specific effect of the compound's chemical structure.
-
Compound Degradation: Degradation of this compound can lead to the formation of potentially toxic byproducts. Discard any solutions that have changed color (e.g., turned pink) as this may indicate degradation and loss of activity.[6]
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Source |
| Chloroform | 10 mg/mL | Sigma-Aldrich |
| 3 mg/mL | Calbiochem (Sigma-Aldrich) | |
| Soluble | Thermo Fisher Scientific[6] | |
| DMSO | 0.9 mg/mL (can be increased to 2.6 mg/mL with heating) | Sigma-Aldrich |
| ~0.5 mg/mL | Cayman Chemical[5] | |
| 2 mg/mL | Thermo Fisher Scientific[6] | |
| up to 10 mM (~4.65 mg/mL) | Abcam | |
| 1 mg/mL (anhydrous) | Calbiochem (Sigma-Aldrich) | |
| 5 mg/mL (with sonication and heating to 60°C) | MedChemExpress[15][16] | |
| 93 mg/mL (in fresh, non-hygroscopic DMSO) | Selleck Chemicals[1] | |
| Ethanol | 0.7 mg/mL (can be increased to 5 mg/mL with heating) | Sigma-Aldrich |
| < 0.5 mg/mL (requires 24 hours to dissolve) | Cayman Chemical[5] | |
| 1 mg/mL | Thermo Fisher Scientific[6] | |
| 500 µg/mL (anhydrous) | Calbiochem (Sigma-Aldrich) | |
| Insoluble | Selleck Chemicals[1] | |
| Dimethylformamide (DMF) | ~3.3 mg/mL | Cayman Chemical[5] |
| 24 mg/mL | Selleck Chemicals[1] | |
| Methylene Chloride | Soluble | Thermo Fisher Scientific[6] |
Table 2: Solubility of U-73343 (Inactive Analog)
| Solvent | Solubility | Source |
| DMSO | up to 10 mM with gentle warming | R&D Systems, Tocris Bioscience[3] |
| 3.33 mg/mL (with sonication and heating to 60°C) | Immunomart[17] | |
| Ethanol | up to 5 mM with gentle warming | R&D Systems, Tocris Bioscience[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Solvent Addition: Add the appropriate volume of anhydrous organic solvent (e.g., DMSO or chloroform) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add 215.2 µL of DMSO per 1 mg of this compound (MW: 464.64 g/mol ).
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be required for higher concentrations, but be cautious of potential degradation.[15]
-
Storage:
-
For immediate use: Prepare fresh.
-
For short-term storage (up to 2 months at -20°C): Store aliquots of the DMSO or ethanol stock solution.[6]
-
For long-term storage (up to 6 months at -20°C): Prepare the stock in chloroform, aliquot into single-use volumes, evaporate the solvent under a stream of nitrogen to form a thin film, and store the dried aliquots. Reconstitute with anhydrous DMSO or ethanol immediately before use.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thaw Stock: If frozen, thaw a single-use aliquot of the this compound stock solution.
-
Dilution: Just prior to the experiment, dilute the stock solution into your pre-warmed cell culture medium or buffer to the final desired working concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to minimize precipitation.
-
Final Solvent Concentration: Calculate the final concentration of the organic solvent in your working solution to ensure it is below the toxicity threshold for your cells.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[5]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U 73343 | Phospholipases | Tocris Bioscience [tocris.com]
- 4. U-73343, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. U-73343 - Immunomart [immunomart.com]
Technical Support Center: Interpreting Unexpected Results with U-73122
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the phospholipase C (PLC) inhibitor, U-73122. This document will help you navigate its complex pharmacology and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is widely used as a pharmacological inhibitor of phosphoinositide-specific phospholipase C (PI-PLC).[1][2][3] The intended mechanism involves the inhibition of PLC, which is a crucial enzyme in the G-protein coupled receptor (GPCR) signaling pathway. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), leading to the release of intracellular calcium (Ca2+). By inhibiting PLC, this compound is expected to block this cascade, preventing the rise in intracellular Ca2+.
Q2: I'm observing a change in intracellular calcium levels even after PLC-independent stimulation in the presence of this compound. Why is this happening?
This is a common unexpected result and is likely due to one of the well-documented off-target effects of this compound. Several studies have shown that this compound can modulate intracellular calcium independently of its action on PLC.[1][4][5] One primary mechanism for this is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[4] By inhibiting the SERCA pump, this compound prevents the reuptake of calcium into the ER/SR, leading to a depletion of intracellular stores and an increase in cytosolic calcium. This effect can be observed even when PLC is bypassed, for instance, by direct activation of IP3 receptors or ryanodine receptors.[1][5]
Q3: My results with the inactive analog U-73343 are not what I expected. Is it a reliable negative control?
While U-73343 is often used as an inactive control for this compound, it is not always inert.[6] Some studies have reported that U-73343 can have its own biological effects. For example, in rabbit parietal cells, U-73343 was found to act as a protonophore, strongly inhibiting acid secretion independently of PLC.[6] Therefore, it is crucial to carefully validate the lack of effect of U-73343 in your specific experimental system.
Q4: Can this compound affect other enzymes besides PLC?
Yes, this compound has been shown to inhibit other enzymes, which can contribute to its off-target effects. Notably, it is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.[2][3][7] It has also been reported to inhibit phosphatidylinositol-4-phosphate kinase.[8][9] These inhibitions can lead to a variety of cellular effects that are independent of PLC inhibition.
Q5: I'm seeing a decrease in the effectiveness of this compound over time in my cell culture experiments. What could be the cause?
The maleimide group in the structure of this compound is highly reactive and can covalently bind to nucleophiles like thiols and amines present in cell culture medium, such as L-glutamine, glutathione, and bovine serum albumin (BSA).[10] This conjugation reduces the effective concentration of this compound available to interact with its intended target in intact cells. The half-life of this compound can be significantly shortened in complex media.[10]
Troubleshooting Guides
Problem 1: Observation of PLC-independent changes in intracellular calcium.
| Possible Cause | Suggested Action | Rationale |
| SERCA Pump Inhibition | 1. Use a known SERCA inhibitor (e.g., thapsigargin or cyclopiazonic acid - CPA) as a positive control.[1] 2. Measure calcium levels after co-incubation with this compound and a SERCA inhibitor.[1] 3. Directly measure SERCA activity in the presence of this compound. | If this compound and the SERCA inhibitor have similar effects on calcium levels and their effects are not additive, it suggests a common mechanism of action.[1] |
| Direct Ion Channel Activation | 1. Perform patch-clamp experiments to directly measure ion channel activity in the presence of this compound.[11][12] 2. Use specific ion channel blockers to see if they can reverse the effects of this compound. | This will help determine if this compound is directly gating ion channels in the plasma membrane or intracellular compartments. |
| Potentiation of IP3-mediated Ca2+ release | 1. In permeabilized cells, introduce a submaximal concentration of IP3 and observe the effect of this compound on calcium release.[11][12] | This will test if this compound is sensitizing the IP3 receptors to their ligand. |
Problem 2: Inconsistent or weaker than expected inhibition of PLC activity.
| Possible Cause | Suggested Action | Rationale |
| Reaction with Cell Culture Medium | 1. Prepare fresh solutions of this compound immediately before use. 2. Consider using a simpler, serum-free medium for the duration of the experiment if possible. 3. Increase the concentration of this compound, with appropriate controls to monitor for off-target effects and cytotoxicity. | The reactive maleimide group of this compound can be quenched by components in the culture medium, reducing its effective concentration.[10] |
| Alkylation and Activation of PLC | 1. Be aware that in cell-free systems, this compound has been shown to activate PLC through covalent modification.[13] 2. Consider using alternative, structurally distinct PLC inhibitors for comparison. | While this activation has been primarily observed in vitro, it highlights the complex interaction of this compound with its target. |
| Cell type-specific differences | 1. Perform dose-response curves in your specific cell line to determine the optimal inhibitory concentration. 2. Validate PLC inhibition by measuring downstream effects such as IP3 production. | The efficacy of this compound can vary between different cell types. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for PLC Inhibition | 1-5 µM | Human platelets | [2] |
| IC50 for PLC-β2 Inhibition | ~6 µM | Recombinant human PLC-β2 | [2] |
| IC50 for 5-Lipoxygenase Inhibition | ~30 nM | Isolated human recombinant 5-LO | [7] |
| Concentration for SERCA pump inhibition | 2 µM | Smooth muscle cells | [4] |
| EC50 for PLCβ3 Activation (in vitro) | 13.6 ± 5 µM | Cell-free mixed micellar system | [13] |
Experimental Protocols
Protocol 1: Assessing PLC Inhibition by Measuring Inositol Phosphate (IP3) Production
-
Cell Culture and Labeling: Plate cells in an appropriate multi-well plate. Incubate cells with myo-[3H]inositol in inositol-free medium to label the phosphoinositide pool.
-
Pre-treatment with this compound: Wash the cells and pre-incubate with varying concentrations of this compound (and U-73343 as a negative control) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add the agonist of interest to stimulate PLC activity.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.
-
Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
Protocol 2: Measuring Intracellular Calcium Concentration ([Ca2+]i)
-
Cell Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells using a fluorescence plate reader or a fluorescence microscope.
-
Treatment: Add this compound, U-73343, or vehicle control and incubate for the desired time.
-
Stimulation and Measurement: Add the agonist to stimulate calcium release and continuously record the fluorescence signal.
-
Data Analysis: Convert the fluorescence intensity to [Ca2+]i values using appropriate calibration methods.
Visualizations
Caption: Intended inhibitory action of this compound on the PLC signaling pathway.
Caption: A logical workflow for troubleshooting unexpected calcium signals with this compound.
Caption: A summary of the primary off-target effects of this compound.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor this compound inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aminosteroid phospholipase C antagonist this compound (1-[6-[[17-beta-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) potently inhibits human 5-lipoxygenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U73122 affects the equilibria between the phosphoinositides as well as phospholipase C activity in unstimulated and thrombin-stimulated human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
U-73122 Off-Target Effects on Ca2+ Pumps: A Technical Guide
Published: November 18, 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the commonly used phospholipase C (PLC) inhibitor, U-73122, specifically concerning its interactions with cellular Ca2+ pumps. This document aims to offer troubleshooting advice and answers to frequently asked questions to ensure accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: My experiment to block IP₃-mediated Ca²⁺ release with this compound is showing unexpected results, such as a general suppression of Ca²⁺ transients, even when bypassing PLC activation. What could be the cause?
A1: A significant body of evidence demonstrates that this compound has off-target effects, most notably the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3] This action is independent of its intended effect on PLC. Inhibition of SERCA leads to a depletion of intracellular Ca²⁺ stores, which would explain a general dampening of Ca²⁺ release, irrespective of the stimulus. Furthermore, this compound has been shown to slow the rate of Ca²⁺ removal from the cytoplasm, consistent with SERCA inhibition.[1][4]
Q2: How can I be sure that the effects I'm observing are due to off-target interactions with Ca²⁺ pumps and not PLC inhibition?
A2: To dissect the PLC-dependent versus PLC-independent effects of this compound, you can employ experimental strategies that bypass the PLC signaling pathway.[1] This can be achieved by directly stimulating IP₃ receptors with caged IP₃ or activating ryanodine receptors (RyRs) with caffeine. If this compound continues to inhibit Ca²⁺ release under these conditions, it strongly suggests an off-target effect on Ca²⁺ handling machinery, such as the SERCA pump.[1][4] Additionally, using the inactive analog, U-73343, which does not inhibit PLC, can serve as a crucial negative control.[1][4] If U-73343 fails to produce the same effects as this compound, it further points to an off-target action of this compound.
Q3: Are there specific concentrations of this compound at which these off-target effects on Ca²⁺ pumps become prominent?
A3: Yes, discrepancies have been noted between the concentrations of this compound required to inhibit PLC and those that affect Ca²⁺ release.[1] Often, lower concentrations of this compound can inhibit agonist-induced Ca²⁺ release, while higher concentrations are needed to inhibit PLC activity directly. For instance, in one study, 2 µM this compound abolished thromboxane receptor agonist-induced Ca²⁺ transients, whereas 10 µM this compound was required to inhibit IP₃ production by only 50%.[2] It is crucial to perform dose-response experiments in your specific system to characterize the concentration-dependent effects of this compound.
Q4: Besides SERCA pumps, are there other known off-target effects of this compound on Ca²⁺ signaling?
A4: While SERCA inhibition is a major off-target effect, some studies have suggested other PLC-independent actions. These may include direct effects on ion channels and potentiation of IP₃-mediated Ca²⁺ release under certain conditions.[2][5] In neutrophils, this compound has been shown to block Ca²⁺ entry from the extracellular space through a PLC-independent mechanism, particularly at higher concentrations.[6] Therefore, it is important to consider the complexity of this compound's pharmacological profile when interpreting results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| General suppression of all Ca²⁺ transients (agonist-induced, IP₃-photolysis, caffeine-induced). | Off-target inhibition of SERCA pumps by this compound leading to store depletion.[1][2] | 1. Use a known SERCA inhibitor (e.g., cyclopiazonic acid - CPA) as a positive control to compare effects.[1] 2. Test the inactive analog U-73343; it should not inhibit Ca²⁺ transients.[1][4] 3. Consider alternative methods for PLC inhibition, if possible. |
| This compound elevates basal cytosolic Ca²⁺ levels. | Inhibition of SERCA pumps reduces Ca²⁺ reuptake into the ER/SR, leading to a net increase in cytosolic Ca²⁺.[1] | Monitor basal Ca²⁺ levels before and after this compound application. This can be an indicator of SERCA inhibition. |
| Slower decay rate of Ca²⁺ transients after stimulation. | Impaired Ca²⁺ clearance from the cytoplasm due to SERCA pump inhibition by this compound.[1][4] | Analyze the kinetics of Ca²⁺ transient decay. A slowed decay in the presence of this compound is consistent with SERCA inhibition. |
| Discrepancy between the effective concentration of this compound for inhibiting Ca²⁺ signals and its reported IC₅₀ for PLC. | This compound may be more potent in inhibiting SERCA or other off-target molecules than PLC in your experimental system.[1][2] | Perform a careful dose-response curve for this compound's effect on both PLC activity (e.g., IP₃ production assay) and Ca²⁺ signaling to determine the potency for each effect. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Ca²⁺ signaling, demonstrating its off-target inhibitory actions.
Table 1: Effect of this compound on IP₃-Evoked Ca²⁺ Transients
| Concentration of this compound | Percent Inhibition of IP₃-evoked [Ca²⁺]cyto transient (ΔF/F₀) | Reference |
| 1 µM | 76 ± 6% | [1] |
| 10 µM | 91 ± 2% | [1] |
Table 2: Effect of this compound on Caffeine-Evoked Ca²⁺ Transients
| Concentration of this compound | Percent Inhibition of caffeine-evoked [Ca²⁺]cyto transient (ΔF/F₀) | Reference |
| 10 µM | 73 ± 11% | [1] |
Table 3: Effect of this compound on the Rate of Cytoplasmic Ca²⁺ Removal
| Condition | 80-20% Decay Interval (s) after IP₃-evoked Ca²⁺ release | 80-20% Decay Interval (s) after caffeine-evoked Ca²⁺ release | Reference |
| Control | 3.5 ± 0.7 | 2.9 ± 0.3 | [1] |
| This compound | 5.9 ± 0.9 | 4.7 ± 0.4 | [1] |
Experimental Protocols
Measurement of Cytosolic Ca²⁺ in Single Colonic Myocytes
-
Cell Preparation: Single colonic myocytes are isolated from guinea pigs.
-
Electrophysiology: Cells are voltage-clamped in the whole-cell configuration.
-
Ca²⁺ Imaging: Cytosolic Ca²⁺ concentration ([Ca²⁺]cyto) is measured using the fluorescent indicator fluo-3.
-
Stimulation:
-
Agonist-induced Ca²⁺ release: Carbachol is applied to activate muscarinic receptors and stimulate the PLC-IP₃ pathway.
-
Direct IP₃R activation: Caged IP₃ is introduced into the cell via the patch pipette and photolysed to rapidly release IP₃, bypassing PLC.
-
RyR activation: Caffeine is applied to directly activate ryanodine receptors.
-
-
Pharmacology: this compound or its inactive analog U-73343 is applied to the bath solution.
-
Data Analysis: Changes in fluo-3 fluorescence (ΔF/F₀) are measured to quantify changes in [Ca²⁺]cyto. The rate of Ca²⁺ removal is determined by measuring the decay time of the Ca²⁺ transient.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual effects on Ca2+ signaling.
Caption: Experimental workflow to test this compound effects.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor this compound inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Why U-73122 might activate PLC in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the phospholipase C (PLC) inhibitor, U-73122.
Troubleshooting Guide & FAQs
Q1: My results suggest that this compound is activating, not inhibiting, Phospholipase C (PLC) in my in vitro assay. Is this possible?
A1: Yes, this is a documented phenomenon. While widely used as a PLC inhibitor, studies have shown that this compound can directly activate several PLC isozymes in cell-free systems.[1] This paradoxical activation is concentration-dependent and has been observed for multiple human PLC isozymes.[1][2] Therefore, an apparent activation of PLC in your experiment could be a direct effect of the compound.
Q2: What is the proposed mechanism for this unexpected activation of PLC by this compound?
A2: The activation of PLC by this compound is thought to occur through covalent modification.[1] this compound contains a maleimide group that can react with nucleophiles, such as cysteine residues on the PLC enzyme.[1] This covalent binding is proposed to increase the affinity of the PLC enzyme for the cell membrane, where its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), is located.[1] This enhanced membrane association effectively acts as a lipid anchor, bringing the enzyme in closer proximity to its substrate and leading to increased catalytic activity.[1]
Q3: Are all PLC isozymes activated by this compound in vitro?
A3: No, the activation is not uniform across all PLC isozymes. Studies have shown that this compound can activate human PLCβ2, PLCβ3, and PLCγ1, with the most significant activation observed for hPLCγ1.[1][2] However, hPLCδ1 was found to be neither activated nor inhibited by this compound under the same experimental conditions.[1][2]
Q4: At what concentrations is this activation effect observed?
A4: The activation of PLC by this compound is concentration-dependent. For example, the activation of human PLCβ3 has been observed with an EC50 of 13.6 ± 5 μM.[1][2] It is crucial to note that the concentration ranges for inhibition and activation can overlap, which can lead to complex and sometimes contradictory results.
Q5: I'm observing downstream effects that I would expect from PLC activation, but I'm not directly measuring PLC activity. Could there be other reasons for these observations?
A5: Yes, this compound has several documented off-target effects that can mimic the downstream consequences of PLC activation, primarily through modulation of intracellular calcium levels. These include:
-
Inhibition of SERCA pumps: this compound can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which would lead to an increase in cytosolic calcium concentration by preventing its reuptake into intracellular stores.[3][4]
-
Direct release of intracellular Ca2+: this compound has been shown to directly promote the release of Ca2+ from intracellular stores, independent of PLC activity.[5][6]
-
Direct activation of ion channels: The compound can directly activate ion channels in the plasma membrane.[6]
-
Inhibition of Phospholipase D (PLD): this compound can inhibit PLD activity by interacting with its cofactor, PIP2.[7]
These off-target effects can complicate the interpretation of results, and it is essential to consider them when using this compound.[6][8][9][10]
Q6: What can I do to confirm that the effects I'm seeing are due to direct PLC activation by this compound?
A6: To dissect the mechanism of action in your experiments, consider the following controls:
-
Use the inactive analog, U-73343: U-73343 is a close structural analog of this compound that lacks the reactive maleimide group and is generally considered inactive as a PLC inhibitor.[1] If the effects you observe are absent with U-73343, it suggests the involvement of the maleimide moiety, although some unexpected effects of U-73343 have also been reported.[5][11]
-
Vary the concentration of this compound: Perform a dose-response curve to see if you can distinguish between inhibitory and activatory effects.
-
Directly measure PLC activity: If possible, use a direct in vitro PLC activity assay with purified enzymes to confirm the activation.
-
Consider thiol-containing nucleophiles: The activation of PLC by this compound can be attenuated by thiol-containing nucleophiles like L-cysteine and glutathione, which compete for the reactive maleimide group.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the activation of different human PLC isozymes by this compound in a cell-free micellar system.[1][2]
| PLC Isozyme | Effect of this compound (10 μM) | EC50 for Activation |
| hPLCβ2 | ~2-fold increase in activity | Not reported |
| hPLCβ3 | ~8-fold increase in activity | 13.6 ± 5 μM |
| hPLCγ1 | >10-fold increase in activity | Not reported |
| hPLCδ1 | No activation or inhibition | Not applicable |
Experimental Protocols
In Vitro PLC Activity Assay (Mixed Micellar System)
This protocol is a generalized method based on descriptions of in vitro PLC assays used to study the effects of this compound.[1]
1. Reagents and Buffers:
-
Purified human PLC isozymes
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
Detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or cholate) for mixed micelle formation
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EGTA, 2 mM DTT)
-
CaCl2 solution for desired free calcium concentration
-
This compound and U-73343 (dissolved in DMSO)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Scintillation cocktail
2. Procedure:
-
Prepare mixed micelles containing PIP2 and the chosen detergent in the assay buffer.
-
Pre-incubate the purified PLC enzyme with the desired concentration of this compound or the vehicle control (DMSO) for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the enzyme-inhibitor mixture to the mixed micelles.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding the quenching solution.
-
Separate the radiolabeled inositol phosphates (the product of PLC activity) from the lipid substrate.
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the fold-change in PLC activity relative to the vehicle control.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Canonical Gq-coupled PLC signaling pathway.
Caption: Contrasting actions of this compound on PLC.
Caption: A logical workflow for troubleshooting this compound results.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of acetylcholine-activated K+ currents by U73122 is mediated by the inhibition of PIP2-channel interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: U-73122 Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of the phospholipase C (PLC) inhibitor, U-73122. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents.[1] For stock solutions, it is recommended to dissolve this compound in DMSO or dimethyl formamide.[1] Although some sources suggest ethanol is a possibility, solubility is lower and may take up to 24 hours to fully dissolve.[1]
-
Storage of Solid Compound: The solid form of this compound is stable for at least four years when stored at room temperature.[1]
-
Stock Solution Storage: Once dissolved in an organic solvent, it is best to apportion the stock solution into working aliquots and store them at -20°C.[2] These solutions are generally stable for up to two months.[2] Avoid repeated freeze-thaw cycles.[2]
Q2: My this compound solution has turned pink. Can I still use it?
A2: No, you should discard any this compound solution that has turned pink. This color change is an indicator of a loss of inhibitory activity.[2]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions is limited and highly dependent on the composition of the medium.[3][4] It is strongly recommended to use freshly prepared aqueous solutions for each experiment.[1] While some sources suggest aqueous solutions may be stable on ice for up to 12 hours, its half-life can be significantly shorter in complex media.[1]
This compound contains an electrophilic maleimide group that readily reacts with nucleophiles like thiols and amines present in cell culture components.[4] This reactivity leads to its degradation and the formation of conjugates.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected inhibitory effect of this compound.
This is a common issue that can arise from several factors related to the compound's stability and experimental conditions.
-
Possible Cause 1: Degradation in Aqueous Media. this compound degrades in aqueous solutions. Its half-life can be as short as 18 minutes in DMEM.[3][4]
-
Solution: Prepare fresh dilutions of this compound in your experimental buffer or media immediately before each experiment. Minimize the pre-incubation time as much as possible.
-
-
Possible Cause 2: Reaction with Media Components. Components commonly found in cell culture media, such as L-glutamine, glutathione, and bovine serum albumin (BSA), can form conjugates with this compound, reducing its effective concentration.[4] In fact, this compound was not recoverable from media supplemented with 0.5% BSA.[3][4]
-
Solution: If possible, conduct experiments in a simplified buffer system for short durations. If serum is required, be aware that it will significantly reduce the availability of this compound. You may need to perform dose-response experiments to determine the effective concentration in your specific medium.
-
-
Possible Cause 3: Off-target Effects. this compound is known to have effects independent of PLC inhibition. For example, it can inhibit SR Ca2+ pumps, block Ca2+ influx, and even activate some PLC isoforms under certain cell-free conditions.[5][6][7]
Issue 2: My negative control, U-73343, is showing an effect.
While U-73343 is considered the inactive analog of this compound, it is not always inert.
-
Possible Cause: Off-target effects of U-73343. Studies have shown that U-73343 can have biological effects, such as acting as a weak TRPA1 agonist or inhibiting receptor-mediated phospholipase D activation.[10][11]
-
Solution: Carefully document the effects of U-73343 in your system. If it shows activity, you will need to interpret your this compound results with caution. Your findings may indicate a PLC-independent mechanism.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~0.5 mg/ml (~1 mM) | [1] |
| Dimethyl formamide | ~3.3 mg/ml (~7.1 mM) | [1] |
| Ethanol | < 0.5 mg/ml (< 1 mM) | [1] |
| Chloroform | Soluble | [2] |
| Methylene chloride | Soluble |[2] |
Table 2: Half-life of this compound in Various Aqueous Solutions
| Solution | Half-life (approximate) | Reference |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | 150 minutes | [3][4] |
| Hanks' Buffered Saline Solution (with 2 mM glutamine) | 60 minutes | [3][4] |
| Optimized Basal Nutrient Medium (MCDB131, without BSA) | 32 minutes | [3][4] |
| Complete Medium | 30 minutes | [3][4] |
| Dulbecco's Modified Eagle's Medium (DMEM, with 2 mM L-glutamine) | 18 minutes | [3][4] |
| Medium with 0.5% BSA | Not recoverable |[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound.
-
Dissolve in an appropriate organic solvent such as DMSO to a desired stock concentration (e.g., 10 mM).
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for up to two months.[2]
Protocol 2: Preparation of Working Solutions
-
Immediately before the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration in the desired aqueous buffer or cell culture medium.
-
Mix thoroughly by vortexing or pipetting.
-
Use the freshly prepared working solution immediately. It is recommended to use aqueous solutions of this compound within 12 hours when stored on ice, though stability in complex media is much lower.[1]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Degradation pathways of this compound in experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting U-73122 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
U-73122 is a widely utilized aminosteroid compound that acts as an inhibitor of phospholipase C (PLC), a critical enzyme in signal transduction pathways.[1][2][3][4] Its application in high-throughput screening (HTS) is valuable for identifying and characterizing modulators of PLC-dependent signaling. However, researchers may encounter challenges related to its use. This guide provides troubleshooting advice and frequently asked questions to ensure reliable and reproducible results in your HTS experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results | Instability of this compound: this compound is unstable in aqueous solutions and can degrade, especially in the presence of common cell culture medium components like L-glutamine and bovine serum albumin (BSA).[5][6][7] The half-life of this compound can be as short as 18-30 minutes in complete cell culture medium.[6] | Prepare fresh stock solutions of this compound in anhydrous DMSO or ethanol immediately before use.[8] Avoid repeated freeze-thaw cycles.[2] When diluting into aqueous buffers for experiments, use the solution within 12 hours and keep it on ice.[5] Be aware that solutions may turn pink, indicating a loss of inhibitory activity.[9] |
| Inconsistent cellular response | Cell health and density: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to this compound. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure uniform seeding density across all HTS plates. Regularly check for signs of cellular stress or contamination. |
| Suspected off-target effects | Non-specific activity of this compound: this compound has been reported to have effects independent of PLC inhibition. These include interference with Ca2+ pumps, Ca2+ channels, and other enzymes like 5-lipoxygenase.[1][2][3][10][11] It can also induce morphological changes and cytolysis at higher concentrations.[10] | Use a negative control: U-73343 is a close structural analog of this compound that lacks the maleimide group responsible for PLC inhibition and is often used as a negative control.[1][12] Comparing the effects of this compound and U-73343 can help differentiate between PLC-specific and off-target effects.[1][13] However, be aware that U-73343 has also been reported to have its own off-target effects in some systems.[14][15] Use a structurally unrelated PLC inhibitor: To confirm that the observed phenotype is due to PLC inhibition, consider using an alternative inhibitor with a different chemical structure, such as edelfosine or manoalide.[16] |
| Lack of inhibitory effect | Compound reactivity: The maleimide group of this compound is highly reactive and can conjugate with nucleophiles like thiols and amines present in cell culture media, reducing its effective concentration.[6][17] | Minimize the pre-incubation time of this compound in complete medium before adding it to the cells. Consider using a simpler, serum-free buffer for the duration of the compound treatment if experimentally feasible. |
| Activation instead of inhibition: In some cell-free systems, this compound has been shown to activate certain PLC isozymes through covalent modification.[17] While this is less commonly observed in cellular assays, it is a possibility to consider. | Carefully perform dose-response experiments. If activation is observed, it may be necessary to re-evaluate the suitability of this compound for the specific PLC isoform and assay system being used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound?
A1: this compound is soluble in anhydrous DMSO and ethanol.[8] It is critical to use anhydrous solvents as moisture can reduce solubility.[8] Stock solutions in anhydrous DMSO or ethanol should be prepared fresh.[8] If storage is necessary, aliquots in anhydrous chloroform can be dried under nitrogen and stored at -20°C for up to six months.[8] Reconstitute the dried aliquots in anhydrous DMSO or ethanol just before use.[8] Aqueous solutions are unstable and should be used within 12 hours when stored on ice.[5]
Q2: What is a typical working concentration for this compound in HTS assays?
A2: The effective concentration of this compound can vary depending on the cell type, PLC isoform, and specific assay conditions. The reported IC50 for PLC inhibition is typically in the range of 1-5 µM.[2] It is highly recommended to perform a dose-response curve, for instance from 0.1 to 10 µM, to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that this compound is inhibiting PLC in my assay?
A3: To confirm PLC inhibition, you can measure the downstream products of PLC activity. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). A successful inhibition by this compound should lead to a decrease in the levels of these second messengers. There are various commercially available kits and methods to measure IP3 accumulation or PIP2 hydrolysis, which can be adapted for an HTS format.[18][19][20][21]
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: Yes, this compound has several documented off-target effects. It has been shown to inhibit sarcoplasmic reticulum Ca2+ pumps and affect Ca2+ channels, leading to alterations in intracellular calcium levels independent of PLC inhibition.[1] It can also inhibit other enzymes such as 5-lipoxygenase and phospholipase D.[3][4] At higher concentrations, it may cause changes in cell morphology and even cell death.[10] Therefore, it is crucial to use the lowest effective concentration and appropriate controls, such as U-73343, to minimize and account for these off-target effects.[1]
Q5: Can I use U-73343 as a negative control in all experimental systems?
Experimental Protocols & Visualizations
Protocol: High-Throughput Measurement of IP3 Accumulation
This protocol outlines a general procedure for measuring the inhibition of agonist-induced IP3 accumulation by this compound in a 384-well plate format.
Materials:
-
Cells expressing the receptor of interest coupled to PLC.
-
This compound and U-73343 (as a negative control).
-
Agonist for the receptor of interest.
-
HTS-compatible IP3 assay kit.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Anhydrous DMSO.
-
384-well microplates.
Methodology:
-
Cell Plating: Seed cells into 384-well plates at a predetermined optimal density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and U-73343 in anhydrous DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
Compound Treatment: Remove the culture medium from the cell plates and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells. Incubate for a time optimized to give a robust IP3 signal (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP3 Detection: Lyse the cells and measure the IP3 concentration according to the manufacturer's protocol for the chosen IP3 assay kit.
-
Data Analysis: Normalize the data to the vehicle control and the un-stimulated control. Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Visualizations
Caption: this compound inhibits PLC-mediated signaling.
Caption: A logical workflow for troubleshooting this compound.
References
- 1. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Inositol-Specific Phospholipase C Activity Using a Phospholipid FlashPlate(R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
U-73122 vs. U-73343: A Critical Comparison for Researchers
In the study of cellular signaling pathways, specific and reliable inhibitors are invaluable tools. For decades, U-73122 has been widely employed as a pharmacological inhibitor of phospholipase C (PLC), a crucial enzyme in G-protein coupled receptor and receptor tyrosine kinase signaling cascades. Its structurally similar analog, U-73343, which lacks the reactive maleimide group, has been conventionally used as a negative control to demonstrate the specificity of this compound's effects. However, a growing body of evidence challenges the specificity of this compound and reveals unexpected activities of U-73343, necessitating a critical re-evaluation of their use in research. This guide provides a comprehensive comparison of this compound and U-73343, summarizing key experimental findings and highlighting important considerations for their application.
Mechanism of Action and Off-Target Effects
This compound is proposed to inhibit PLC, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This action is expected to block downstream events such as intracellular calcium release and protein kinase C (PKC) activation. U-73343, differing only by the saturation of a double bond in the maleimide ring to a succinimide ring, is considered incapable of covalently modifying PLC and thus serves as an inactive control.
However, numerous studies have reported that this compound has a range of off-target effects, complicating the interpretation of experimental results.[1][2][3] These non-specific actions include effects on calcium channels, sarcoplasmic reticulum Ca2+-ATPase (SERCA) pumps, and other enzymes.[1][4] Furthermore, some studies have shown that U-73343 is not always inert and can exhibit biological activity.[5][6][7][8]
Quantitative Comparison of this compound and U-73343
The following tables summarize quantitative data from various studies, comparing the effects of this compound and U-73343 on different cellular processes.
Table 1: Effects on Phospholipase C (PLC) Activity
| Compound | Cell/System | Assay | Concentration | Observed Effect | Reference |
| This compound | Human Platelets | [³H]Inositol Phosphate Accumulation | 1-10 µM | Inhibition of thrombin-induced IP3 production | [9] |
| This compound | NG108-15 Cells | Bradykinin-induced Ca²⁺ release | IC₅₀ ≈ 200 nM | Inhibition | [10] |
| This compound | Rat Pancreatic Islets | [³H]Phosphatidylinositol Hydrolysis | Not specified | Slight, non-specific inhibition | [11] |
| U-73343 | Rat Pancreatic Islets | [³H]Phosphatidylinositol Hydrolysis | Not specified | Slight, non-specific inhibition | [11] |
| This compound | Purified hPLCβ3 | In vitro activity assay | EC₅₀ ≈ 13.6 µM | Activation | [1] |
| U-73343 | Purified hPLCβ3 | In vitro activity assay | 40 µM | No effect | [1] |
Table 2: Effects on Intracellular Calcium ([Ca²⁺]i) Signaling
| Compound | Cell/System | Stimulus | Concentration | Observed Effect | Reference |
| This compound | Smooth Muscle Cells | Caged IP₃ photolysis | Not specified | Inhibition of IP₃-evoked Ca²⁺ release | [4] |
| U-73343 | Smooth Muscle Cells | Caged IP₃ photolysis | 10 µM | No significant effect on IP₃-evoked Ca²⁺ release | [4] |
| This compound | Smooth Muscle Cells | Caffeine | 10 µM | Decreased caffeine-evoked Ca²⁺ transients | [4] |
| U-73343 | Smooth Muscle Cells | Caffeine | 10 µM | No significant effect on caffeine-evoked Ca²⁺ transients | [4] |
| This compound | NG108-15 Cells | Bradykinin | 1 µM | Blocked bradykinin-induced [Ca²⁺]i increase | [10] |
| U-73343 | NG108-15 Cells | Bradykinin | 1 µM | No effect | [10] |
| This compound | Human Platelets | Thrombin, Collagen | Not specified | Abolished rises in [Ca²⁺]i | [6] |
| U-73343 | Human Platelets | Thrombin, Collagen | Not specified | Partially inhibited the rise in [Ca²⁺]i | [6] |
Signaling Pathways and Experimental Workflows
To visualize the intended mechanism of action and a typical experimental workflow for comparing these compounds, the following diagrams are provided.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature to assess the effects of this compound and U-73343.
Measurement of Inositol Phosphate Accumulation
This assay directly measures the activity of PLC by quantifying the production of inositol phosphates (IPs), including IP3.
-
Cell Culture and Labeling: Cells are cultured to an appropriate confluency. They are then incubated with myo-[³H]inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pool.
-
Pre-treatment: After labeling, cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate). Cells are then treated with various concentrations of this compound, U-73343, or vehicle for a specified period.
-
Stimulation: Cells are stimulated with an appropriate agonist for a defined time to activate PLC.
-
Extraction and Quantification: The reaction is terminated by adding a solution like trichloroacetic acid. The aqueous phase containing the IPs is separated using ion-exchange chromatography. The radioactivity of the eluted IPs is measured by liquid scintillation counting.
Intracellular Calcium Imaging
This method measures changes in intracellular free calcium concentration ([Ca²⁺]i) in response to stimuli.
-
Cell Preparation and Dye Loading: Cells are plated on glass coverslips. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Pre-treatment: After loading, the cells are washed and incubated with buffer containing this compound, U-73343, or vehicle.
-
Imaging and Stimulation: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before adding an agonist to the perfusion solution.
-
Data Analysis: Changes in fluorescence intensity, or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2), are recorded over time. These changes are proportional to the changes in [Ca²⁺]i.
Critical Considerations and Recommendations
Given the evidence of off-target effects, researchers should exercise caution when using this compound and interpreting the results.
-
Specificity is Not Guaranteed: The assumption that this compound is a specific PLC inhibitor is not always valid. Its effects on calcium channels and pumps can mimic PLC inhibition by depleting intracellular calcium stores.[4]
-
The "Inactive" Control May Not Be Inert: U-73343 has been shown to have biological effects in some systems, including partial inhibition of calcium signaling and effects on other signaling molecules.[6][7][8] Therefore, a lack of effect with U-73343 does not definitively prove that the effects of this compound are due to PLC inhibition.
-
Concentration and Cell Type Dependence: The off-target effects of this compound are often concentration-dependent and can vary significantly between different cell types.[10] It is crucial to perform dose-response experiments to identify a concentration that inhibits PLC with minimal side effects.
-
Alternative Approaches: Whenever possible, pharmacological findings should be validated using alternative methods, such as siRNA- or shRNA-mediated knockdown of specific PLC isoforms or the use of genetically encoded sensors for IP3 and DAG.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound does not specifically inhibit phospholipase C in rat pancreatic islets and insulin-secreting beta-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to U-73122 and Other Phospholipase C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor for Phospholipase C (PLC) is critical for dissecting its role in cellular signaling pathways and for therapeutic development. This guide provides an objective comparison of U-73122 with other notable PLC inhibitors, supported by experimental data and detailed protocols.
Phospholipase C enzymes are pivotal in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process regulates a multitude of cellular functions, making PLC a significant target in various disease models. This compound has long been a standard inhibitor used in these studies, but a comprehensive understanding of its activity profile in comparison to other inhibitors is essential for accurate experimental design and interpretation.
Quantitative Comparison of PLC Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) of this compound and other PLC inhibitors against various PLC isoforms. This data is crucial for selecting an inhibitor with the desired specificity and potency for a particular research application.
| Inhibitor | Target | IC50 / Ki | Cell/System | Reference |
| This compound | PLC (general) | IC50: 1-2.1 µM | Not specified | [1] |
| Recombinant human PLC-β2 | IC50: ~6 µM | In vitro | [2] | |
| Recombinant human PLC-β3 | IC50: ~6 µM | In vitro | ||
| Platelet Aggregation (various agonists) | IC50: 1-5 µM | Human Platelets | [2] | |
| IP3 & DAG production (FMLP-stimulated) | IC50: 2 µM | Human Polymorphonuclear Neutrophils (PMNs) | [2] | |
| Hydrolysis of phosphatidyl[3H]inositol | Ki: 9 µM | Platelet soluble fraction | [2] | |
| Hydrolysis of phosphatidyl[3H]inositol 4,5-bisphosphate | Ki: 40 µM | Platelet soluble fraction | [2][3] | |
| Edelfosine (ET-18-OCH3) | Phosphatidylinositol PLC (PI-PLC) | IC50: 9.6 µM | Fibroblasts and adenocarcinoma cells | [4] |
| D609 | Phosphatidylcholine-specific PLC (PC-PLC) | Ki: 6.4 µM | In vitro | |
| Novel Inhibitors (from HTS) | ||||
| ATA | Pan-PLC inhibitor | Purified PLCδ1, PLCγ1, PLCβ3 | [5] | |
| 3013 | Pan-PLC inhibitor | Purified PLCδ1, PLCγ1, PLCβ3 | [5] | |
| 3017 | Pan-PLC inhibitor | Purified PLCδ1, PLCγ1, PLCβ3 | [5] |
Note on this compound Specificity and Off-Target Effects: While widely used, it is crucial to note that this compound exhibits off-target effects. Studies have shown that it can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which can independently affect intracellular calcium levels.[3] This highlights the importance of using its inactive analog, U-73343, as a negative control in experiments to distinguish between PLC-specific and off-target effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the efficacy of PLC inhibitors.
Inositol Phosphate Accumulation Assay
This assay directly measures the product of PLC activity, inositol phosphates, typically by radiolabeling with [3H]-myo-inositol.
1. Cell Culture and Labeling:
-
Culture cells to approximately 50% confluency in 6-well plates.
-
Replace the growth medium with inositol-free DMEM supplemented with 5% FCS and 0.75 µCi/ml [3H]-myo-inositol.
-
Incubate the cells in the labeling medium for 48 hours to ensure adequate incorporation of the radiolabel into the phosphoinositide pool.[6]
2. Inhibition and Stimulation:
-
Pre-incubate the labeled cells with the desired concentration of the PLC inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) in inositol-free DMEM with 0.1% BSA.
-
Stimulate the cells with an appropriate agonist (e.g., carbachol for muscarinic receptors) for a time course determined by the specific signaling pathway being investigated (e.g., 5, 15, 30 minutes).
3. Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding 1 ml of a stop solution (e.g., ice-cold 10% trichloroacetic acid).
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Collect the supernatant containing the soluble inositol phosphates.
4. Separation and Quantification:
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the fractions with increasing concentrations of ammonium formate.
-
Quantify the radioactivity in each fraction using liquid scintillation counting. The amount of radioactivity is proportional to the amount of each inositol phosphate produced.
Calcium Imaging Assay with Fura-2 AM
This assay measures the downstream effect of IP3 production, which is the release of calcium from intracellular stores.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for microscopy.
-
Prepare a Fura-2 AM loading solution. A typical stock solution is 1 mM Fura-2 AM in dry DMSO. For loading, dilute the stock to a final concentration of 1-5 µg/ml in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.[7][8]
-
Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-45 minutes in the dark.[7]
-
After loading, wash the cells 2-3 times with the physiological buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[8]
2. Imaging and Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) before stimulation.
-
Perfuse the cells with the PLC inhibitor for a designated period.
-
Stimulate the cells with an agonist and record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
3. Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in intracellular calcium concentration can be quantified using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[8]
-
Compare the agonist-induced calcium response in the presence and absence of the inhibitor to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the logical flow of experiments is crucial for a clear understanding. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Phospholipase C (PLC) Signaling Pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edelfosine | CAS 77286-66-9 | ET-18-OCH3 | Tocris Bioscience [tocris.com]
- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. brainvta.tech [brainvta.tech]
- 8. moodle2.units.it [moodle2.units.it]
Validating the “Gold Standard”: A Comparative Guide to U-73122 and PLC siRNA Knockdown
For decades, U-73122 has been the go-to pharmacological inhibitor for studying the role of Phospholipase C (PLC) in cellular signaling. However, mounting evidence of its off-target effects has necessitated more specific methods for validating its mechanism of action. This guide provides a comprehensive comparison of this compound and siRNA-mediated PLC knockdown, offering researchers the necessary data and protocols to critically evaluate their experimental results.
This guide will delve into the specifics of each method, presenting a side-by-side comparison of their efficacy, specificity, and potential pitfalls. We will provide quantitative data from various studies, detailed experimental protocols, and visual aids to clarify the underlying principles and workflows.
This compound: A Potent Inhibitor with Caveats
This compound is a widely used aminosteroid that purportedly inhibits PLC activity, thereby blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This action is expected to attenuate downstream signaling events such as intracellular calcium release.
However, a significant body of research highlights the non-specific effects of this compound, which can confound data interpretation. These off-target effects include, but are not limited to:
-
Direct mobilization of intracellular calcium: Studies have shown that this compound can directly cause the release of calcium from intracellular stores, independent of its action on PLC.[1][2]
-
Potentiation of IP3-mediated calcium release: Paradoxically, this compound has been observed to enhance the calcium release triggered by IP3.[1][2]
-
Inhibition of other enzymes: this compound has been shown to inhibit other enzymes, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[3]
-
Activation of certain PLC isoforms: In cell-free systems, this compound has been shown to activate specific PLC isoforms, further complicating its role as a universal PLC inhibitor.[4]
siRNA Knockdown: A More Targeted Approach
Small interfering RNA (siRNA) offers a more specific method for reducing the expression of a target protein, in this case, a specific PLC isoform. By introducing a double-stranded RNA molecule homologous to the target mRNA, the cell's own RNA interference machinery is harnessed to degrade the target mRNA, leading to a significant reduction in protein levels. This approach, in theory, avoids the off-target pharmacological effects associated with small molecule inhibitors.
However, siRNA technology is not without its own set of challenges:
-
Off-target silencing: The siRNA sequence can have partial complementarity to unintended mRNAs, leading to their degradation.
-
Incomplete knockdown: The reduction in protein expression is often not absolute, and the remaining protein may still be sufficient to elicit a biological response.
-
Transfection efficiency: The efficiency of delivering siRNA into cells can vary significantly between cell types and experiments.
Quantitative Comparison of this compound and PLC siRNA
Table 1: Inhibition of Agonist-Induced Intracellular Calcium ([Ca2+]i) Increase
| Method | Cell Type | Agonist | Concentration/Dose | % Inhibition of [Ca2+]i Increase | Reference |
| This compound | NG108-15 cells | Bradykinin | 1 µM | Complete Block | [5] |
| HEK-293 cells | Acetylcholine | 3 µM | Suppressed Response | [6] | |
| Smooth muscle cells | Carbachol | 10 µM | Significant Decrease | [7] | |
| PLC siRNA | SK-N-SH cells | Carbachol | 10 nM | ~30% reduction | [8] |
| PC12 cells | Carbachol | 10 nM | ~30% reduction | [8] | |
| NIH-3T3 cells | C5a + UTP | Not specified | Significantly reduced synergy | [9] |
Table 2: Inhibition of Agonist-Induced Inositol Trisphosphate (IP3) Production
| Method | Cell Type | Agonist | Concentration/Dose | % Inhibition of IP3 Production | Reference |
| This compound | Platelets | Thrombin | 10 µM | Inhibited | [10] |
| Polymorphonuclear neutrophils | fMLP | IC50 ~2 µM | 50% | [10] | |
| HEK-293 cells | CaCl2 | 10 µM | ~50% | [11] | |
| PLC siRNA | Aedes aegypti fat body | Juvenile Hormone | Not specified | Significant decrease | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for this compound treatment and PLC siRNA knockdown. Researchers should optimize these protocols for their specific cell type and experimental conditions.
This compound Treatment Protocol
-
Reconstitution: this compound is poorly soluble in aqueous solutions. Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol. Store aliquots at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-incubation: Prior to agonist stimulation, pre-incubate the cells with the desired concentration of this compound for a specific duration (e.g., 15-30 minutes). The optimal pre-incubation time and concentration should be determined empirically.
-
Agonist Stimulation: Add the agonist of interest to the cell culture medium.
-
Downstream Assay: Perform the desired downstream assay to measure the effect of this compound on PLC signaling (e.g., calcium imaging or IP3 measurement).
-
Controls: Include appropriate controls, such as a vehicle control (DMSO or ethanol) and a positive control (agonist alone). The inactive analog, U-73343, can also be used as a negative control.
PLC siRNA Knockdown Protocol
-
siRNA Design and Synthesis: Design or purchase validated siRNA sequences targeting the specific PLC isoform of interest. A scrambled siRNA sequence should be used as a negative control.
-
Cell Seeding: Plate cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh serum-free or antibiotic-free medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown. The optimal incubation time should be determined for each cell line and target protein.
-
Validation of Knockdown: Before proceeding with functional assays, validate the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qRT-PCR.
-
Functional Assay: Perform the desired functional assay (e.g., agonist-induced calcium imaging or IP3 measurement) on the siRNA-transfected cells.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Caption: Comparative experimental workflows.
Caption: Validating this compound's effect with siRNA.
Conclusion: A Dual Approach for Robust Findings
References
- 1. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-induced silencing attenuates G protein–mediated calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
U-73122 Specificity: A Comparative Guide for Researchers
An Objective Comparison of U-73122's Performance Against Other Kinase Inhibitors
This compound is widely utilized in cell signaling research as a pharmacological inhibitor of phospholipase C (PLC).[1][2][3] PLC enzymes are critical components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively.[3][5] However, the designation of this compound as a specific PLC inhibitor has been questioned, with numerous studies reporting significant off-target effects. This guide provides a detailed comparison of this compound's specificity relative to well-characterized kinase inhibitors, offering researchers a comprehensive view of its application and potential limitations.
Mechanism of Action and Off-Target Profile
While this compound is intended to block the G-protein-mediated activation of PLC, its molecular interactions and downstream effects are complex.[1] It is reported to inhibit PLC with an IC50 value of approximately 1-6 µM, depending on the isoform and assay conditions.[2][3] Notably, some studies suggest that this compound's inhibitory effect on PLC may be indirect, resulting from a decrease in the availability of its substrate, PIP2, rather than direct enzyme inhibition.[6][7]
Crucially for researchers, this compound is not entirely specific for PLC and exhibits a range of off-target activities that can confound experimental interpretation. These include:
-
5-Lipoxygenase (5-LO) Inhibition : this compound is also a potent inhibitor of 5-LO.[1][2]
-
Modulation of Calcium Channels : It has been shown to affect Ca2+ release and flux independently of PLC inhibition, potentially by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[4][8]
-
Interaction with Other Proteins : The maleimide group in this compound's structure is chemically reactive and can form conjugates with nucleophiles like thiols and amines present in cell culture media and on proteins, leading to non-specific effects.[9] In some cell-free assays, this compound has even been shown to activate certain PLC isoforms through covalent modification.[5]
This guide compares this compound to three kinase inhibitors with varying specificity profiles: the broad-spectrum inhibitor Staurosporine , the more selective PKC inhibitor Go 6983 , and the highly selective MEK1/2 inhibitor U0126 .
Signaling Pathway Context
To understand the action of these inhibitors, it is essential to visualize their targets within key signaling cascades. This compound targets the initial step of the PLC pathway, while kinase inhibitors act on downstream phosphorylation events.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U73122 affects the equilibria between the phosphoinositides as well as phospholipase C activity in unstimulated and thrombin-stimulated human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
U-73122 and Phospholipase C: A Guide to its Isoform Selectivity and a Comparison with Alternatives
For researchers, scientists, and professionals in drug development, the aminosteroid U-73122 has long been a tool to probe the intricate signaling pathways governed by Phospholipase C (PLC). However, a growing body of evidence challenges its role as a straightforward inhibitor of all PLC isoforms, revealing a more complex and sometimes contradictory pharmacological profile. This guide provides an objective comparison of this compound's activity across various PLC isoforms, presents alternative inhibitors, and includes detailed experimental protocols to aid in the critical evaluation of research findings.
The central role of PLC enzymes in cellular signaling—hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)—makes them attractive targets for therapeutic intervention. This compound has been widely used to implicate PLC activity in a myriad of cellular processes. However, its utility is complicated by findings that it can activate certain PLC isoforms, particularly in cell-free systems, and exerts numerous off-target effects. This necessitates a careful interpretation of data generated using this compound.
The Dual Nature of this compound: Inhibition vs. Activation
Contrary to its common designation as a universal PLC inhibitor, the effect of this compound is highly dependent on the specific PLC isoform and the experimental context. In cellular assays, this compound has been observed to inhibit agonist-induced PLC activity. Conversely, studies on purified enzymes have demonstrated that this compound can activate certain PLC isoforms. This dual activity is a critical consideration for researchers.
One study reported that this compound significantly inhibits recombinant human PLC-β2, while having minimal effect on PLC-β1, PLC-β3, or PLC-β4[1]. Another source indicates an IC50 of approximately 6 μM for PLC-β3[2]. In contrast, a detailed investigation in a cell-free micellar system found that this compound activates human PLC-β3 with an EC50 of 13.6 ± 5 μM. This study also showed activation of hPLCγ1 and hPLCβ2, but interestingly, it neither activated nor inhibited hPLCδ1[3]. The proposed mechanism for activation involves covalent modification of cysteine residues on the PLC enzyme, a hypothesis supported by the fact that its analogue, U-73343, which lacks the reactive maleimide group, is inactive[3].
The inhibitory action of this compound in cellular systems is also debated. It has been suggested that its effects may not stem from direct inhibition of the enzyme's catalytic site but rather from a reduction in the availability of its substrate, PIP2[4].
Quantitative Comparison of this compound's Effect on PLC Isoforms
The following table summarizes the available quantitative data on the effect of this compound on various human PLC isoforms. It is important to note the conflicting data and the absence of information for several isoforms.
| PLC Isoform | Reported Effect | Concentration (IC50/EC50) | Experimental System |
| PLC-β1 | Little to no inhibition | - | Recombinant human enzyme |
| PLC-β2 | Inhibition | ~6 μM (IC50) | Recombinant human enzyme[1] |
| Activation | ~2-fold increase | Purified human enzyme[3] | |
| PLC-β3 | Inhibition | ~6 μM (IC50) | Not specified[2] |
| Little to no inhibition | - | Recombinant human enzyme[1] | |
| Activation | 13.6 ± 5 μM (EC50) | Purified human enzyme[3] | |
| PLC-β4 | Little to no inhibition | - | Recombinant human enzyme[1] |
| PLC-γ1 | Inhibition | 4 μM (IC50) | CHO cells[5] |
| Activation | >10-fold increase | Purified human enzyme[3] | |
| PLC-δ1 | No effect | - | Purified human enzyme[3] |
| PLC-ε | Data not available | - | - |
| PLC-ζ | Data not available | - | - |
| PLC-η | Data not available | - | - |
Off-Target Effects of this compound
A significant concern for researchers using this compound is its broad range of off-target effects, which can confound the interpretation of experimental results. These non-specific interactions are likely due to the high reactivity of its maleimide group with cellular nucleophiles[3]. Documented off-target effects include:
-
Inhibition of the SERCA pump: this compound has been shown to be a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which can independently alter intracellular calcium signaling[6].
-
Inhibition of 5-lipoxygenase [1].
-
Interaction with receptors and ion channels: this compound has been reported to affect histamine H1 receptors, calcium channels, and potassium channels[3].
-
Effects on other lipases: this compound can also inhibit phospholipase D (PLD) activity, potentially through its interaction with PIP2[4].
Alternative Phospholipase C Inhibitors
Given the ambiguous nature of this compound, the use of alternative PLC inhibitors should be considered. The following table provides a comparison of some of these alternatives. However, it is important to note that comprehensive, isoform-specific data is also limited for many of these compounds.
| Inhibitor | Target(s) and Selectivity | Reported IC50 | Notes |
| Edelfosine (ET-18-OCH3) | PI-PLC inhibitor. | 0.4 µM to 9.6 µM | Also exhibits anti-neoplastic properties. Can have broad effects on cellular membranes.[4][7] |
| D609 | Primarily a phosphatidylcholine-specific PLC (PC-PLC) inhibitor. | ~50 µg/ml for repression of NGF-mediated c-fos induction | Different class of PLC than PI-specific isoforms. Also shows antioxidant properties.[8] |
| RHC 80267 | Primarily a diacylglycerol (DAG) lipase inhibitor. | - | Weakly inhibits PLC. Its effects can be complex as it also stimulates PLC in some systems.[9] |
| ATA, 3013, 3017 | Pan-inhibitors of PLC-δ1, -γ1, and -β3. | ATA: 0.53 ± 0.36 µM; 3013: 7.3 ± 2.1 µM; 3017: 8.0 ± 0.3 µM (for PLC-δ1) | Newer compounds identified through high-throughput screening. ATA has low cell permeability.[10] |
| Novel PLC-γ1 selective inhibitor (Hit-3 from a screen) | Selective for PLC-γ1 over PLC-β2, -β3, and -δ1. | 0.26 µM | Identified in a high-throughput screen, represents a promising direction for isoform-selective inhibition.[11] |
Signaling Pathways and Experimental Protocols
General Phospholipase C Signaling Pathway
Caption: General PLC signaling pathway.
Experimental Workflow for In Vitro PLC Inhibition Assay
Caption: In vitro PLC inhibition assay workflow.
Detailed Experimental Protocol: In Vitro PLC Activity Assay
This protocol is a generalized procedure for measuring the activity of purified PLC isoforms and assessing the potency of inhibitors like this compound. It is based on methods described in the literature that utilize a radiolabeled substrate.
1. Materials and Reagents:
-
Purified, recombinant PLC isoform of interest.
-
This compound and other test inhibitors.
-
[³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP2).
-
Unlabeled PIP2.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM CaCl₂, 1 mM DTT).
-
Detergent (e.g., sodium cholate) for preparing mixed micelles.
-
Quenching solution (e.g., 1 M HCl).
-
Organic solvent for extraction (e.g., chloroform/methanol, 1:2 v/v).
-
Scintillation cocktail and vials.
-
Scintillation counter.
2. Preparation of Substrate (Mixed Micelles):
-
Prepare a mixture of unlabeled PIP2 and [³H]PIP2 in an organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer containing a specific concentration of sodium cholate (e.g., 0.5%).
-
Sonicate the mixture to form homogenous mixed micelles.
3. Enzyme Assay and Inhibition:
-
Prepare serial dilutions of this compound or other inhibitors in the assay buffer. A vehicle control (e.g., DMSO) should be prepared in parallel.
-
In a reaction tube, add the desired concentration of the inhibitor or vehicle.
-
Add the purified PLC enzyme to the tube.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the [³H]PIP2-containing mixed micelles.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
4. Reaction Quenching and Product Separation:
-
Stop the reaction by adding the quenching solution (e.g., 1 M HCl).
-
Perform a two-phase extraction by adding chloroform/methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases. The radiolabeled product, [³H]inositol 1,4,5-trisphosphate, will partition into the upper aqueous phase, while the unreacted [³H]PIP2 substrate will remain in the lower organic phase.
5. Quantification and Data Analysis:
-
Carefully collect an aliquot of the aqueous phase and transfer it to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PLC activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The evidence strongly suggests that this compound is not a selective pan-inhibitor of PLC isoforms and its use as a definitive tool for implicating PLC signaling requires caution[3]. Its dual role as an activator and inhibitor for different isoforms, combined with its numerous off-target effects, complicates the interpretation of data. Researchers should be aware of these limitations and consider using alternative inhibitors, performing control experiments with the inactive analog U-73343, and employing genetic approaches to validate findings. The development of more potent and isoform-selective PLC inhibitors remains a critical goal for advancing our understanding of phosphoinositide signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PLC-gamma1 activity converts nerve growth factor from an anti-mitogenic to a mitogenic signal in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of phosphatidylinositol phospholipase C by cytotoxic ether lipid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: U-73122 vs. Inhibitors of Downstream Signaling Pathways
In the intricate world of cellular signaling, dissecting the precise role of each component is paramount. The Phospholipase C (PLC) pathway stands as a central hub in signal transduction, and its pharmacological inhibition is a key strategy for researchers. U-73122 is widely utilized as a frontline inhibitor of PLC. However, its utility is often debated due to off-target effects. This guide provides an objective comparison between this compound and inhibitors targeting downstream effectors of the PLC cascade—specifically, the inositol 1,4,5-trisphosphate receptor (IP₃R) and Protein Kinase C (PKC).
The Phospholipase C Signaling Cascade
Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can stimulate PLC. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺). DAG remains in the plasma membrane, where it activates Protein Kinase C (PKC), leading to the phosphorylation of numerous substrate proteins that regulate a wide array of cellular functions.
This guide will compare the effects of inhibiting the pathway at its origin with this compound versus targeting the downstream nodes with IP₃R antagonists (Xestospongin C, 2-APB) and a pan-PKC inhibitor (Gö 6983).
Figure 1. The Phospholipase C (PLC) signaling pathway with points of inhibition.
Comparative Analysis of Inhibitors
The choice of inhibitor depends critically on the experimental question. Inhibiting PLC with this compound should, in theory, block both IP₃- and DAG-mediated signaling. In contrast, downstream inhibitors offer more targeted disruption of either the Ca²⁺ or PKC branch.
Data Presentation: Inhibitor Profiles
The following tables summarize the key characteristics and reported efficacy of this compound and the selected downstream inhibitors.
Table 1: General Properties and On-Target Potency
| Inhibitor | Primary Target | Mechanism of Action | Typical IC₅₀ |
| This compound | Phospholipase C (PLC) | Potent, non-competitive inhibitor.[1] | ~1-6 µM for PLC activity.[1][2] |
| Xestospongin C | IP₃ Receptor (IP₃R) | Potent, selective, and reversible antagonist.[3] Does not compete with IP₃ binding site.[4] | ~350 nM for IP₃-induced Ca²⁺ release.[1][3][4][5] |
| 2-APB | IP₃ Receptor (IP₃R) | Antagonist of IP₃-induced Ca²⁺ release. | Highly variable; can be >50 µM. |
| Gö 6983 | Protein Kinase C (PKC) | ATP-competitive inhibitor of multiple PKC isoforms. | 6-10 nM for PKCα, β, γ, δ; 60 nM for PKCζ. |
Table 2: Comparative Efficacy in Cellular Assays
| Assay | Agonist | Endpoint | This compound | Xestospongin C | 2-APB | Gö 6983 |
| Ca²⁺ Mobilization | Various GPCR agonists | Intracellular Ca²⁺ release | Inhibition (IC₅₀ ~0.2-1 µM).[1] | Inhibition.[6] | Inhibition.[7] | Can enhance or have no direct effect on Ca²⁺ release.[8] |
| Platelet Aggregation | Thrombin, Collagen | Aggregation | Inhibition (IC₅₀ ~1-5 µM).[1] | - | - | - |
| Smooth Muscle Contraction | Carbachol, LTD₄ | Contraction | Inhibition (IC₅₀ ~7 µM).[9] | Inhibition.[10] | - | - |
| Insulin Secretion | Hydrolysate | Insulin Release | Inhibition. | - | - | Inhibition. |
Considerations for Use: Specificity and Off-Target Effects
A critical aspect of pharmacological research is understanding the potential for off-target effects, which can lead to misinterpretation of experimental results.
This compound: While widely used as a PLC inhibitor, a significant body of evidence points to numerous off-target effects. Studies have shown that this compound can inhibit sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, leading to depletion of intracellular Ca²⁺ stores independent of PLC inhibition.[3][4][11] It can also directly affect Ca²⁺ channels and, in some systems, even activate PLC isozymes in cell-free assays.[7][8] This complicates the interpretation of results, as effects attributed to PLC inhibition may arise from these other actions.[3][4][12]
Xestospongin C: Considered a highly selective and potent IP₃R blocker, Xestospongin C shows approximately 30-fold selectivity for IP₃Rs over ryanodine receptors.[3][5] However, at higher concentrations, it can inhibit voltage-dependent Ca²⁺ and K⁺ channels and also shows some inhibitory activity on SERCA pumps.[1][3][10]
2-Aminoethoxydiphenyl borate (2-APB): 2-APB is known for its inconsistent and non-selective effects. While it can inhibit IP₃Rs, it is also a well-documented modulator of store-operated Ca²⁺ entry (SOCE) channels, sometimes causing inhibition and other times potentiation.[13][14] It can also inhibit SERCA pumps and affect mitochondrial function.[13] Due to these multiple and often conflicting actions, data obtained using 2-APB should be interpreted with extreme caution.[13]
Gö 6983: As a broad-spectrum PKC inhibitor, Gö 6983 effectively blocks the activity of conventional (α, β, γ) and novel (δ) PKC isoforms. Its mechanism as an ATP-competitive inhibitor is well-defined. While generally considered specific for PKC, as with any kinase inhibitor, the potential for off-target effects on other kinases should be considered, especially at higher concentrations. Studies have shown it can inhibit intracellular Ca²⁺ accumulation in some tissues, suggesting broader effects on cellular homeostasis.
Experimental Methodologies
To facilitate the replication and validation of findings, detailed experimental protocols are essential. Below is a representative protocol for a common assay used to evaluate these inhibitors.
Protocol: Intracellular Calcium Measurement with Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in cultured adherent cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Adherent cells cultured in 96-well black, clear-bottom plates.
-
Fluo-4 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
HEPES-buffered saline solution (HBSS) or other physiological buffer, with and without Ca²⁺.
-
Inhibitors (this compound, Xestospongin C, 2-APB) and agonist of interest.
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-100% confluency on the day of the experiment.
-
Dye Loading Solution Preparation: For each well, prepare 100 µL of loading buffer. A final concentration of 2-5 µM Fluo-4 AM is typical. To prepare, dilute the Fluo-4 AM stock solution in Ca²⁺-containing HBSS. Add Pluronic F-127 (final concentration ~0.02%) to aid dye dispersal.
-
Cell Loading: Remove the culture medium from the cells. Wash once with 100 µL of HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Gently remove the loading solution and wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Add 100 µL of HBSS containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control. Incubate for the required time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence (F₀) for a short period (e.g., 30-60 seconds) before agonist addition.
-
Agonist Stimulation and Data Acquisition: Add the agonist of interest and immediately begin recording the change in fluorescence intensity (F) over time.
-
Data Analysis: The change in intracellular Ca²⁺ is typically represented as the ratio of fluorescence relative to baseline (F/F₀) or as normalized fluorescence ((F - F₀)/F₀).
Figure 2. General experimental workflow for a cell-based calcium assay.
Conclusion and Recommendations
The choice between this compound and inhibitors of downstream signaling pathways is not straightforward and depends heavily on the specific research question and the cellular context.
-
This compound is a potent inhibitor of PLC-mediated processes and can be a useful tool for implicating the entire PLC pathway in a cellular response. However, its significant and well-documented off-target effects, particularly on Ca²⁺ homeostasis, necessitate cautious interpretation. Any study employing this compound should include appropriate controls to rule out these non-specific actions, such as using its inactive analog U-73343 and assessing its effects on Ca²⁺ store depletion independent of agonist stimulation.
-
Xestospongin C offers a much more specific approach for interrogating the role of IP₃-mediated Ca²⁺ release. Its high potency and selectivity for the IP₃R make it a superior choice when the primary goal is to isolate the contribution of this specific branch of the pathway.
-
2-APB should be used with extreme caution due to its broad and often unpredictable range of activities. Its use as a specific IP₃R inhibitor is not recommended without extensive validation in the specific experimental system.
-
Gö 6983 is an effective tool for studying the involvement of DAG-activated PKC isoforms. Using it in conjunction with this compound or IP₃R inhibitors can help delineate the relative contributions of the Ca²⁺ and PKC branches of the PLC pathway to a final cellular outcome.
Ultimately, a multi-faceted approach employing a combination of these inhibitors, alongside genetic techniques like siRNA-mediated knockdown where possible, will provide the most robust and reliable insights into the complex signaling networks governed by Phospholipase C.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphorylation-dependent binding of a synthetic MARCKS peptide to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor U73122 inhibits phorbol ester-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for separate effects of U73122 on phospholipase C and calcium channels in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phospholipase C inhibitor this compound on antigen-induced airway smooth muscle contraction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI-PLC inhibitor this compound is a potent inhibitor of the SERCA pump in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The phospholipase C inhibitor U73122 inhibits phorbol ester-induced platelet activation. | Semantic Scholar [semanticscholar.org]
Verifying U-73122 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
U-73122 is a widely utilized aminosteroid compound recognized primarily as an inhibitor of phospholipase C (PLC).[1][2][3] PLC enzymes are crucial nodes in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately modulates intracellular calcium levels and activates protein kinase C (PKC), influencing a myriad of cellular processes. While this compound has been instrumental in dissecting PLC-dependent pathways, a growing body of evidence highlights significant off-target effects, necessitating rigorous verification of its target engagement in cellular contexts.[4][5][6] This guide provides a comparative overview of experimental approaches to validate the on-target activity of this compound, presents quantitative data for comparison, and details key experimental protocols.
Mechanism of Action and Off-Target Considerations
This compound is reported to inhibit PLC, thereby attenuating the production of IP3 and DAG and the subsequent release of intracellular calcium.[1] However, its utility is complicated by several non-specific interactions. Notably, this compound has been shown to directly affect intracellular calcium levels independently of PLC by inhibiting sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps and activating ion channels such as TRPA1.[7][8][9] Paradoxically, in some cell-free systems, this compound has been observed to activate PLC.[4][5]
To address these ambiguities, the use of its structurally similar but inactive analog, U-73343, as a negative control is strongly recommended.[2][10][11] U-73343 lacks the maleimide moiety present in this compound, which is believed to be responsible for many of its off-target covalent modifications.[4]
Comparative Analysis of this compound Effects
The following table summarizes the reported inhibitory concentrations (IC50) of this compound across various assays, highlighting both its intended on-target effects and documented off-target activities.
| Target/Process | Assay Type | Cell/System Type | Reported IC50/Effective Concentration | Reference |
| On-Target Effects | ||||
| Phospholipase C (PLC) | IP3 Production | Human Polymorphonuclear Neutrophils (PMNs) | ~2 µM | [1] |
| Phospholipase C (PLC) | Inositol Phosphate Accumulation | CHO-K1 cells | 1-15 µM | [12] |
| PLC-β2 | Recombinant Human Enzyme Assay | Cell-free | ~6 µM | [1] |
| Agonist-induced Platelet Aggregation | Platelet Aggregometry | Human Platelets | 1-5 µM | [1][2] |
| Bradykinin-induced Ca2+ increase | Calcium Imaging (indo-1) | NG108-15 cells | ~200 nM | [2] |
| Off-Target Effects | ||||
| 5-Lipoxygenase (5-LO) | Enzyme Activity Assay | Not specified | Potent inhibitor | [1][3] |
| SERCA Pump | Calcium Imaging (fluo-3) | Smooth Muscle Cells | Inhibition at 1 µM | [7] |
| TRPA1 Agonist | Calcium Imaging | HEK293t cells expressing hTRPA1 | Low nanomolar range | |
| General Cytotoxicity | Morphological Changes | CHO-K1 cells | 10-15 µM | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PLC signaling pathway and a recommended experimental workflow for verifying this compound target engagement.
Caption: Canonical PLC signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound target engagement.
Experimental Protocols
Measurement of Inositol Trisphosphate (IP3) Levels
This assay directly quantifies the product of PLC activity.
Protocol:
-
Cell Culture and Labeling: Plate cells in appropriate multi-well plates. Label cells with myo-[3H]inositol (1-5 µCi/mL) in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-treatment: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl to inhibit inositol monophosphatase). Pre-incubate cells with this compound, U-73343, or vehicle control for the desired time (e.g., 30 minutes).
-
Stimulation: Add the agonist of interest to stimulate PLC activity for a short period (e.g., 1-5 minutes).
-
Extraction: Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Separation: Separate the inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification: Elute the IP3 fraction and quantify the radioactivity using liquid scintillation counting.
Intracellular Calcium Measurement
This method assesses the downstream consequence of IP3-mediated calcium release from the endoplasmic reticulum.
Protocol:
-
Cell Loading: Plate cells on glass-bottom dishes or in black-walled, clear-bottom microplates. Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.[13]
-
Pre-treatment: Wash the cells to remove excess dye and pre-incubate with this compound, U-73343, or vehicle for the desired duration.
-
Imaging/Reading: Acquire baseline fluorescence readings using a fluorescence microscope or a plate reader.
-
Stimulation: Add the agonist to stimulate PLC-mediated calcium release and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence as a measure of the change in intracellular calcium concentration. Compare the response in this compound-treated cells to controls.
Diacylglycerol (DAG) Measurement
This assay measures the other second messenger produced by PLC.
Protocol:
-
Cell Treatment: Treat cells with this compound, U-73343, or vehicle, followed by agonist stimulation as described for the IP3 assay.
-
Lipid Extraction: Terminate the reaction and extract total cellular lipids using a method such as the Bligh and Dyer extraction (chloroform/methanol/water).
-
DAG Kinase Assay: Dry the lipid extract and resuspend in a reaction buffer containing [γ-32P]ATP and DAG kinase. This enzyme will specifically phosphorylate DAG to produce [32P]phosphatidic acid.
-
Separation: Separate the [32P]phosphatidic acid from other radiolabeled lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled phosphatidic acid by autoradiography and quantify the spot intensity.
Alternative PLC Inhibitors
Given the off-target concerns with this compound, considering alternative inhibitors is prudent.
| Inhibitor | Mechanism of Action | Selectivity | Considerations |
| Edelfosine (ET-18-OCH3) | A synthetic ether lipid analog that inhibits PI-PLC. | Selective for PI-PLC. | Can have other cellular effects due to its lipid nature. |
| D609 | A xanthate compound that is a selective inhibitor of phosphatidylcholine-specific PLC (PC-PLC). | Selective for PC-PLC. | May not inhibit the PI-PLC pathway of interest. |
| RHC 80267 | A weak inhibitor of PLC and PLA2, also a diacylglycerol lipase inhibitor. | Not highly selective. | Its multiple targets can complicate data interpretation. |
Logical Comparison of Verification Methods
References
- 1. selleckchem.com [selleckchem.com]
- 2. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. The phospholipase C inhibitor this compound inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Phospholipase C Inhibitor U73122 Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Signaling and Insulin Resistance in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
U-73122 and its Effect on PIP2 Levels: A Critical Evaluation for Experimental Validation
For researchers in cellular signaling and drug development, the accurate measurement and modulation of phosphatidylinositol 4,5-bisphosphate (PIP2) is paramount. The aminosteroid U-73122 is widely employed as a pharmacological inhibitor of phospholipase C (PLC), the enzyme responsible for hydrolyzing PIP2. Consequently, this compound is often used with the expectation that it will prevent PIP2 depletion. However, a closer examination of the literature reveals a complex and often contradictory profile for this compound, raising critical questions about its suitability as a straightforward validation tool for PIP2 levels.
This guide provides a comprehensive comparison of this compound's effects on PIP2, presents alternative methods for modulating PIP2, and details experimental protocols for its quantification.
The Ambiguous Role of this compound in PIP2 Regulation
The canonical understanding of this compound's mechanism of action centers on its inhibition of PLC. By blocking the enzymatic hydrolysis of PIP2 into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), this compound is expected to maintain or elevate cellular PIP2 concentrations, particularly in the context of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) stimulation.
However, a significant body of evidence challenges this simplistic view. Multiple studies have reported that this compound can, in fact, lead to a decrease in PIP2 levels, even in unstimulated cells. One study in unstimulated rabbit platelets demonstrated that this compound caused a decrease of up to 50% in the amount of PIP2.[1] This paradoxical effect is attributed to several off-target activities, including the inhibition of phosphatidylinositol (PI) and PIP kinases, which are essential for the synthesis of PIP2.[2] Some reports even suggest that the inhibitory effect of this compound on PLC activity is an indirect consequence of this substrate depletion, rather than a direct interaction with the enzyme.[2][3]
Furthermore, in cell-free systems, this compound has been shown to directly activate certain PLC isozymes, adding another layer of complexity to its pharmacological profile.[4] The inactive analog, U-73343, is often used as a negative control; however, some studies have reported that it is not entirely inert and can exert its own cellular effects.[5]
This conflicting evidence underscores the critical need for researchers to exercise caution when interpreting data generated using this compound as a tool to validate the role of PIP2 in a given cellular process. The observed cellular phenotype may not be a direct result of PLC inhibition and the preservation of PIP2, but rather a consequence of PIP2 depletion or other off-target effects.
A Comparative Look at Pharmacological Modulators of PIP2
Given the complexities associated with this compound, a survey of alternative pharmacological agents and non-pharmacological methods to modulate PIP2 levels is essential for robust experimental design.
| Compound/Method | Target | Mechanism of Action on PIP2 | Reported Effects | Considerations |
| This compound | Primarily PLC | Contradictory: Often used to inhibit PIP2 hydrolysis, but can also decrease PIP2 synthesis by inhibiting PI/PIP kinases. | Can both prevent agonist-induced PIP2 depletion and cause a decrease in basal PIP2 levels. | Significant off-target effects; its use as a simple PLC inhibitor is questionable. |
| U-73343 | Inactive Analog of this compound | Generally considered inactive, but some studies report cellular effects. | Ideally should have no effect on PIP2 levels, serving as a negative control. | Not always a reliable negative control; its effects should be independently verified. |
| Edelfosine | PLC | Inhibits PLC activity. | Blocks agonist-induced PIP2 depletion. | Has anti-neoplastic properties and can affect other cellular processes. |
| PIP5K Inhibitors | Phosphatidylinositol-4-Phosphate 5-Kinase (PIP5K) | Inhibit the synthesis of PIP2 from PI(4)P. | Decrease cellular PIP2 levels. | Provides a more direct method to lower PIP2 levels compared to the ambiguous effects of this compound. |
| Genetic Manipulation (e.g., siRNA, CRISPR) | PIP Kinases (e.g., PIP5K) or PIP Phosphatases (e.g., PTEN) | Knockdown or knockout of PIP kinases decreases PIP2 synthesis. Knockdown or knockout of PIP phosphatases can increase PIP2 levels. | Can provide highly specific and long-term modulation of PIP2 levels. | Can have developmental or compensatory effects; transient methods may be preferable for acute studies. |
Visualizing the Pathways
To better understand the molecular interactions at play, the following diagrams illustrate the canonical PLC signaling pathway and the conflicting proposed mechanisms of this compound.
Figure 1. Canonical PLC signaling pathway leading to PIP2 hydrolysis.
Figure 2. Conflicting proposed mechanisms of action for this compound on PIP2 metabolism.
Experimental Protocols for PIP2 Quantification
Accurate quantification of cellular PIP2 is crucial for validating the effects of any pharmacological or genetic manipulation. Several robust methods are available, each with its own advantages and limitations.
Mass Spectrometry-Based Quantification
Principle: This is the gold standard for absolute quantification of lipids. It involves lipid extraction, separation by chromatography, and detection by mass spectrometry.
Methodology:
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and immediately quench metabolic activity, typically with ice-cold methanol.
-
Perform a two-phase lipid extraction using a chloroform/methanol/acidic water mixture (e.g., Folch or Bligh-Dyer methods). The acidic conditions are crucial for efficient extraction of polyphosphoinositides.
-
-
Derivatization (Optional but Recommended):
-
To improve ionization efficiency and chromatographic separation, the extracted lipids can be derivatized.
-
-
Chromatography:
-
Separate the lipid species using liquid chromatography (LC). Normal-phase or hydrophilic interaction liquid chromatography (HILIC) are often employed for phosphoinositide separation.
-
-
Mass Spectrometry:
-
Analyze the eluted lipids using tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the signal of the endogenous PIP2 species to that of a known amount of a spiked internal standard (e.g., a deuterated or odd-chain fatty acid-containing PIP2).
-
Fluorescent Biosensors for Live-Cell Imaging
Principle: Genetically encoded biosensors that specifically bind to PIP2 allow for the real-time visualization of its dynamics in living cells. These sensors are typically fusion proteins containing a PIP2-binding domain (e.g., the PH domain of PLCδ1) and one or more fluorescent proteins.
Methodology:
-
Biosensor Transfection/Transduction:
-
Introduce the plasmid DNA or viral vector encoding the PIP2 biosensor into the cells of interest.
-
-
Cell Culture and Expression:
-
Allow sufficient time for the cells to express the biosensor. This can range from 24 to 72 hours depending on the system.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control).
-
Acquire baseline fluorescence before stimulating the cells with an agonist or inhibitor.
-
Monitor the change in fluorescence intensity or localization of the biosensor over time. A decrease in plasma membrane fluorescence of a PH-domain-based sensor typically indicates PIP2 depletion.
-
-
Data Analysis:
-
Quantify the change in fluorescence in the region of interest (e.g., the plasma membrane) over time.
-
Figure 3. General experimental workflows for PIP2 measurement.
Conclusion and Recommendations
The use of this compound as a tool to validate the involvement of PIP2 in cellular processes requires careful consideration and, ideally, should be complemented with other, more specific methods. The assumption that this compound exclusively acts as a PLC inhibitor that preserves PIP2 levels is not supported by a substantial portion of the scientific literature.
For researchers aiming to investigate the role of PIP2, the following recommendations are proposed:
-
Use this compound with caution and appropriate controls: When using this compound, it is imperative to include its inactive analog, U-73343, as a negative control. However, even this may not be sufficient to rule out all off-target effects.
-
Employ multiple, independent methods to modulate PIP2: To build a strong case for the role of PIP2, researchers should not rely solely on this compound. The use of alternative PLC inhibitors, inhibitors of PIP kinases, and genetic methods will provide more robust and reliable data.
-
Directly measure PIP2 levels: Whenever possible, the effect of any manipulation on cellular PIP2 levels should be directly quantified. Mass spectrometry provides absolute quantification, while fluorescent biosensors offer real-time, dynamic information in living cells.
-
Critically evaluate the literature: Researchers should be aware of the conflicting reports on this compound's mechanism of action and interpret their results in this context.
By adopting a multi-faceted and critical approach, the scientific community can ensure a more accurate and nuanced understanding of the vital role of PIP2 in cellular signaling.
References
Safety Operating Guide
Personal protective equipment for handling U-73122
For researchers, scientists, and drug development professionals utilizing U-73122, a potent inhibitor of phospholipase C (PLC), this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, known to be an irritant to the eyes, respiratory system, and skin.[1] All personnel must use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields. | To prevent eye contact and irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact and irritation.[2] |
| Protective Clothing | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator. | To prevent inhalation of the powder form.[1] A full-face respirator may be necessary if exposure limits are exceeded or if there is a risk of generating aerosols.[2] |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of this compound and prevent accidental exposure.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
-
Spill Management: In case of a spill, wear appropriate PPE, avoid generating dust, and clean up using a method that does not disperse the powder (e.g., using a HEPA-filtered vacuum or by gently wetting the material).[1]
Storage Plan:
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Solid Form: The solid, crystalline form of this compound is stable for at least four years when stored at room temperature.[3]
-
Solutions: Store solutions at -20°C. They are stable for up to two months.[4] Aqueous solutions should be used within 12 hours of preparation.[3] Discard any solutions that have turned a pink color, as this indicates a loss of inhibitory activity.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₃ |
| Molecular Weight | 464.6 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Solubility Data:
| Solvent | Solubility |
| DMSO | ~0.5 mg/mL[3], 5 mM[4] |
| Dimethylformamide | ~3.3 mg/mL[3] |
| Ethanol | < 0.5 mg/mL (requires 24 hours to dissolve)[3], 2 mM[4] |
| Aqueous Buffers | Sparingly soluble[3] |
Stability in Solution:
| Storage Condition | Stability |
| Aqueous solutions on ice | Use within 12 hours[3] |
| Solutions at -20°C | Up to two months[4] |
Biological Activity:
| Parameter | Value | Context |
| IC₅₀ | 1.0 - 2.1 µM[4] | Agonist-induced PLC activation in human platelets and neutrophils |
Toxicity Data:
| Parameter | Value |
| LD₅₀ / LC₅₀ | Data not available |
Experimental Protocols
The following provides a general methodology for a cell-based assay to investigate the effect of this compound on intracellular calcium levels, a common application for this inhibitor.
Protocol: Inhibition of Agonist-Induced Calcium Mobilization
-
Cell Culture: Plate cells (e.g., MDCK) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO.[3]
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Pre-incubation with this compound: Wash the cells and pre-incubate them with the desired concentration of this compound (typically in the low micromolar range) for a specified period.
-
Stimulation: Add an agonist known to induce calcium release via the PLC pathway (e.g., ATP or bradykinin).[5]
-
Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium response.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
Disposal Procedures:
-
Solid Waste: Collect solid waste in a sealed, labeled container.
-
Liquid Waste: Collect liquid waste in a sealed, labeled container.
-
Decontamination: Decontaminate all labware and surfaces that have come into contact with this compound.
-
Disposal Methods: Approved disposal methods may include incineration in a licensed facility or burial in a licensed landfill.[1] Do not discharge into sewers or waterways.[1]
Mandatory Visualizations
Experimental Workflow for Handling this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
